Product packaging for Nabam(Cat. No.:CAS No. 142-59-6)

Nabam

Cat. No.: B031027
CAS No.: 142-59-6
M. Wt: 256.4 g/mol
InChI Key: UQJQVUOTMVCFHX-UHFFFAOYSA-L
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Description

Nabam is a water-soluble dithiocarbamate fungicide and versatile chemical reagent with significant applications in agricultural and biochemical research. Its primary research value lies in its role as a broad-spectrum fungicide and bactericide, widely used in plant pathology studies to investigate the control of fungal diseases in various crops. Upon exposure and decomposition, this compound generates ethylene bis(isothiocyanate) sulfide (EBIS), the active fungicidal agent, which disrupts critical enzymatic processes in target pathogens. Researchers utilize this compound to study its mechanism of action, which involves the inhibition of metalloenzymes and the disruption of cellular respiration, leading to fungistatic and fungicidal effects. Beyond its direct pesticidal properties, this compound serves as a key precursor in chemical synthesis and a standard in analytical chemistry for method development. It is also employed in biochemical assays to explore metal chelation and its impact on biological systems. This product is intended for laboratory research purposes to advance the understanding of pest control mechanisms, environmental fate of pesticides, and development of novel agrochemical formulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄H₆N₂Na₂S₄ B031027 Nabam CAS No. 142-59-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
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InChI

InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2
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InChI Key

UQJQVUOTMVCFHX-UHFFFAOYSA-L
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Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+]
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Molecular Formula

C4H6N2S4.2Na, C4H6N2Na2S4
Record name NABAM
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Related CAS

111-54-6 (Parent)
Record name Nabam [BSI:ISO]
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DSSTOX Substance ID

DTXSID5020603
Record name Nabam-sodium
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Molecular Weight

256.4 g/mol
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Physical Description

Nabam is a colorless to light amber solid with a a slight odor. Mixes with water. (USCG, 1999), Colorless solid; [Hawley] White crystalline solid; [MSDSonline]
Record name NABAM
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Solubility

Insoluble in common organic solvents., Forms a continuous film on plant surfaces, which is said to become insoluble in water., In water, 2X10+5 mg/L at room temperature
Record name Nabam
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Density

1.14 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 20 °C (solid)
Record name NABAM
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Vapor Pressure

Negligible
Record name Nabam
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Color/Form

Colorless crystals when pure., Crystals from water

CAS No.

142-59-6
Record name NABAM
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Record name Carbamodithioic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:2)
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Record name Nabam
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Melting Point

Decomposes on heating without melting
Record name Nabam
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nabam Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nabam (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class.[1][2] Its fungicidal activity is not attributed to the parent molecule itself but rather to its degradation products, primarily isothiocyanates. The mechanism of action is multifactorial and non-specific, primarily involving the inhibition of numerous metalloenzymes and sulfhydryl-containing enzymes that are crucial for fungal cellular respiration and other vital metabolic processes. This guide provides a detailed examination of this compound's molecular mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its biochemical interactions and fungicidal effects.

Molecular Mechanism of Action

The core mechanism of this compound's fungicidal activity can be described as a two-stage process: metabolic activation followed by non-specific enzyme inhibition.

Stage 1: Conversion to Active Intermediates

This compound itself is a water-soluble salt that is relatively stable.[2] Upon application and exposure to water and aeration, this compound undergoes rapid degradation and conversion into more potent, lipophilic intermediates. The primary active fungitoxicant is believed to be ethylene bis-isothiocyanate sulfide (EBIS), along with other related compounds like ethylenethiuram monosulphide (ETM) and its polymer.[3][4] The degradation pathway also yields ethylenethiourea (ETU), a compound of toxicological concern.[1]

Nabam_Conversion cluster_environment Aqueous Environment This compound This compound (Disodium Ethylenebisdithiocarbamate) Active_Metabolites Active Metabolites (e.g., Ethylene bis-isothiocyanate sulfide - EBIS) This compound->Active_Metabolites Degradation & Conversion

Caption: Conversion of this compound to its active metabolites.

Stage 2: Non-Specific Enzyme Inhibition

The high reactivity of the isothiocyanate group (-N=C=S) in metabolites like EBIS is central to this compound's fungicidal action. These compounds are potent, non-specific enzyme inhibitors that act primarily through two mechanisms:

  • Chelation of Metalloenzymes: Dithiocarbamates are powerful chelating agents. They inactivate metalloenzymes by binding to and removing essential metal cofactors, such as copper (Cu²⁺) and zinc (Zn²⁺), from the enzyme's active site.[1] This disrupts the enzyme's structure and catalytic function.

  • Reaction with Sulfhydryl Groups: The isothiocyanate metabolites react covalently with nucleophilic groups in proteins, particularly the sulfhydryl (-SH) groups of cysteine residues.[3] This covalent modification alters protein conformation and inactivates the enzyme.

This dual-action inhibition affects a wide array of enzymes, leading to a general disruption of cellular metabolism. The primary consequence is the inhibition of respiratory processes, blocking the production of adenosine triphosphate (ATP) and leading to fungal cell death.[1] Key enzyme systems affected include aldehyde dehydrogenase and the cytochrome P-450 monooxygenases.[3][5]

Mechanism_of_Action cluster_targets Fungal Cell Components Active_Metabolites Active Metabolites (e.g., EBIS) Metalloenzymes Metalloenzymes (e.g., containing Cu²⁺, Zn²⁺) Active_Metabolites->Metalloenzymes Metal Chelation SH_Enzymes Sulfhydryl-Containing Enzymes (Cysteine residues) Active_Metabolites->SH_Enzymes Covalent Modification of -SH groups Enzyme_Inhibition Enzyme Inhibition Metalloenzymes->Enzyme_Inhibition SH_Enzymes->Enzyme_Inhibition Metabolic_Disruption Disruption of Cellular Respiration (ATP Production Blocked) Enzyme_Inhibition->Metabolic_Disruption Cell_Death Fungal Cell Death Metabolic_Disruption->Cell_Death

Caption: this compound's core mechanism of action pathway.

Quantitative Data Summary

The non-specific nature of this compound's action makes it effective across a range of applications. The following tables summarize key quantitative data related to its biological activity.

Table 1: Industrial Application Rates

Industrial Use Application Rate (ppm) Reference
Sugar Processing 0.09 - 3.0 [1]
Water Cooling Towers 2.6 - 60 [1]
Pulp and Paper Processing 30 - 120 [1]

| General Industrial Preservative | 30 - 120 |[1] |

Table 2: Specific Enzyme Inhibition Data

Target Enzyme Inhibitor Concentration (M) Effect Reference
Dopamine beta-hydroxylase This compound 1 x 10⁻⁶ Partial Inhibition [6]

| Dopamine beta-hydroxylase | this compound | 4 x 10⁻⁶ | Complete Inhibition |[6] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on established biochemical assays. Below are detailed methodologies for key experimental approaches.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory effect of this compound or its metabolites on a specific target enzyme, such as aldehyde dehydrogenase.

4.1.1 Materials and Reagents

  • Purified target enzyme

  • Substrate specific to the enzyme

  • This compound (or synthesized active metabolite, e.g., EBIS)

  • Appropriate buffer solution for optimal enzyme pH

  • Cofactors required by the enzyme (e.g., NAD⁺)

  • Spectrophotometer or microplate reader

  • 96-well microplates or cuvettes

  • Pipettes and tips

  • DMSO (for dissolving inhibitor if necessary)

4.1.2 Methodology

  • Preparation of Solutions:

    • Prepare a stock solution of the enzyme in the assay buffer to a concentration that yields a linear reaction rate over time.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of this compound or its metabolite in a suitable solvent (e.g., water or DMSO). Create a serial dilution to test a range of inhibitor concentrations.

  • Assay Procedure:

    • To each well of a microplate, add the assay buffer.

    • Add the desired concentration of the inhibitor (from the serial dilution) to the test wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.

    • Add the enzyme solution to all wells.

    • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

    • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the reaction by measuring the change in absorbance (or fluorescence) over time using a spectrophotometer or plate reader. The wavelength will depend on the substrate/product being measured.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

Protocol: Microsomal Cytochrome P-450 Inhibition Assay

This protocol is adapted from studies examining the effect of this compound on hepatic microsomal enzymes.[3][7]

4.2.1 Materials and Reagents

  • Rat liver microsomes (prepared via differential centrifugation)

  • This compound

  • NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrates for cytochrome P-450 enzymes (e.g., aniline, aminopyrine)

  • Reagents for quantifying substrate metabolism (e.g., Nash reagent for formaldehyde produced from aminopyrine demethylation)

  • Spectrophotometer

4.2.2 Methodology

  • Incubation Mixture Preparation:

    • In a test tube, combine liver microsomes, the buffer solution, and a specific concentration of this compound.

    • Prepare control tubes without this compound.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation:

    • Add the cytochrome P-450 substrate (e.g., aminopyrine) to the mixture.

    • Start the reaction by adding the NADPH generating system.

  • Reaction and Termination:

    • Incubate the reaction at 37°C for a specific duration (e.g., 15-30 minutes) with shaking.

    • Terminate the reaction by adding a stopping agent (e.g., trichloroacetic acid).

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Analyze the supernatant for the presence of the metabolic product (e.g., quantify formaldehyde using the Nash reagent, measuring absorbance at 412 nm).

  • Data Analysis:

    • Compare the rate of product formation in the presence of this compound to the control samples to determine the percentage of inhibition of the specific cytochrome P-450 enzyme activity.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) Mix Mix Enzyme + Inhibitor (or Vehicle Control) Prep_Solutions->Mix Pre_Incubate Pre-Incubate Mix->Pre_Incubate Add_Substrate Initiate Reaction (Add Substrate) Pre_Incubate->Add_Substrate Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Add_Substrate->Monitor Calc_Velocity Calculate Initial Velocities Monitor->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Determine_IC50 Determine IC₅₀ Value Plot_Data->Determine_IC50

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The fungicidal efficacy of this compound is derived from its chemical instability in aqueous environments, leading to the formation of highly reactive isothiocyanate intermediates. These metabolites employ a non-specific, multi-site inhibitory mechanism, targeting a broad range of essential fungal enzymes through metal chelation and reaction with sulfhydryl groups. This widespread disruption of cellular metabolism, particularly respiration, ensures potent fungicidal activity. The protocols and data presented herein provide a technical foundation for further research into the specific enzymatic targets and for the development of novel fungicides based on similar reactive principles.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Nabam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam, a member of the ethylene bis-dithiocarbamate (EBDC) class of fungicides, has been utilized in agriculture for the control of a broad spectrum of fungal pathogens.[1] Its activity also extends to being an algicide and bactericide, with applications in industrial water treatment and crop protection.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and degradation of this compound, tailored for a scientific audience. All quantitative data are presented in structured tables, and key experimental methodologies and pathways are detailed and visualized.

Chemical Identity and Structure

This compound is the common name for disodium ethylenebis(dithiocarbamate).[1] Its chemical structure is characterized by a central ethylene bridge connecting two dithiocarbamate functional groups, with sodium as the counter-ion.

IdentifierValue
IUPAC Name disodium N,N'-ethane-1,2-diyldicarbamodithioate
CAS Number 142-59-6
Molecular Formula C4H6N2Na2S4
Molecular Weight 256.34 g/mol
Canonical SMILES C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+]
InChI Key UQJQVUOTMVCFHX-UHFFFAOYSA-L

Physicochemical Properties

This compound is a colorless to light amber solid with a slight odor.[2] It is highly soluble in water but hydrolyzes rapidly in aqueous environments.[1]

PropertyValue
Appearance Colorless to light amber solid[2]
Melting Point Decomposes upon melting
Boiling Point Decomposes
Water Solubility Very soluble[1]
Vapor Pressure Negligible
LogP (Octanol-Water Partition Coefficient) 1.656 (estimated)

Synthesis of this compound: Experimental Protocol

The synthesis of this compound involves the reaction of ethylenediamine with carbon disulfide in the presence of a base, typically sodium hydroxide.[1]

Materials:

  • Ethylenediamine (92%)

  • Carbon disulfide

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottomed flask, dissolve 1.83 moles of 92% ethylenediamine in a mixture of 300 mL of 95% ethanol and 300 mL of water.

  • Attach a reflux condenser to the flask.

  • Carefully add approximately 15-20 mL of carbon disulfide through the condenser and shake the flask to initiate the reaction. A vigorous exothermic reaction should commence. Cooling may be necessary to control the reaction rate.

  • Once the initial reaction subsides, place the flask in a water bath at 60°C.

  • Add the remaining carbon disulfide dropwise through the condenser at a rate that maintains a gentle reflux. The addition should take approximately 2 hours.

  • After the addition is complete, raise the temperature of the water bath to 100°C and allow the mixture to reflux for an additional hour.

  • Neutralize the reaction mixture with a solution of sodium hydroxide to form the disodium salt, this compound.

  • The product can be isolated by cooling the solution and collecting the precipitated this compound crystals by filtration.

  • Wash the crystals with cold acetone and dry under vacuum.

Logical Workflow for this compound Synthesis:

Nabam_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Ethylenediamine Ethylenediamine Mixing Mixing Ethylenediamine->Mixing Carbon Disulfide Carbon Disulfide Carbon Disulfide->Mixing Sodium Hydroxide Sodium Hydroxide Neutralization Neutralization Sodium Hydroxide->Neutralization Reaction_Control Reaction_Control Mixing->Reaction_Control Exothermic Reaction Reflux Reflux Reaction_Control->Reflux Controlled Addition Reflux->Neutralization This compound This compound Neutralization->this compound Byproducts Byproducts Neutralization->Byproducts

Caption: Logical workflow for the synthesis of this compound.

Fungicidal Mechanism of Action

The fungicidal activity of dithiocarbamates like this compound is generally considered to be multi-site and non-specific.[3] The primary mechanism involves the inhibition of enzyme activity by chelating essential metal-containing enzymes, including those crucial for the production of adenosine triphosphate (ATP).[3]

Upon entering the fungal cell, this compound is metabolized to isothiocyanates. These highly reactive intermediates can then react with vital thiol (-SH) groups present in amino acids and enzymes, leading to the disruption of cellular processes and ultimately, cell death.

Logical Relationship of this compound's Fungicidal Action:

Fungicidal_Action This compound This compound Fungal_Cell_Uptake Fungal_Cell_Uptake This compound->Fungal_Cell_Uptake Metabolism Metabolism Fungal_Cell_Uptake->Metabolism Isothiocyanate_Formation Isothiocyanate_Formation Metabolism->Isothiocyanate_Formation Metabolic Conversion Enzyme_Inhibition Enzyme_Inhibition Isothiocyanate_Formation->Enzyme_Inhibition Reacts with Thiol Groups Disruption_of_Cellular_Processes Disruption_of_Cellular_Processes Enzyme_Inhibition->Disruption_of_Cellular_Processes Loss of Function Fungal_Cell_Death Fungal_Cell_Death Disruption_of_Cellular_Processes->Fungal_Cell_Death

References

Unraveling the Degradation of Nabam: A Technical Guide to its Environmental Fate and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the degradation pathway of the fungicide Nabam has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper elucidates the chemical transformations this compound undergoes in the environment, identifies its primary and secondary degradation products, and provides a framework for the experimental methodologies used to study these processes.

This compound, a sodium salt of ethylene bisdithiocarbamate, is known for its instability in aqueous environments, leading to a cascade of degradation products. The primary and most significant of these is ethylenethiourea (ETU), a compound of toxicological concern. This guide provides a detailed examination of the pathways leading to ETU formation and its subsequent breakdown.

Core Degradation Pathways

This compound degradation is a multifaceted process influenced by environmental factors such as pH, temperature, and microbial activity. The principal pathways include hydrolysis, photolysis, and microbial degradation.

Hydrolysis: In aqueous solutions, this compound readily hydrolyzes, particularly under acidic conditions. The hydrolysis half-life of this compound is significantly dependent on pH, with faster degradation observed in acidic environments. The initial step involves the formation of an unstable isothiocyanate intermediate, which rapidly cyclizes to form ETU.

Photolysis: Exposure to sunlight can also accelerate the degradation of this compound. Photolytic degradation contributes to the formation of ETU and other byproducts, although the specific photochemical pathways are less well-defined than hydrolysis.

Microbial Degradation: Soil and water microorganisms play a crucial role in the breakdown of this compound and its primary degradate, ETU. Microbial metabolism can lead to the further transformation of ETU into less persistent compounds, ultimately resulting in mineralization to carbon dioxide.

Key Degradation Products

The degradation of this compound results in a series of intermediate and final byproducts. The most prominent of these are:

  • Ethylenethiourea (ETU): The major and most studied degradation product, formed through the cyclization of an isothiocyanate intermediate. ETU is of significant interest due to its potential goitrogenic and carcinogenic properties.

  • Ethylene Urea (EU): A further degradation product of ETU.

  • Ethylenethiuram Monosulfide (ETM) and Ethylenethiuram Disulfide (ETD): These compounds are also formed during the initial stages of this compound degradation, particularly under oxidative conditions.

  • Carbon Disulfide (CS₂): A common byproduct of dithiocarbamate degradation, especially under acidic conditions.

  • Ethylenediamine: A potential breakdown product resulting from the complete degradation of the ethylene bisdithiocarbamate backbone.

Quantitative Analysis of this compound Degradation

The rate of this compound degradation and the formation of its byproducts are highly dependent on environmental conditions. The following table summarizes key quantitative data from various studies.

ParameterConditionValueReference(s)
This compound Hydrolysis
Half-lifepH 5Hours[1]
Half-lifepH 7Days[1]
Half-lifepH 9Days to Weeks[1]
ETU Formation
Molar Yield from this compoundVaries with conditionsUp to 70-80%
ETU Degradation
Half-life in SoilAerobic, varying soil types1 - 10 days
Half-life in WaterDependent on microbial activityWeeks to months

Experimental Protocols

The study of this compound degradation involves a combination of experimental setups and analytical techniques to identify and quantify the parent compound and its various byproducts.

Degradation Studies
  • Hydrolysis Experiments: Typically conducted in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and temperatures. Aliquots of the solution are taken at different time intervals and analyzed.

  • Photolysis Studies: Performed by exposing aqueous solutions of this compound to a light source that simulates sunlight. Control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation.

  • Microbial Degradation Studies: Involve incubating this compound in soil or water samples containing active microbial populations. Sterile control samples are used to distinguish between biotic and abiotic degradation.

Analytical Methodology

The accurate identification and quantification of this compound and its degradation products are critical for understanding its environmental fate. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Sample Preparation:

  • Water Samples: Direct injection after filtration is often possible for clean water samples. For more complex matrices, solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering substances.

  • Soil Samples: Extraction with an organic solvent (e.g., acetonitrile or methanol), followed by a clean-up step using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is commonly employed.

LC-MS/MS Conditions:

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of this compound and its polar degradation products. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.

Visualizing the Degradation Pathway and Experimental Workflow

To provide a clear visual representation of the complex processes involved, the following diagrams have been generated using the DOT language.

Nabam_Degradation_Pathway This compound This compound Intermediate Isothiocyanate Intermediate This compound->Intermediate Hydrolysis / Photolysis ETM_ETD ETM / ETD This compound->ETM_ETD Oxidation CS2 Carbon Disulfide (CS₂) This compound->CS2 Acidic Degradation Amine Ethylenediamine This compound->Amine Complete Degradation ETU Ethylenethiourea (ETU) Intermediate->ETU Cyclization EU Ethylene Urea (EU) ETU->EU Mineralization Mineralization (CO₂) EU->Mineralization Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE Soil_Sample Soil Sample Extraction Solvent Extraction Soil_Sample->Extraction QuEChERS QuEChERS Extraction->QuEChERS LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS QuEChERS->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

Toxicological Profile of Nabam and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nabam, a dithiocarbamate fungicide, and its principal metabolite, ethylenethiourea (ETU), present a complex toxicological profile of significant interest in environmental and human health risk assessment. This technical guide provides a comprehensive overview of the toxicology of this compound and ETU, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity. This compound itself demonstrates moderate acute toxicity and acts as an enzyme inhibitor. The primary toxicological concern, however, often shifts to its metabolite, ETU. ETU is classified as a probable human carcinogen and exhibits clear reproductive and developmental toxicity, with the thyroid gland being a principal target organ. This document synthesizes the available scientific data to serve as a critical resource for professionals in toxicology, drug development, and regulatory sciences.

Introduction

This compound (disodium ethylenebisdithiocarbamate) is a fungicide that has been used in agriculture and industry. Its toxicological profile is intrinsically linked to its degradation and metabolic conversion to ethylenethiourea (ETU). Understanding the distinct and overlapping toxicities of both the parent compound and its metabolite is crucial for a thorough risk assessment. This guide delves into the acute, subchronic, chronic, reproductive, developmental, and genotoxic effects of this compound and ETU, presenting quantitative data in a comparative format and detailing the experimental protocols used to derive this information.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and its primary metabolite, Ethylenethiourea (ETU).

Table 1: Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50 ValueReference
This compound RatOral395 mg/kg[1]
This compound RatOral~1400 mg/kg[2]
Ethylenethiourea (ETU) RatOral545 - 1832 mg/kg[3][4][5]
Table 2: Subchronic Oral Toxicity Data
CompoundTest SpeciesStudy DurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAELReference
This compound Rat90 days2.4924.9Increased absolute and relative thyroid weights in females; decreased thyroxine (T4) levels.[2]
Ethylenethiourea (ETU) Rat90 days2.512.5Toxic effects on thyroid function and morphology.[4]
Table 3: Chronic Toxicity and Carcinogenicity Data
CompoundTest SpeciesStudy DurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAELReference
Ethylenethiourea (ETU) Rat24 months-6.25Increased incidence of thyroid follicular and papillary cancers.[4]
Ethylenethiourea (ETU) Rat18 months-8.75Dose-related increased incidence of hyperplastic goiter.[4]
Ethylenethiourea (ETU) Mouse2 years--Increased incidence of thyroid, liver, and pituitary gland tumors.[6]
Table 4: Reproductive and Developmental Toxicity Data
CompoundTest SpeciesStudy TypeNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAELReference
This compound RabbitDevelopmental-30Maternal weight loss; increased incidences of hydrocephaly, domed cranium, and incomplete ossification of frontal bones in offspring.[2]
Ethylenethiourea (ETU) RatDevelopmental-5Delayed parietal ossification.[4]
Ethylenethiourea (ETU) RatDevelopmental-35Reduced fetal body weight; malformations (cranial meningocele, talipes, short/kinky tails).[7]
Table 5: Genotoxicity Data
CompoundAssayTest SystemMetabolic ActivationResultReference
This compound Host-mediated assaySalmonella typhimurium in mice-Negative[8]
This compound Sister-chromatid exchangeChinese Hamster Ovary (CHO) cells-Positive[8]
This compound In Vivo bone marrow cytogenetic assay--Negative[8]
Ethylenethiourea (ETU) Ames TestSalmonella typhimuriumWith and withoutConflicting reports (generally considered weak or negative in mammalian systems)[7]
Ethylenethiourea (ETU) In vivo micronucleus assayMouse bone marrow-Negative[7]
Ethylenethiourea (ETU) Chromosomal aberrationsRat bone marrow (oral)-Negative[7]

Mechanisms of Toxicity and Signaling Pathways

This compound: Enzyme Inhibition

This compound's primary mechanism of toxicity involves the inhibition of various enzymes, a characteristic of dithiocarbamates. It can chelate metal ions, particularly copper, which are essential cofactors for many enzymes. One of the key enzyme systems affected is aldehyde dehydrogenase (ALDH). Inhibition of ALDH leads to the accumulation of acetaldehyde, which is a reactive and toxic metabolite.

Nabam_Enzyme_Inhibition This compound This compound Dithiocarbamate Dithiocarbamate Moiety This compound->Dithiocarbamate releases Metal_Ions Metal Ions (e.g., Cu²⁺) Dithiocarbamate->Metal_Ions chelates ALDH Aldehyde Dehydrogenase (ALDH) Dithiocarbamate->ALDH inhibits Metal_Ions->ALDH cofactor for Enzyme_Inhibition Enzyme Inhibition ALDH->Enzyme_Inhibition Acetaldehyde_Accumulation Acetaldehyde Accumulation Enzyme_Inhibition->Acetaldehyde_Accumulation leads to Toxicity Cellular Toxicity Acetaldehyde_Accumulation->Toxicity

Figure 1: Mechanism of this compound-induced enzyme inhibition.

Ethylenethiourea (ETU): Thyroid Toxicity

The primary mechanism of ETU-induced thyroid toxicity is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This inhibition is considered a non-genotoxic mechanism. TPO is responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, as well as the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, ETU disrupts thyroid hormone synthesis, leading to a decrease in circulating T4 and T3 levels. This hormonal imbalance triggers a feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis, resulting in increased secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid by elevated TSH levels can lead to thyroid follicular cell hypertrophy, hyperplasia, and ultimately, the formation of tumors.

ETU_Thyroid_Toxicity_Pathway cluster_Thyroid Thyroid Follicular Cell cluster_HPT_Axis Hypothalamic-Pituitary-Thyroid (HPT) Axis ETU Ethylenethiourea (ETU) TPO Thyroid Peroxidase (TPO) ETU->TPO inhibits Iodide_Oxidation Iodide Oxidation (I⁻ → I₂) TPO->Iodide_Oxidation catalyzes Iodination Iodination of Thyroglobulin Iodide_Oxidation->Iodination Coupling Coupling of Iodotyrosines Iodination->Coupling T3_T4_Synthesis T3 & T4 Synthesis Coupling->T3_T4_Synthesis T3_T4_Circulating Decreased Circulating T3 & T4 T3_T4_Synthesis->T3_T4_Circulating leads to Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary releases TRH TSH TSH Pituitary->TSH releases TRH TRH Thyroid_Stimulation Chronic Thyroid Stimulation TSH->Thyroid_Stimulation increased stimulation T3_T4_Circulating->Hypothalamus negative feedback reduced Thyroid_Effects Thyroid Hypertrophy, Hyperplasia, Tumors Thyroid_Stimulation->Thyroid_Effects

Figure 2: Signaling pathway of ETU-induced thyroid toxicity.

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD 425: Up-and-Down Procedure)

Objective: To determine the acute oral median lethal dose (LD50) of a substance.

Methodology:

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dosing: A single animal is dosed with the test substance at a starting dose level below the estimated LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level (typically by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Procedure Continuation: This sequential dosing continues until one of the stopping criteria is met, typically after a series of reversals in outcome (survival/death) have been observed.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Subchronic Oral Toxicity Study (OECD 408: 90-Day Study)

Objective: To characterize the toxic effects of a substance following repeated oral administration over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

  • Test Animals: Typically, young adult rodents (e.g., rats) are used, with at least 10 males and 10 females per dose group.

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

  • Administration: The test substance is administered orally (e.g., via gavage, in diet, or in drinking water) daily for 90 days.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim point) for analysis of a wide range of parameters.

    • Ophthalmology: Examinations are performed prior to dosing and at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups showing treatment-related effects are also examined.

  • Data Analysis: Statistical analysis is performed to identify dose-related effects and to determine the NOAEL and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Prenatal Developmental Toxicity Study (OECD 414)

Objective: To assess the potential of a substance to cause adverse effects on the pregnant female and the developing embryo and fetus.

Methodology:

  • Test Animals: Pregnant females of a rodent (e.g., rat) and a non-rodent (e.g., rabbit) species are typically used.

  • Dose Groups: At least three dose levels and a control group are used.

  • Administration: The test substance is administered daily during the period of major organogenesis.

  • Maternal Observations:

    • Clinical Signs: Females are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Monitored throughout gestation.

  • Fetal Evaluation:

    • Near the end of gestation, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The incidence of maternal and developmental toxicity is analyzed to determine NOAELs and LOAELs for both maternal and developmental effects.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To detect gene mutations induced by a test substance.

Ames_Test_Workflow start Start prepare_strains Prepare Histidine-dependent Salmonella typhimurium strains start->prepare_strains prepare_substance Prepare Test Substance (with and without S9 mix) start->prepare_substance plate_incorporation Plate Incorporation Method: Mix bacteria, test substance, and molten top agar prepare_strains->plate_incorporation prepare_substance->plate_incorporation pour_plates Pour mixture onto minimal glucose agar plates plate_incorporation->pour_plates incubate Incubate plates at 37°C for 48-72 hours pour_plates->incubate count_colonies Count revertant colonies incubate->count_colonies analyze Analyze Data: Compare revertant counts to control count_colonies->analyze end End analyze->end

Figure 3: Experimental workflow for the Ames Test.

Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.

Micronucleus_Assay_Workflow start Start animal_dosing Administer Test Substance to rodents (e.g., mice) start->animal_dosing bone_marrow_collection Collect Bone Marrow at appropriate time points animal_dosing->bone_marrow_collection slide_preparation Prepare smears of bone marrow cells on slides bone_marrow_collection->slide_preparation staining Stain slides to differentiate polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) slide_preparation->staining microscopic_analysis Microscopically score the frequency of micronucleated PCEs staining->microscopic_analysis cytotoxicity_assessment Assess cytotoxicity by determining the PCE/NCE ratio microscopic_analysis->cytotoxicity_assessment data_analysis Statistically analyze the data for an increase in micronucleated cells cytotoxicity_assessment->data_analysis end End data_analysis->end

Figure 4: Experimental workflow for the In Vivo Micronucleus Assay.

Metabolism and Toxicological Interrelationships

The toxicity of this compound is closely linked to its metabolism and degradation. In the environment and in biological systems, this compound is converted to several metabolites, with ETU being the most significant from a toxicological standpoint.

Nabam_Metabolism_Toxicity cluster_Metabolism Metabolism / Degradation cluster_Toxicity Toxicological Endpoints This compound This compound ETU Ethylenethiourea (ETU) This compound->ETU primary metabolite EBIS Ethylenebisisothiocyanate sulfide (EBIS) This compound->EBIS Enzyme_Inhibition Enzyme Inhibition (e.g., ALDH) This compound->Enzyme_Inhibition induces Repro_Dev_Toxicity Reproductive & Developmental Toxicity This compound->Repro_Dev_Toxicity contributes to EU Ethylene urea (EU) ETU->EU Thyroid_Toxicity Thyroid Toxicity (TPO Inhibition) ETU->Thyroid_Toxicity induces Carcinogenicity Carcinogenicity (Thyroid, Liver) ETU->Carcinogenicity implicated in ETU->Repro_Dev_Toxicity major contributor Thyroid_Toxicity->Carcinogenicity leads to

Figure 5: Relationship between this compound metabolism and toxicity.

Conclusion

The toxicological profile of this compound is multifaceted, with its own inherent toxicity and that of its major metabolite, ethylenethiourea, both contributing to its overall risk profile. This compound primarily acts as an enzyme inhibitor, while ETU is a potent thyroid toxicant, a probable human carcinogen, and a reproductive and developmental toxicant. A thorough understanding of the dose-response relationships, mechanisms of action, and the interplay between the parent compound and its metabolites, as detailed in this guide, is essential for accurate risk assessment and the development of safe handling and exposure guidelines for these compounds. This document provides a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of dithiocarbamate fungicides and related compounds.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Nabam in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabam (disodium ethylene-1,2-bisdithiocarbamate) is a broad-spectrum fungicide that has been used in agriculture. Understanding its environmental fate and persistence in soil is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the degradation, transformation, and mobility of this compound in the soil environment. It details the primary degradation pathways, the formation and subsequent fate of its major metabolite, ethylenethiourea (ETU), and the factors influencing its persistence. This document also outlines standardized experimental protocols for studying the environmental fate of this compound in soil, presents available quantitative data on its degradation kinetics and soil sorption, and provides visualizations of key processes to aid in understanding its behavior in terrestrial ecosystems.

Introduction

This compound belongs to the ethylene bisdithiocarbamate (EBDC) group of fungicides. When introduced into the soil environment, it undergoes rapid transformation, primarily influenced by microbial activity and soil physicochemical properties. The primary concern regarding the environmental fate of this compound is its degradation to ethylenethiourea (ETU), a metabolite of toxicological significance due to its potential for greater persistence and mobility in soil. This guide synthesizes the current scientific understanding of this compound's behavior in soil to inform risk assessments and guide further research.

Degradation and Transformation in Soil

The persistence of this compound in soil is generally low due to its rapid degradation. The primary routes of dissipation include microbial degradation and chemical hydrolysis.

Aerobic and Anaerobic Degradation

Anaerobic degradation of this compound can also occur in saturated or flooded soil conditions. However, the rate of degradation under anaerobic conditions is typically slower than in aerobic environments.

Primary Degradation Pathway

The principal degradation pathway of this compound in soil involves its rapid conversion to ethylenethiourea (ETU) and other transient intermediates. This initial transformation is a critical step in its environmental fate.

Nabam_Degradation_Pathway This compound This compound ETU Ethylenethiourea (ETU) This compound->ETU Microbial & Chemical Degradation Intermediates Other Intermediates This compound->Intermediates Mineralization Mineralization (CO2, H2O, etc.) ETU->Mineralization Further Microbial Degradation Intermediates->Mineralization

Caption: Primary degradation pathway of this compound in soil.

Further degradation of ETU proceeds, ultimately leading to mineralization, though this process is slower than the initial formation of ETU. The complete mineralization of the ethylenebisdithiocarbamate structure results in the formation of carbon dioxide, water, and inorganic sulfates and nitrates.

Quantitative Data on Degradation and Persistence

Quantitative data on the degradation kinetics of this compound and its primary metabolite, ETU, are essential for environmental modeling and risk assessment. The half-life (DT50) is a key parameter used to describe the persistence of these compounds in soil.

Table 1: Degradation Half-life (DT50) of Ethylenethiourea (ETU) in Soil

Soil Type/ConditionHalf-life (DT50)Reference
Active Tropical Soil1.5 hours(Data synthesized from available literature)
Sterilized Tropical Soil28 hours(Data synthesized from available literature)

Note: Specific DT50 values for this compound in various soil types are not well-documented in publicly available literature. The rapid conversion to ETU often makes the half-life of the parent compound very short.

Soil Sorption and Mobility

The mobility of this compound and its metabolites in soil is governed by their sorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd) are key parameters used to predict the leaching potential of these compounds.

ETU, being more polar than this compound, generally exhibits lower sorption to soil organic matter and is therefore more mobile and prone to leaching, posing a potential risk to groundwater.

Table 2: Soil Sorption Coefficients (Kd) for Ethylenethiourea (ETU)

Soil TypeOrganic Carbon (%)Kd (L/kg)Reference
Sandy LoamValueValue(Data not readily available in public literature)
Silt LoamValueValue(Data not readily available in public literature)
Clay LoamValueValue(Data not readily available in public literature)

Experimental Protocols

Standardized laboratory and field studies are necessary to determine the environmental fate of this compound in soil. The following protocols are based on internationally recognized guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Collect and Characterize Soil Test_Substance_Prep Prepare Radiolabeled This compound Solution Soil_Collection->Test_Substance_Prep Incubation_Setup Set up Incubation Vessels (Aerobic & Anaerobic) Test_Substance_Prep->Incubation_Setup Application Apply this compound to Soil Samples Incubation_Setup->Application Incubate Incubate at Controlled Temperature and Moisture Application->Incubate Sampling Sample at Predetermined Time Intervals Incubate->Sampling Volatiles Trap and Analyze Volatile Organics and CO2 Incubate->Volatiles Extraction Solvent Extraction of Soil Samples Sampling->Extraction Analysis Analyze Extracts for this compound and Metabolites (LC-MS/MS) Extraction->Analysis Kinetics Determine Degradation Kinetics (DT50) Analysis->Kinetics Pathway Identify Metabolites and Elucidate Degradation Pathway Analysis->Pathway Mass_Balance Establish Mass Balance Volatiles->Mass_Balance Kinetics->Mass_Balance Pathway->Mass_Balance

Caption: Workflow for an aerobic/anaerobic soil metabolism study.

Methodology:

  • Soil Selection and Preparation: Select at least three different soil types with varying textures, organic matter content, and pH. Sieve the soils (<2 mm) and pre-incubate them at the test temperature and moisture content to allow microbial populations to stabilize.

  • Test Substance: Use ¹⁴C-labeled this compound to facilitate the tracking of its transformation and the establishment of a mass balance. Prepare a stock solution of the labeled this compound.

  • Application: Apply the this compound solution to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by passing a stream of carbon dioxide-free, humidified air over the samples.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging the headspace with an inert gas (e.g., nitrogen).

  • Sampling and Analysis: Collect triplicate soil samples at increasing time intervals. Extract the soil samples with an appropriate solvent system. Analyze the extracts for this compound and its degradation products using a suitable analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Trap volatile organic compounds and ¹⁴CO₂ to determine mineralization.

  • Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound and its major metabolites. Identify the chemical structures of the transformation products and propose a degradation pathway.

Soil Column Leaching Study (Adapted from OECD Guideline 106)

This study assesses the mobility and leaching potential of this compound and its metabolites through the soil profile.

Methodology:

  • Column Preparation: Pack glass columns with the selected soil types to a defined bulk density.

  • Application: Apply the ¹⁴C-labeled this compound to the top of the soil columns at a known concentration.

  • Leaching: Elute the columns with a simulated rainfall solution at a constant flow rate over a specified period.

  • Leachate and Soil Analysis: Collect the leachate in fractions and analyze for the presence of this compound and its metabolites. After the leaching period, section the soil columns and analyze each section to determine the distribution of the applied radioactivity.

  • Data Analysis: Calculate the percentage of the applied radioactivity that leached through the column and the amount retained in each soil section. Determine the mobility class of the compounds.

Factors Influencing Environmental Fate and Persistence

Several soil and environmental factors can influence the degradation rate and mobility of this compound and its metabolites:

  • Soil Type and Composition: Soils with higher organic matter and clay content tend to have higher microbial activity and more sorption sites, which can lead to faster degradation and reduced mobility.

  • Soil Moisture: Microbial activity is optimal within a specific range of soil moisture. Both excessively dry and waterlogged conditions can inhibit degradation.

  • Temperature: Higher temperatures generally increase the rate of microbial degradation up to an optimal point.

  • Soil pH: The pH of the soil can affect the chemical stability of this compound and the activity of soil microorganisms.

Conclusion

This compound is a non-persistent fungicide in the soil environment due to its rapid degradation. The primary environmental concern is its transformation to the more mobile and persistent metabolite, ethylenethiourea (ETU). The fate of this compound and ETU in soil is highly dependent on microbial activity, which is influenced by soil type, moisture, and temperature. A significant data gap exists in the public literature regarding the specific half-life of this compound and the comprehensive soil sorption coefficients for both this compound and ETU across various soil types. Further research following standardized protocols, such as those outlined in this guide, is necessary to fill these gaps and refine the environmental risk assessment for this compound.

Nabam's Mode of Action on Fungal Pathogens: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nabam (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide belonging to the dithiocarbamate class of pesticides. Its fungicidal activity is not attributed to the parent molecule itself, but rather to its degradation products, primarily ethylene thiuram monosulfide (ETM) and subsequently ethylenethiourea (ETU), as well as isothiocyanates (ITCs). The mode of action is multi-faceted, targeting several key cellular processes in fungal pathogens, which contributes to its broad efficacy and a lower propensity for the development of resistance compared to single-site inhibitors. This technical guide elucidates the core mechanisms of this compound's antifungal activity, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Core Mechanisms of Antifungal Action

This compound's fungitoxicity is a result of a cascade of chemical transformations upon application. In the presence of water and oxygen, this compound is converted to its primary active fungitoxicant, ethylene thiuram monosulfide (ETM), which can exist as both a monomer and a polymer[1]. Furthermore, dithiocarbamates can be metabolized to isothiocyanates (ITCs), highly reactive electrophilic compounds that are potent inhibitors of various biological processes. The primary modes of action of these degradation products are detailed below.

Induction of Oxidative Stress

A principal mechanism of action for this compound's degradation products, particularly isothiocyanates, is the induction of severe oxidative stress within the fungal cell. This is characterized by the accumulation of reactive oxygen species (ROS), which leads to widespread damage to cellular components.

  • Mitochondrial Disruption: ITCs have been shown to directly impact mitochondrial function. They can decrease the rate of oxygen consumption and lead to the depolarization of the mitochondrial membrane. This disruption of the electron transport chain is a major source of endogenous ROS production.

  • Glutathione Depletion: The electrophilic nature of ITCs allows them to readily react with the thiol group of glutathione (GSH), a key intracellular antioxidant. Depletion of the cellular GSH pool compromises the fungus's ability to neutralize ROS, leading to a state of oxidative stress.

Inhibition of Thiol-Containing Enzymes

Isothiocyanates are highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity leads to the non-specific inhibition of a wide range of essential enzymes.

  • Enzyme Inactivation: By covalently modifying cysteine residues in the active sites or other functionally important regions of enzymes, ITCs can irreversibly inhibit their activity. This multi-site inhibitory action affects numerous metabolic pathways simultaneously.

  • Disruption of Protein Function: Beyond direct enzyme inhibition, the adduction of ITCs to protein thiols can lead to protein cross-linking and denaturation, further disrupting cellular function.

Metal Chelation and Enzyme Inhibition

The dithiocarbamate moiety of this compound and its derivatives is a potent chelator of metal ions. Many essential fungal enzymes are metalloproteins, requiring metal cofactors such as copper, zinc, and iron for their catalytic activity.

  • Disruption of Metalloprotein Function: By sequestering these essential metal ions, this compound can inactivate metalloenzymes involved in critical processes like cellular respiration and detoxification. The United States Environmental Protection Agency (EPA) has noted that this compound inhibits enzyme activity by complexing with metal-containing enzymes, including those involved in ATP production[2].

Disruption of Cell Membrane and Wall Integrity

While not the primary mode of action, there is evidence to suggest that the downstream effects of this compound's active metabolites can compromise the integrity of the fungal cell membrane and cell wall.

  • Inhibition of Ergosterol Biosynthesis: Some studies on isothiocyanates have indicated an inhibitory effect on ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and eventual cell lysis.

  • Cell Wall Stress: The accumulation of ROS and disruption of cellular homeostasis can trigger cell wall integrity signaling pathways. While this is a defense mechanism, overwhelming stress can lead to a failure of these pathways and subsequent cell death.

Quantitative Data on Antifungal Activity

Quantitative data for this compound specifically is limited in publicly available literature. However, data from related dithiocarbamates and isothiocyanates provide insight into their antifungal potency. The following tables summarize available data.

Table 1: Antifungal Activity of Dithiocarbamate-related Compounds

CompoundFungal SpeciesIC50 / MICReference
MancozebAlternaria alternataMIC: 10 µg/mLGeneral literature
ZinebBotrytis cinereaMIC: 5 µg/mLGeneral literature
ThiramFusarium oxysporumMIC: 2 µg/mLGeneral literature
Allyl isothiocyanateAlternaria brassicicolaIC50: in mM range[3]
Butyl isothiocyanateCandida albicansPlanktonic growth inhibition at 17.36 mM[4]

Note: The IC50 and MIC values for dithiocarbamates can vary significantly depending on the fungal species, isolate, and testing methodology.

Experimental Protocols

This section provides generalized protocols for key experiments to assess the mode of action of this compound on fungal pathogens. These protocols are adapted from standard methodologies and should be optimized for the specific fungal species and experimental setup.

Assay for Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels.

  • Fungal Culture Preparation: Grow the fungal pathogen of interest in a suitable liquid medium to the mid-logarithmic phase.

  • Harvesting and Washing: Harvest the fungal cells by centrifugation and wash them twice with a sterile phosphate-buffered saline (PBS).

  • Loading with H2DCF-DA: Resuspend the cells in PBS containing 10 µM H2DCF-DA and incubate in the dark at room temperature for 30-60 minutes.

  • This compound Treatment: Wash the cells to remove excess probe and resuspend them in PBS. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) and incubate for a defined period (e.g., 1-4 hours). Include a positive control (e.g., hydrogen peroxide) and a negative control (untreated).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.

Measurement of Mitochondrial Membrane Potential (MMP)

This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in MMP.

  • Fungal Culture and Treatment: Grow and treat fungal cells with this compound as described in section 3.1.

  • Staining with Rhodamine 123: After this compound treatment, add Rhodamine 123 to a final concentration of 5 µM to each sample and incubate in the dark for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer with an excitation wavelength of ~488 nm and an emission wavelength of ~530 nm.

  • Data Analysis: A decrease in fluorescence intensity in treated cells indicates depolarization of the mitochondrial membrane.

Thiol-Reactivity Assay

This protocol assesses the reaction of this compound's degradation products with thiol-containing molecules using Ellman's reagent (DTNB).

  • Preparation of Thiol Solution: Prepare a solution of a model thiol-containing compound, such as glutathione or cysteine, in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction with this compound: Add varying concentrations of this compound to the thiol solution and incubate for a specified time.

  • Quantification of Free Thiols: Add Ellman's reagent (DTNB) to the reaction mixture. The reaction of DTNB with free thiols produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

  • Data Analysis: A decrease in the absorbance at 412 nm in the presence of this compound indicates the depletion of free thiols, confirming the thiol-reactivity of its degradation products.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound's active metabolites.

Nabam_Mode_of_Action cluster_oxidative_stress Oxidative Stress Induction cluster_enzyme_inhibition Enzyme Inhibition cluster_metal_chelation Metal Chelation This compound This compound Degradation Degradation (Water, O2) This compound->Degradation Chelation Chelation This compound->Chelation ITC Isothiocyanate (ITC) Degradation->ITC Mitochondria Mitochondria ITC->Mitochondria Disrupts ETC GSH Glutathione (GSH) ITC->GSH Reacts with Thiol_Enzymes Thiol-Containing Enzymes ITC->Thiol_Enzymes Binds to -SH ROS Increased ROS Mitochondria->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage GSSG GSSG GSH->GSSG Inactivated_Enzymes Inactivated Enzymes Thiol_Enzymes->Inactivated_Enzymes Apoptosis Apoptosis/Cell Death Inactivated_Enzymes->Apoptosis Metal_Ions Metal Ions (Cu2+, Zn2+) Metal_Ions->Chelation Metalloenzymes Metalloenzymes Chelation->Metalloenzymes Depletes cofactor Inactivated_Metalloenzymes Inactivated Metalloenzymes Metalloenzymes->Inactivated_Metalloenzymes Inactivated_Metalloenzymes->Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed multi-target mode of action of this compound on fungal pathogens.

Experimental Workflow

Experimental_Workflow cluster_assays Mode of Action Assays Start Start: Fungal Pathogen Culture Treatment Treat with this compound (Varying Concentrations) Start->Treatment ROS_Assay ROS Production Assay (H2DCF-DA) Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay (Rhodamine 123) Treatment->MMP_Assay Thiol_Assay Thiol Reactivity Assay (Ellman's Reagent) Treatment->Thiol_Assay Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis MMP_Assay->Data_Analysis Thiol_Assay->Data_Analysis Conclusion Conclusion on Mode of Action Data_Analysis->Conclusion

References

Spectroscopic Fingerprinting of Nabam: A Technical Guide to UV-Vis, IR, and NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Nabam (disodium ethylenebis(dithiocarbamate)), a widely used agricultural fungicide. Understanding the spectroscopic signature of this compound is crucial for its identification, quantification, and stability assessment in various matrices. This document outlines the theoretical basis and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound.

Core Spectroscopic Data of this compound

The following table summarizes the key spectroscopic data for this compound, providing a quick reference for analytical scientists.

Spectroscopic TechniqueParameterObserved/Predicted ValueAssignment/Comments
UV-Vis Spectroscopy λmax272 nmπ → π* transition within the dithiocarbamate functional group.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3400-3200 cm⁻¹ (broad)N-H stretching vibrations. The broadness suggests hydrogen bonding.
~2950-2850 cm⁻¹C-H stretching vibrations of the ethylene bridge.
~1500-1450 cm⁻¹N-C=S stretching (thioureide band). A key characteristic band for dithiocarbamates.
~1350-1250 cm⁻¹C-N stretching vibrations.
~1000-950 cm⁻¹C=S stretching vibrations.
¹H NMR Spectroscopy (Predicted) Chemical Shift (δ)~3.8 - 4.0 ppm-CH₂-CH₂- (ethylene bridge). Expected to be a singlet due to chemical equivalence.
~8.0 - 9.0 ppm (broad)-NH-. The broadness is due to quadrupole broadening and potential chemical exchange.
¹³C NMR Spectroscopy (Predicted) Chemical Shift (δ)~45 - 50 ppm-CH₂-CH₂- (ethylene bridge).
~205 - 215 ppm-C(=S)S⁻ (dithiocarbamate carbon).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound for quantitative analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 100 µg/mL). This compound is moderately soluble in water.

    • From the stock solution, prepare a series of dilutions in deionized water to fall within the linear range of the spectrophotometer (e.g., 1-10 µg/mL).

  • Instrumentation and Measurement:

    • Use a double-beam UV-Vis spectrophotometer.

    • Use quartz cuvettes with a 1 cm path length.

    • Fill the reference cuvette with deionized water.

    • Record the absorbance spectrum of the sample solutions from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax). Based on literature, this is expected to be around 272 nm.

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the this compound sample is a dry, fine powder.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation and Measurement:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The typical scanning range is from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound as detailed in the data table.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent. Deuterated water (D₂O) is a common choice due to this compound's solubility.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Measurement:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the ¹H NMR spectrum. The residual solvent peak of D₂O (around 4.79 ppm) can be used as a reference.

    • Acquire the ¹³C NMR spectrum. A reference standard such as 1,4-dioxane (δ = 67.19 ppm) can be added, or the instrument can be referenced internally.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound molecule based on the predicted values.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_analysis Spectroscopic Techniques cluster_data Derived Information structure Chemical Structure of this compound (Disodium Ethylenebis(dithiocarbamate)) uv_vis UV-Vis (Electronic Transitions) structure->uv_vis ir IR (Vibrational Modes) structure->ir nmr NMR (Nuclear Spin States) structure->nmr uv_data λmax (Quantitative Analysis) uv_vis->uv_data ir_data Functional Groups (N-H, C=S, C-N) ir->ir_data nmr_data Molecular Skeleton (Connectivity) nmr->nmr_data

Caption: Relationship between this compound's structure and spectroscopic data.

An In-depth Technical Guide to the Solubility and Stability of Nabam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam, with the chemical name disodium ethylenebis(dithiocarbamate), is a dithiocarbamate fungicide. Understanding its solubility and stability is paramount for its formulation, effective application, environmental fate assessment, and toxicological studies. A primary concern with the degradation of this compound and other ethylenebisdithiocarbamate (EBDC) fungicides is the formation of ethylenethiourea (ETU), a metabolite and degradation product that has raised toxicological concerns, particularly regarding the thyroid.[1] This guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions. It includes quantitative data where available, detailed experimental protocols for analysis, and visualizations of key processes.

Solubility of this compound

The solubility of a compound dictates its behavior in various matrices, influencing its bioavailability, formulation possibilities, and environmental mobility. This compound is characterized by its high solubility in water and poor solubility in most organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most consistent data point is for its solubility in water.

SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)Reference
WaterH₂O2020.0[2]
AcetoneC₃H₆O20Insoluble[2]
MethanolCH₄O20Insoluble[2]
XyleneC₈H₁₀20Insoluble[2]

Note: "Insoluble" in this context indicates very low solubility, though specific quantitative values are not provided in the cited sources.

Stability of this compound

The stability of this compound is a critical parameter, as its degradation leads to the formation of different chemical species, including the toxicologically significant ETU. This compound's stability is primarily influenced by hydrolysis, pH, temperature, and exposure to light (photolysis).

Hydrolytic Stability

Hydrolysis is a major degradation pathway for this compound in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. Dithiocarbamates are known to be unstable in acidic conditions, where they readily decompose.

  • Acidic Conditions (pH < 7): Rapid degradation occurs.

  • Neutral Conditions (pH ≈ 7): Degradation proceeds at a moderate rate.

  • Alkaline Conditions (pH > 7): Generally more stable compared to acidic conditions.

Thermal Stability

Temperature can significantly influence the rate of this compound degradation. Increased temperatures generally accelerate chemical degradation processes, including hydrolysis and the subsequent formation of ETU.[3]

Photolytic Stability (Photostability)

Exposure to ultraviolet (UV) radiation from sunlight can also induce the degradation of this compound. Photolysis can be a significant degradation pathway for pesticides present on plant surfaces or in surface waters. Studies have shown that exposure to direct sunlight and UV rays increases the formation of ETU from EBDC fungicides.[3]

This compound Degradation Pathway

The primary degradation pathway for this compound in an aqueous environment involves hydrolysis and intramolecular cyclization to form ethylenethiourea (ETU) and other byproducts such as carbon disulfide and hydrogen sulfide.

Nabam_Degradation This compound This compound (Disodium Ethylenebis(dithiocarbamate)) Intermediate Ethylenebisisothiocyanate (Intermediate) This compound->Intermediate Hydrolysis (Acidic/Neutral pH) Byproducts Carbon Disulfide (CS₂) Hydrogen Sulfide (H₂S) Sodium Hydroxide (NaOH) This compound->Byproducts Decomposition ETU Ethylenethiourea (ETU) Intermediate->ETU Intramolecular Cyclization

Caption: Degradation pathway of this compound to Ethylenethiourea (ETU).

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable solubility and stability data. The following sections detail methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Protocol for Determining Water Solubility (Based on OECD 105)

This protocol outlines the flask method, a standard procedure for determining the water solubility of compounds.

Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Deionized or distilled water

  • Constant temperature bath or shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Suitable analytical instrument (e.g., HPLC-UV)

  • pH meter

Procedure:

  • Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance to use and the analytical method's required sensitivity.

  • Equilibration: Add an excess amount of this compound to a known volume of water in a flask. Tightly stopper the flask.

  • Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitate. The agitation time should be sufficient to reach equilibrium (e.g., 24 hours). Periodically measure the concentration to determine when equilibrium is reached (i.e., when three consecutive measurements are in agreement).

  • Phase Separation: After equilibrium, cease agitation and allow the solution to stand at the test temperature for at least 24 hours to allow for phase separation. Separate the aqueous phase from the solid phase by centrifugation at the test temperature.

  • Analysis: Withdraw a sample of the clear aqueous supernatant. Determine the concentration of this compound in the solution using a validated analytical method (e.g., HPLC-UV).

  • Replicates: Perform the experiment in triplicate. The final solubility should be reported as the mean of the replicate results.

G cluster_setup Experiment Setup cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare this compound solutions in sterile buffers (pH 4, 7, 9) B Incubate solutions in dark at constant temp. A->B C Withdraw samples at predetermined intervals B->C Over time D Analyze for this compound and degradation products (ETU) C->D E Plot ln(Concentration) vs. Time D->E F Determine rate constant (k) from slope E->F G Calculate half-life (t₁/₂) for each pH F->G

References

In-Depth Technical Guide: Acute and Chronic Toxicity of Nabam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabam (disodium ethylenebisdithiocarbamate) is a dithiocarbamate fungicide with a history of use in agriculture. This technical guide provides a comprehensive overview of its acute and chronic toxicity, with a focus on quantitative data, experimental methodologies, and mechanisms of action. Due to the limited availability of chronic toxicity data for this compound itself, this guide also incorporates data from its primary metabolite, ethylene thiourea (ETU), which is a key driver of its long-term toxicological profile. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols, based on established guidelines, are provided for key toxicity studies. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's toxicological properties.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For this compound, these studies have been conducted via oral, dermal, and inhalation routes.

Quantitative Acute Toxicity Data

The following table summarizes the key quantitative endpoints from acute toxicity studies of this compound.

Endpoint Species Route Value Observations/Notes
LD50RatOral395 mg/kg-
LD50MouseOral580 mg/kg-
LD50RatIntraperitoneal500 mg/kg-
Dermal Sensitization-DermalSkin sensitizerThis compound has been identified as a dermal sensitizer.
Experimental Protocols: Acute Toxicity Studies

The methodologies for acute toxicity testing of this compound generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Test System: Typically conducted in young adult rats (e.g., Wistar strain), fasted overnight before administration.

  • Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

  • Dosage: A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome, the dose for the next group of animals is adjusted up or down.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and coordination), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes in organs and tissues.

  • Test System: Commonly performed in rabbits (e.g., New Zealand White strain).

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: The test substance is applied uniformly over a defined area of the intact skin. The treated area is then covered with a porous gauze dressing and a non-irritating tape.

  • Exposure: The exposure period is typically 24 hours.

  • Observation Period: Following exposure, the animals are observed for 14 days for signs of toxicity, dermal irritation (erythema and edema), and changes in body weight.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study. In studies with this compound, vocalization and increased respiratory rate were noted immediately after dosing, which subsided within an hour.[1]

G start Start: Select Healthy, Fasted Rats administer Administer Single Oral Dose of this compound via Gavage start->administer observe_short Observe for Clinical Signs (First 24 hours) administer->observe_short observe_long Continue Observation for 14 Days (Mortality, Clinical Signs, Body Weight) observe_short->observe_long necropsy Perform Gross Necropsy on All Animals observe_long->necropsy end End: Analyze Data and Determine LD50 necropsy->end

Workflow for a typical acute oral toxicity study.

Chronic and Subchronic Toxicity

Chronic toxicity studies evaluate the adverse effects of repeated or long-term exposure to a substance. Due to a lack of comprehensive chronic toxicity and carcinogenicity studies on this compound, data from its metabolite, ethylene thiourea (ETU), are often used for risk assessment.

Subchronic Toxicity of this compound

A one-month subchronic study in rats fed 100 ppm this compound showed no significant clinical or histopathological changes.[2] However, it did reveal a decrease in various mucopolysaccharides, which are involved in the inflammatory response, suggesting an impairment of this process.[2]

Chronic Toxicity and Carcinogenicity of Ethylene Thiourea (ETU)

ETU is a significant metabolite of this compound and other ethylenebisdithiocarbamate (EBDC) fungicides. Its toxicity profile is a major concern in the long-term risk assessment of this compound.

Endpoint Species Exposure Duration Dose/Concentration Observed Effects
NOEL (Thyroid effects)Rat (Sprague-Dawley)Subchronic5 ppm (0.25 mg/kg/day)-
NOEL (Liver effects)MouseSubchronic10 ppm-
NOEL (Thyroid effects)MouseSubchronic10 ppm (1.72 mg/kg/day, males; 2.38 mg/kg/day, females)-
CarcinogenicityRat2 yearsAdult exposure: 25-250 ppmIncreased incidence of thyroid tumors.
CarcinogenicityMouse2 yearsAdult exposure: 100-1000 ppmIncreased incidence of liver tumors.

NOEL: No-Observed-Effect-Level

Developmental and Reproductive Toxicity
  • This compound: In a developmental toxicity study in rabbits, oral administration of this compound at 30 mg/kg/day was associated with an increased incidence of hydrocephaly and incomplete ossification of the cranial bones in the offspring.

  • ETU: ETU has been shown to be a teratogen in studies with rats and hamsters, with a No-Observed-Effect-Level (NOEL) of 5 mg/kg in rats for teratogenic effects.

Experimental Protocol: Chronic Toxicity Study (Following OECD Guideline 452)
  • Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent.

  • Administration: The test substance is administered daily, usually mixed in the diet, for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Dosage: At least three dose levels are used, plus a control group. The highest dose should induce some toxicity but not significant mortality.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are assessed at multiple time points.

  • Pathology: A full histopathological examination is performed on all animals in the control and high-dose groups. Target organs identified in these groups are then examined in the lower-dose groups.

Mechanisms of Toxicity

The toxicity of this compound and its metabolites involves multiple mechanisms, including direct enzyme inhibition and disruption of endocrine function.

Inhibition of Cytochrome P450

In vitro studies have shown that this compound and its breakdown product, ethylene bis-isothiocyanate sulfide (EBIS), can inhibit hepatic microsomal monooxygenases. This inhibition is associated with the denaturation and destruction of cytochrome P-450, likely through covalent binding to cysteine sulfhydryl groups within the enzyme.

Anti-Thyroid Action of Ethylene Thiourea (ETU)

The primary mechanism of ETU's chronic toxicity is its anti-thyroid action. ETU inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones (T3 and T4). This inhibition leads to a decrease in circulating thyroid hormones, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH). Chronic stimulation of the thyroid by TSH can lead to hypertrophy, hyperplasia, and eventually tumor formation in the thyroid gland.

Potential Interference with the Ubiquitin-Proteasome System

Dithiocarbamates, as a class of compounds, have been shown to interfere with the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Inhibition of this pathway can lead to the accumulation of damaged or misfolded proteins, resulting in cellular stress and toxicity.

Signaling Pathway: ETU-Induced Thyroid Toxicity

G ETU Ethylene Thiourea (ETU) TPO Thyroid Peroxidase (TPO) ETU->TPO Inhibits Hormone_Synthesis Thyroid Hormone (T3/T4) Synthesis TPO->Hormone_Synthesis Catalyzes Hormone_Levels Decreased Circulating T3/T4 Hormone_Synthesis->Hormone_Levels Leads to Pituitary Pituitary Gland Hormone_Levels->Pituitary Negative Feedback Loop Disrupted TSH Increased TSH Secretion Pituitary->TSH Stimulates Thyroid Thyroid Gland TSH->Thyroid Stimulates Thyroid_Effects Chronic Stimulation: - Hypertrophy - Hyperplasia - Tumors Thyroid->Thyroid_Effects Results in

Mechanism of ethylene thiourea (ETU) induced thyroid toxicity.

Conclusion

The acute toxicity profile of this compound is characterized by moderate toxicity via the oral route and it is a known skin sensitizer. The chronic toxicity of this compound is of greater concern and is primarily attributed to its metabolite, ethylene thiourea (ETU). ETU is a potent anti-thyroid agent and has been shown to be carcinogenic in rodents, targeting the thyroid and liver. Developmental studies have indicated potential teratogenic effects for both this compound and ETU. A thorough understanding of these toxicological endpoints and the underlying mechanisms is crucial for the risk assessment and safe handling of this compound and related dithiocarbamate compounds. Further research into the chronic effects of this compound itself would be beneficial to reduce the reliance on metabolite data for regulatory and safety evaluations.

References

The Genotoxicity and Mutagenicity of Nabam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabam (disodium ethylene-bis-dithiocarbamate) is a broad-spectrum fungicide belonging to the ethylene-bis-dithiocarbamate (EBDC) class of pesticides. While effective in agricultural and industrial applications, its potential for genotoxicity and mutagenicity is a significant concern for human health and environmental safety. This technical guide provides an in-depth analysis of the available scientific literature on the genotoxic and mutagenic properties of this compound and its primary metabolites. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in toxicological assessment. This guide summarizes the findings from key genotoxicity assays, details the experimental methodologies, and explores the potential mechanisms of action.

Introduction to this compound

This compound is a water-soluble contact fungicide that has been used to control a wide range of fungal diseases on various crops and as an industrial biocide.[1] A primary toxicological concern associated with this compound and other EBDC fungicides is their degradation and metabolism into ethylenethiourea (ETU). ETU is a known animal carcinogen, specifically targeting the thyroid gland, and has demonstrated weak genotoxic potential.[2] Consequently, the genotoxicity of this compound is intrinsically linked to the activity of its metabolites.

Overview of Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations. Mutagenicity is a specific type of genotoxicity where the genetic damage results in a heritable change in the DNA sequence. A battery of standardized in vitro and in vivo assays is used to assess the genotoxic and mutagenic potential of chemical substances. These tests evaluate various endpoints, including gene mutations, chromosomal aberrations, and DNA strand breaks.

Genotoxicity and Mutagenicity Profile of this compound and Related Compounds

Detailed quantitative data from genotoxicity and mutagenicity studies specifically on this compound are limited in the publicly available scientific literature. Much of the available information is qualitative or focuses on the broader class of dithiocarbamates or the metabolite ETU. The following tables summarize the available findings.

Table 1: Summary of In Vitro Genotoxicity and Mutagenicity Data for this compound and Related Dithiocarbamates
AssayTest SystemCompound(s) TestedConcentration/Dose RangeMetabolic Activation (S9)ResultsReference(s)
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium TA98, TA100Thiram, ZiramNot SpecifiedWith and WithoutPositive for Thiram (TA100, TA98) and Ziram (TA100)[3]
Salmonella typhimuriumZineb, ETUNot SpecifiedWith and WithoutNegative [3]
Micronucleus Test Shallot (Allium ascalonicum) somatic cellsZiram, Thiram, ETUNot SpecifiedNot ApplicablePositive (induced micronuclei)[3]
Chromosomal Aberration Test Shallot (Allium ascalonicum) somatic cellsZiram, Thiram, ETUNot SpecifiedNot ApplicablePositive (induced mitotic disturbance and polyploidy)[3]
Mitotic Recombination Saccharomyces cerevisiae D61.MThiram, Zineb, ETUNot SpecifiedNot ApplicablePositive (induced mitotic chromosome malsegregation)[3]

Note: This table reflects the limited publicly available data. More comprehensive data may exist in proprietary regulatory submissions.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of studies. The following sections describe the standard protocols for the assays mentioned in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: His- auxotrophic strains of S. typhimurium are exposed to the test substance and plated on a minimal medium lacking histidine. Only bacteria that undergo a reverse mutation to a His+ phenotype can synthesize histidine and form colonies. An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Detailed Methodology:

  • Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Procedure (Plate Incorporation Method): a. The test compound at various concentrations, the bacterial culture, and, if required, the S9 mix are added to molten top agar. b. The mixture is poured onto a minimal glucose agar plate. c. Plates are incubated at 37°C for 48-72 hours. d. The number of revertant colonies on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations.

In Vitro Micronucleus Test

The in vitro micronucleus test detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.

Detailed Methodology:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

  • Treatment: Cells are exposed to the test substance at a range of concentrations, with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to the cell cultures to block cytokinesis, resulting in binucleated cells. Scoring micronuclei in these binucleated cells ensures that only cells that have undergone one mitosis are analyzed.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Chromosomal Aberration Assay

This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

Principle: Cells are treated with a test substance and arrested in metaphase. Chromosomes are then examined for structural abnormalities such as breaks, gaps, and exchanges.

Detailed Methodology:

  • Cell Cultures: Human peripheral blood lymphocytes or established cell lines like CHO are used.

  • Exposure: Cultures are treated with various concentrations of the test compound, with and without S9 mix.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations.

  • Data Analysis: The frequency of cells with one or more aberrations is calculated. A dose-related increase in the percentage of aberrant cells or a reproducible and statistically significant increase at one or more concentrations is considered a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Detailed Methodology:

  • Cell Preparation: A suspension of single cells is prepared from in vitro cultures or in vivo tissues.

  • Encapsulation: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by image analysis software, measuring parameters such as tail length, percent DNA in the tail, and tail moment.

  • Data Analysis: A significant increase in the mean tail moment or other measures of DNA damage in treated cells compared to control cells indicates a genotoxic effect.

Mechanisms of Genotoxicity and Signaling Pathways

The genotoxicity of this compound is thought to be mediated primarily through its metabolites. The proposed mechanism involves the conversion of this compound to more reactive intermediates that can interact with cellular macromolecules, including DNA.

Metabolic Activation of this compound

This compound is unstable in aqueous solutions and can degrade and be metabolized to several compounds, most notably ethylenethiourea (ETU) and ethylene bis-isothiocyanate sulfide (EBIS).

Figure 1: Simplified metabolic and degradation pathway of this compound.

Potential Genotoxic Mechanisms

While a definitive signaling pathway for this compound-induced genotoxicity has not been fully elucidated, several mechanisms have been proposed based on the properties of its metabolites:

  • DNA Adduct Formation: Reactive metabolites like EBIS could potentially form adducts with DNA, leading to mutations if not repaired.

  • Oxidative Stress: The metabolism of dithiocarbamates can generate reactive oxygen species (ROS), which can induce oxidative DNA damage, such as single- and double-strand breaks and base modifications.

  • Inhibition of Cellular Enzymes: Dithiocarbamates and their metabolites are known to interact with sulfhydryl groups of proteins. Inhibition of enzymes involved in DNA repair or maintenance of genomic integrity could lead to an accumulation of DNA damage. For instance, this compound has been shown to inhibit hepatic microsomal monooxygenases, which could alter the metabolism of other endogenous or exogenous compounds.[2]

The following diagram illustrates a hypothetical workflow for investigating the genotoxicity of a test compound like this compound.

Genotoxicity_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Confirmation ames Ames Test (Gene Mutation) Genotoxic_Potential Assessment of Genotoxic Potential ames->Genotoxic_Potential micronucleus Micronucleus Test (Chromosomal Damage) micronucleus->Genotoxic_Potential chrom_aberration Chromosomal Aberration (Clastogenicity) chrom_aberration->Genotoxic_Potential comet Comet Assay (DNA Strand Breaks) comet->Genotoxic_Potential in_vivo_micronucleus In Vivo Micronucleus Test Mechanism_Studies Mechanism of Action Studies in_vivo_micronucleus->Mechanism_Studies in_vivo_comet In Vivo Comet Assay in_vivo_comet->Mechanism_Studies Test_Compound Test Compound (this compound) Metabolic_Activation With/Without S9 Mix Test_Compound->Metabolic_Activation Metabolic_Activation->ames Metabolic_Activation->micronucleus Metabolic_Activation->chrom_aberration Metabolic_Activation->comet Genotoxic_Potential->in_vivo_micronucleus If positive in vitro Genotoxic_Potential->in_vivo_comet If positive in vitro

Figure 2: General workflow for genotoxicity assessment.

Conclusion

The available evidence suggests that the genotoxic potential of this compound is closely linked to its metabolites, particularly ethylenethiourea (ETU). While ETU is considered a weak genotoxic agent, and some related dithiocarbamates have shown positive results in various assays, a comprehensive and publicly accessible dataset of quantitative genotoxicity studies on this compound itself is lacking. This highlights a critical data gap in the toxicological profile of this fungicide.

For a complete risk assessment, further studies are warranted to provide clear quantitative data on the genotoxicity and mutagenicity of this compound in a standard battery of assays. Additionally, more research is needed to fully elucidate the specific molecular mechanisms and signaling pathways involved in any observed genotoxic effects. This guide serves as a foundational resource, summarizing the current state of knowledge and identifying areas for future investigation. Researchers and drug development professionals should consider the potential for metabolic activation and the genotoxicity of metabolites when evaluating the safety of this compound and related compounds.

References

Nabam's Collateral Damage: An In-depth Technical Guide to its Impact on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Nabam (disodium ethylenebisdithiocarbamate), a broad-spectrum fungicide, has been utilized in agriculture to control a variety of fungal diseases. However, its application is not without ecological consequences. This technical guide provides a comprehensive overview of the impact of this compound on a wide range of non-target organisms. Through a meticulous review of existing toxicological data, this paper summarizes quantitative toxicity endpoints, details experimental methodologies for key assays, and elucidates the molecular signaling pathways affected by this compound exposure. The information is presented to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment, fostering a deeper understanding of the ecotoxicological profile of this dithiocarbamate fungicide.

Introduction

This compound is a member of the ethylene bisdithiocarbamate (EBDC) group of fungicides, which also includes mancozeb and metiram.[1] Its mode of action is generally attributed to the disruption of fungal metabolism through the inhibition of various enzymes. However, this non-specific mechanism of action raises concerns about its potential effects on non-target organisms that share similar biochemical pathways. This guide aims to provide a detailed technical examination of this compound's toxicity to a variety of non-target species, presenting data in a structured format to facilitate comparison and analysis.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. The data is presented to provide a comparative view of the sensitivity of different species to this fungicide. It is important to note that some studies were conducted using formulated products rather than the pure active ingredient, which may influence the reported toxicity values.[1]

Aquatic Organisms

This compound is generally considered moderately to very highly toxic to aquatic organisms.[1]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTest TypeEndpointValueTest Substance (% Purity)Reference
Fish
Rainbow trout (Oncorhynchus mykiss)96-hr AcuteLC503.3 mg/LFormulation (30%)[1]
Bluegill sunfish (Lepomis macrochirus)96-hr AcuteLC508.4 mg/LFormulation (30%)[1]
Invertebrates
Water flea (Daphnia magna)48-hr AcuteEC501.7 mg/LFormulation (30%)[1]
Daphnia magna21-day ChronicNOEC (Reproduction)Data not available for this compound specifically-
Algae
Green algae (Scenedesmus subspicatus)72-hr Growth InhibitionEC50Data not available for this compound specifically-
Green algae (Selenastrum capricornutum)72-hr Growth InhibitionEC50Data not available for this compound specifically-
Terrestrial Organisms

The toxicity of this compound to terrestrial organisms varies, with some species showing greater sensitivity than others.

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

SpeciesTest TypeEndpointValueTest Substance (% Purity)Reference
Birds
Northern Bobwhite (Colinus virginianus)Acute OralLD50420 mg/kg-bwTechnical grade (93%)[1]
Northern Bobwhite (Colinus virginianus)Avian DietaryLC50>5000 mg/kg-dietTechnical grade (93%)[1]
Mallard (Anas platyrhynchos)Avian DietaryLC50>5000 mg/kg-dietTechnical grade (93%)[1]
Invertebrates
Honey Bee (Apis mellifera)Acute ContactLD5012.09 µ g/bee Technical grade (NR)[1]
Honey Bee (Apis mellifera)Acute OralLD50Data not available for this compound specifically-
Earthworm (Eisenia fetida)14-day AcuteLC50Data not available for this compound specifically-
Mammals
Domestic goat (Capra hircus)Acute OralLD50>800 mg/kg-bwTechnical grade (93%)[1]

NR: Not Reported

Soil Microorganisms

The impact of this compound on soil microbial communities is a critical aspect of its environmental risk profile. Dithiocarbamates can inhibit key microbial processes such as nitrification and soil respiration.

Table 3: Toxicity of this compound to Soil Microbial Processes

ProcessEndpointValueReference
NitrificationEC50Data not available for this compound specifically
Soil RespirationEC50Data not available for this compound specifically

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological assessment of this compound. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aquatic Toxicity Testing
  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable fish species.

  • Test Type: Static, semi-static, or flow-through.

  • Test Duration: 96 hours.

  • Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent (if necessary) and then diluted with test water to the desired nominal concentrations.

  • Test Concentrations: A geometric series of at least five concentrations and a control. A range-finding test may be conducted to determine the appropriate concentration range.

  • Test Conditions: Temperature, pH, and dissolved oxygen levels are maintained within species-specific optimal ranges and monitored regularly.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Endpoint Calculation: The LC50 (median lethal concentration) and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Type: Semi-static renewal.

  • Test Duration: 21 days.

  • Test Substance Preparation: Similar to the fish acute toxicity test.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Test Conditions: Test vessels are maintained at a constant temperature (e.g., 20 ± 2°C) with a defined photoperiod. Daphnids are fed daily with a suitable algal species.

  • Observations: Mortality of the parent daphnids is recorded daily. The number of live offspring produced per surviving parent is counted at least three times a week.

  • Endpoint Calculation: The primary endpoints are the reduction in the total number of live offspring produced per parent animal and parental mortality. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction are determined. The ECx (e.g., EC10, EC20, EC50) for reproductive effects can also be calculated.

Terrestrial Toxicity Testing
  • Test Organism: Northern Bobwhite (Colinus virginianus) or Mallard (Anas platyrhynchos).

  • Test Type: Acute oral gavage.

  • Test Substance Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered directly into the crop or esophagus.

  • Test Doses: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a full dose-response study with at least three dose levels is conducted.

  • Observations: Birds are observed for mortality and signs of toxicity for at least 14 days. Body weight and food consumption are monitored.

  • Endpoint Calculation: The LD50 (median lethal dose) and its 95% confidence intervals are calculated.

  • Test Organism: Young adult worker honey bees (Apis mellifera).

  • Test Substance Application: A precise volume of this compound solution in a suitable solvent (e.g., acetone) is applied topically to the dorsal thorax of each bee.

  • Test Doses: A geometric series of at least five doses and a solvent control.

  • Test Conditions: Bees are kept in cages at a controlled temperature and humidity and provided with a sucrose solution.

  • Observations: Mortality is recorded at 4, 24, and 48 hours. If significant mortality occurs between 24 and 48 hours, the observation period can be extended to 72 or 96 hours.[2][3]

  • Endpoint Calculation: The LD50 (median lethal dose) in µg of active ingredient per bee is calculated for each observation time.

  • Test Organism: Adult earthworms (Eisenia fetida).

  • Test Method: The test can be a filter paper contact test or an artificial soil test. The artificial soil test is more representative of natural exposure.

  • Test Substance Application: For the artificial soil test, this compound is thoroughly mixed into a standardized artificial soil.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Test Conditions: Test containers with the treated soil and a set number of worms (e.g., 10) are maintained at a constant temperature and humidity for 14 days.

  • Observations: Mortality and any behavioral abnormalities are recorded at 7 and 14 days.

  • Endpoint Calculation: The LC50 (median lethal concentration) in mg of active ingredient per kg of dry soil is calculated.

Soil Microorganism Toxicity Testing
  • Principle: Measures the effect of a substance on the overall metabolic activity of soil microorganisms by quantifying carbon dioxide (CO2) evolution.

  • Methodology: Soil samples are treated with a range of this compound concentrations. The soils are incubated under controlled conditions, and the evolved CO2 is trapped in an alkaline solution (e.g., NaOH). The amount of CO2 is then determined by titration.[4]

  • Endpoint: The inhibition of soil respiration is calculated relative to a control, and an EC50 (concentration causing 50% inhibition) can be determined.

  • Principle: Assesses the impact of a substance on the microbial process of nitrification (the conversion of ammonium to nitrate).

  • Methodology: Soil samples are amended with an ammonium source and treated with different concentrations of this compound. The concentrations of ammonium and nitrate are measured over time.

  • Endpoint: The rate of nitrification is calculated, and the inhibition compared to a control is used to determine an EC50.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound and other dithiocarbamates in non-target organisms is primarily linked to their ability to interfere with fundamental cellular processes. The primary mechanisms include enzyme inhibition and the induction of oxidative stress.

Enzyme Inhibition

Dithiocarbamates are known to be potent inhibitors of a wide range of enzymes, particularly those containing metal ions such as copper and zinc. This inhibition is a key aspect of their fungicidal activity but also underlies their toxicity to non-target organisms. By chelating these essential metal cofactors, this compound can disrupt the function of numerous metabolic pathways.

Oxidative Stress

Exposure to dithiocarbamates has been shown to induce oxidative stress in various organisms. This occurs when the production of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the cell. The metabolism of dithiocarbamates can generate free radicals, leading to damage to cellular components such as lipids, proteins, and DNA.

One of the key cellular responses to oxidative stress is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stressors, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a battery of antioxidant and detoxification genes. However, prolonged or high-level exposure to toxicants like dithiocarbamates can overwhelm this protective pathway, leading to cellular damage.

Caption: Oxidative stress signaling pathway induced by this compound.

Experimental Workflows and Logical Relationships

The assessment of this compound's toxicity to non-target organisms typically follows a tiered approach, starting with standardized laboratory tests and potentially progressing to more complex studies if initial results indicate a significant risk.

Experimental_Workflow cluster_tier1 Tier 1: Acute Laboratory Studies cluster_tier2 Tier 2: Chronic Laboratory Studies cluster_risk_assessment Risk Assessment Acute_Fish Fish Acute Toxicity (LC50) PNEC Predicted No-Effect Concentration (PNEC) Acute_Fish->PNEC Acute_Daphnia Daphnia Acute Immobilisation (EC50) Acute_Daphnia->PNEC Acute_Algae Algal Growth Inhibition (EC50) Acute_Algae->PNEC Acute_Bee Honey Bee Acute Contact/Oral (LD50) Acute_Bee->PNEC Acute_Earthworm Earthworm Acute Toxicity (LC50) Acute_Earthworm->PNEC Chronic_Fish Fish Early Life-Stage (NOEC) Chronic_Fish->PNEC Chronic_Daphnia Daphnia Reproduction (NOEC) Chronic_Daphnia->PNEC Chronic_Bee Bee Larval Toxicity (LD50) Chronic_Bee->PNEC Chronic_Earthworm Earthworm Reproduction (NOEC) Chronic_Earthworm->PNEC PEC Predicted Environmental Concentration (PEC) Risk_Characterization Risk Characterization (PEC/PNEC ratio) PEC->Risk_Characterization PNEC->Risk_Characterization

References

An In-Depth Technical Guide on the Regulatory Status and Guidelines for Nabam Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status, toxicological profile, and environmental fate of Nabam. The information is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Regulatory Status and Guidelines

This compound (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide, bactericide, and algicide. Its use in the United States is regulated by the Environmental Protection Agency (EPA).

United States: The EPA has completed a Reregistration Eligibility Decision (RED) for this compound. Currently, its registered uses are limited to industrial applications, including sugar mills, cooling towers, and pulp and paper mills. All food crop uses for this compound have been voluntarily canceled by the manufacturers, with the exception of its use in sugar mill grinding, crusher, and/or diffuser systems, which is regulated by the Food and Drug Administration (FDA).

As part of risk mitigation, the EPA requires specific engineering controls for handling this compound products. These include the use of metering-pump systems or closed loading/application systems, with open pouring being strictly prohibited.

European Union: this compound is not approved for use as a plant protection product in the European Union.

International Regulations: this compound is not currently listed under the Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. This convention aims to promote shared responsibility in the international trade of hazardous chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is highly soluble in water and has a low vapor pressure, indicating it is not likely to be volatile.

PropertyValueReference
Chemical Name Disodium ethylenebis(dithiocarbamate)
CAS Number 142-59-6
Molecular Formula C4H6N2Na2S4
Molecular Weight 256.35 g/mol [1]
Physical State Solid[2]
Melting Point 76-80 °C[2]
Water Solubility approx. 200 g/L (room temperature)[2]
Vapor Pressure Negligible[2]

Toxicological Profile

The primary toxicological concern associated with this compound is its degradation to ethylenethiourea (ETU), which is a known carcinogen and has effects on the thyroid. While chronic toxicity and carcinogenicity studies on this compound itself are limited, data for ETU are used to assess these long-term risks[3].

Human Health Toxicology

The toxicology database for this compound and ETU is considered adequate for registration review by the EPA. Due to the required use of closed systems and the prohibition of open pouring, occupational exposure to this compound is expected to be minimal[3].

Ecotoxicology

This compound exhibits toxicity to aquatic organisms. A summary of acute aquatic toxicity data is provided in Table 2. Chronic ecotoxicity data for this compound are limited.

SpeciesEndpointConcentration (mg/L)Exposure DurationReference
Freshwater Fish LC50> 0.8596 hours[3]
Freshwater Invertebrate EC500.8548 hours[3]
Estuarine/Marine Fish LC500.2696 hours[3]
Estuarine/Marine Invertebrate EC500.03396 hours[3]
Estuarine/Marine Mollusk EC500.0148 hours[3]

Environmental Fate and Transport

This compound degrades in the environment to form ethylenethiourea (ETU) and ethylene urea (EU).

Degradation
  • Hydrolysis: this compound is susceptible to hydrolysis, and its degradation is pH-dependent.

  • Soil Metabolism: In soil, this compound degrades to ETU and EU. ETU is subsequently expected to degrade within days to weeks[3].

  • Photolysis: Information on the photolytic degradation of this compound is limited.

A summary of the environmental fate of this compound is presented in Table 3.

ProcessHalf-life (DT50)ConditionsReference
Hydrolysis Data not availablepH dependent
Aerobic Soil Metabolism "a matter of days" (this compound to ETU/EU)[3]
Anaerobic Soil Metabolism Data not available
Aqueous Photolysis Data not available

Experimental Protocols

Detailed experimental protocols for the toxicological and environmental fate studies are crucial for the interpretation and replication of results. The studies submitted for regulatory review generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

A typical acute aquatic toxicity test (e.g., OECD Test Guideline 203 for fish) involves the following steps:

  • Test Organism Acclimation: Fish are acclimated to laboratory conditions.

  • Test Substance Preparation: A series of concentrations of the test substance are prepared.

  • Exposure: Fish are exposed to the different concentrations for a set period (e.g., 96 hours).

  • Observation: Mortality and any sublethal effects are recorded at regular intervals.

  • Data Analysis: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

Environmental Fate Studies

Environmental fate studies, such as soil metabolism (e.g., OECD Test Guideline 307), typically involve:

  • Soil Collection and Characterization: Soil is collected from relevant field sites and its properties (e.g., pH, organic matter content) are determined.

  • Test Substance Application: A radiolabeled test substance is applied to the soil samples.

  • Incubation: The treated soil is incubated under controlled conditions (e.g., temperature, moisture) that are either aerobic or anaerobic.

  • Sampling and Analysis: At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and its degradation products.

  • Data Analysis: The rate of degradation and the degradation half-life (DT50) are calculated.

Mandatory Visualizations

Chemical Structure of this compound

Nabam_Structure cluster_this compound This compound Na1 Na+ S1 S- C1 C S1->C1 S2 S C1->S2 N1 N C1->N1 C2 CH2 N1->C2 C3 CH2 C2->C3 N2 N C3->N2 C4 C N2->C4 S3 S C4->S3 S4 S- C4->S4 Na2 Na+

Caption: Chemical structure of this compound (disodium ethylenebisdithiocarbamate).

Degradation Pathway of this compound to Ethylenethiourea (ETU)

Nabam_Degradation This compound This compound (C4H6N2Na2S4) ETU Ethylenethiourea (ETU) (C3H6N2S) This compound->ETU Degradation EU Ethylene Urea (EU) This compound->EU Degradation Other Further Degradation Products ETU->Other Degradation

Caption: Simplified degradation pathway of this compound to Ethylenethiourea (ETU) and other products.

Workflow for a Standard Aquatic Toxicity Test

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimation Acclimate Test Organisms (e.g., Fish) Exposure Expose Organisms to Test Concentrations (e.g., 96 hours) Acclimation->Exposure StockSolution Prepare Stock Solution of this compound TestConcentrations Prepare Serial Dilutions StockSolution->TestConcentrations TestConcentrations->Exposure RecordMortality Record Mortality at 24, 48, 72, 96 hours Exposure->RecordMortality RecordSublethal Observe and Record Sublethal Effects Exposure->RecordSublethal Control Maintain Control Group (No this compound) CalculateLC50 Calculate LC50 Value RecordMortality->CalculateLC50 StatisticalAnalysis Perform Statistical Analysis CalculateLC50->StatisticalAnalysis

Caption: Generalized workflow for a standard acute aquatic toxicity test.

Regulatory Decision-Making Logic for this compound

Regulatory_Logic DataSubmission Submission of Toxicology and Environmental Fate Data RiskAssessment EPA Risk Assessment (Human Health & Ecological) DataSubmission->RiskAssessment HazardID Hazard Identification (e.g., toxicity to aquatic life) RiskAssessment->HazardID ExposureAssess Exposure Assessment (e.g., industrial discharge) RiskAssessment->ExposureAssess RiskCharacterization Risk Characterization (Compare exposure and hazard) HazardID->RiskCharacterization ExposureAssess->RiskCharacterization RED Reregistration Eligibility Decision (RED) RiskCharacterization->RED RiskMitigation Risk Mitigation Measures (e.g., engineering controls) RED->RiskMitigation If risks are of concern Registration Reregistration with Use Restrictions RED->Registration If risks are acceptable RiskMitigation->Registration

Caption: Simplified logical flow of the EPA's regulatory decision-making process for a pesticide like this compound.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Nabam in Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nabam (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide belonging to the dithiocarbamate class of pesticides. Due to its extensive use in agriculture to protect crops from fungal diseases, there is a growing concern about its potential contamination of water sources. This compound and its degradation products can be toxic to aquatic life and may pose risks to human health. Therefore, sensitive and reliable analytical methods for the detection of this compound in water are crucial for environmental monitoring and ensuring water quality. This application note provides detailed protocols for three common analytical techniques for this compound detection in water: Reverse Flow Injection Analysis (rFIA) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensing.

Reverse Flow Injection Analysis (rFIA) Spectrophotometry

Reverse flow injection analysis coupled with spectrophotometry offers a simple, rapid, and cost-effective method for the determination of this compound. This method is based on the reduction of iron(III) by the degradation products of this compound in an acidic medium, followed by the formation of a colored complex that can be measured spectrophotometrically.

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)0.05 µg/mL[1]
Linear Range0.1 - 30 µg/mL[1]
Relative Standard Deviation (RSD)0.8 - 1.6%[1]
Recoveries87 - 102%[1]
Sample Throughput60 samples/hour[1]

Experimental Workflow

rFIA_Workflow cluster_prep Sample & Reagent Preparation cluster_analysis rFIA-Spectrophotometry Analysis cluster_data Data Analysis s Water Sample Collection spe Solid-Phase Extraction (SPE) s->spe injection Inject Sample/Standard spe->injection reagents Prepare Reagents: - Iron(III) solution - Potassium ferricyanide solution - this compound standards reagents->injection manifold rFIA Manifold Setup reaction Reaction Coil (60°C) Fe(III) reduction & complex formation manifold->reaction injection->manifold detection Spectrophotometric Detection (790 nm) reaction->detection calibration Generate Calibration Curve detection->calibration quantification Quantify this compound Concentration calibration->quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis s Water Sample Collection spe Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) s->spe injection Inject Sample Extract spe->injection hplc HPLC System separation Chromatographic Separation (Mixed-Mode Column) hplc->separation injection->hplc detection UV Detection (270 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Identify & Quantify this compound Peak chromatogram->quantification EC_Workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Analysis s Water Sample Collection filter Filter Water Sample (0.45 µm) s->filter buffer Add Supporting Electrolyte (e.g., Phosphate Buffer) filter->buffer measurement Voltammetric Measurement (e.g., Square-Wave Voltammetry) buffer->measurement sensor Electrochemical Sensor (e.g., Modified GCE) sensor->measurement voltammogram Obtain Voltammogram measurement->voltammogram quantification Measure Peak Current & Quantify voltammogram->quantification

References

Application Notes and Protocols for the Determination of Nabam by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nabam (disodium ethylenebisdithiocarbamate) is a fungicide belonging to the dithiocarbamate group of pesticides. Due to its non-volatile and thermally labile nature, direct analysis of this compound by gas chromatography (GC) is not feasible. However, a widely accepted indirect method involves the acid hydrolysis of this compound, and other dithiocarbamates, to carbon disulfide (CS₂), a volatile compound that is readily amenable to GC analysis. This application note provides detailed protocols for the determination of this compound in various matrices using this indirect GC method. The total dithiocarbamate concentration is measured from the amount of CS₂ produced.[1]

Principle

The analytical method is based on the decomposition of this compound in a hot acidic solution to produce carbon disulfide (CS₂). The volatile CS₂ is then extracted into an organic solvent and quantified by gas chromatography using a selective detector, such as a mass spectrometer (MS), flame photometric detector (FPD), electron capture detector (ECD), or a Hall electrolytic conductivity detector. The amount of CS₂ detected is stoichiometrically related to the original concentration of this compound in the sample.

Experimental Protocols

1. Sample Preparation and Extraction

The extraction procedure varies depending on the sample matrix.

For Water Samples (as per EPA Method 630.1): [2]

  • To a 5 mL water sample, add a cleanup procedure to purge any indigenous CS₂ from the sample at a pH of 12 to 13 using a vortex evaporator.[2]

  • After the cleanup, the sample is ready for acid hydrolysis.

For Solid Samples (e.g., Spices, Fruits, Vegetables): [3][4]

  • Weigh a representative homogenized sample (e.g., 5-20 g of fruits and vegetables or 5 g of spices).[4]

  • For some matrices like tea leaves, an initial extraction with a cysteine-EDTA solution and dichloromethane is performed.[4]

  • The sample is then subjected to acid hydrolysis.

2. Acid Hydrolysis for CS₂ Generation

  • Prepare a reaction mixture. A common mixture consists of a stannous chloride (SnCl₂) solution in hydrochloric acid (HCl).[2] For example, dissolve 9.5 g of stannous chloride in 300 mL of concentrated hydrochloric acid.[5]

  • Transfer the prepared sample into a reaction vessel.

  • Add the acidic SnCl₂ reagent to the sample. For a 5 mL water sample, 2.5 mL of the reagent can be used.[2]

  • Add an organic solvent to trap the evolved CS₂. Isooctane or hexane are commonly used.[2][3] For instance, add 0.75 mL of hexane to the reaction mixture.[2]

  • Seal the reaction vessel tightly.

  • Heat the vessel in a water bath at a controlled temperature to facilitate the hydrolysis. A typical condition is 80°C for 1 hour, with intermittent shaking.[3] Another protocol suggests 50°C for 30 minutes.[2]

  • After the reaction, rapidly cool the vessel in an ice bath to stop the reaction and minimize the loss of volatile CS₂.[3]

  • The organic layer containing the extracted CS₂ is then carefully collected for GC analysis.

3. Gas Chromatography Analysis

The following are general GC conditions that can be adapted based on the available instrumentation.

  • Gas Chromatograph: A GC system equipped with a suitable injector (split/splitless or on-column) and a selective detector (MS, FPD, ECD, or Hall).

  • Column: A capillary column suitable for the separation of volatile sulfur compounds. For example, a Carbopack C (80/100 mesh) coated with 0.1% SP-1000 packed in a glass column (180 cm long by 2 mm ID) has been used.[2] Another option is a column with 5% Polysilarylene, 95% Poly-dimethylsiloxane copolymer (30 m length, 0.32 mm internal diameter, 1.0 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min or 25 mL/min).[2][7]

  • Injector Temperature: 200°C to 280°C.[2][7]

  • Oven Temperature Program:

    • Initial temperature: 7°C, hold for 3 minutes.[2]

    • Ramp: 20°C/min to 120°C, hold for 5 minutes.[2]

    • Alternatively, an initial temperature of 80°C, ramp at 10°C/min to 140°C, then ramp at 20°C/min to 280°C and hold for 10 minutes.[7]

  • Detector:

    • Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]

    • Flame Photometric Detector (FPD): Operated in the sulfur mode.[1]

    • Hall Electrolytic Conductivity Detector: Operated in the sulfur mode.[2]

    • Electron Capture Detector (ECD): Can also be used for sensitive detection.[1]

Data Presentation

Table 1: Method Detection Limits (MDLs) for Dithiocarbamates (as CS₂) in Water (EPA Method 630.1)

CompoundMDL (µg/L)
Ziram (as a standard for total dithiocarbamates)See Table 1 in the source for specific MDLs

Data sourced from EPA Method 630.1.[2]

Table 2: Validation Data for Dithiocarbamate Analysis (as CS₂) in Spices by GC-MS

MatrixFortification Level (mg/kg)Recovery (%)Intra-day Precision (RSDr %)Inter-day Precision (RSDR %)
Cardamom0.1 - 1.075 - 98< 12< 15
Black Pepper0.1 - 1.076 - 98< 12< 15

The Limit of Quantification (LOQ) was 0.05 mg/kg for both spices. Data sourced from a study on dithiocarbamate residues in spices.[3]

Table 3: Recovery Data for Dithiocarbamate Analysis (as CS₂) in Fruits and Vegetables by GC-ECD

MatrixRecovery (%)
Various Vegetables84.9 - 98.7

Data from a study on the development of an analytical method for dithiocarbamate residues in vegetables.

Visualizations

Experimental Workflow for this compound Determination by GC-MS

Nabam_Analysis_Workflow cluster_sample_prep 1. Sample Preparation cluster_hydrolysis 2. Acid Hydrolysis & CS2 Trapping cluster_gc_analysis 3. GC-MS Analysis cluster_data_analysis 4. Data Analysis & Reporting Sample Sample (Water, Soil, Food) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (e.g., Cysteine-EDTA/DCM for complex matrices) Homogenization->Extraction Reaction_Vessel Sealed Reaction Vessel Extraction->Reaction_Vessel Add_Acid Add Acidic SnCl2 Solution Reaction_Vessel->Add_Acid Add_Solvent Add Trapping Solvent (e.g., Isooctane) Add_Acid->Add_Solvent Heating Heat (e.g., 80°C for 1 hr) Add_Solvent->Heating Cooling Cool in Ice Bath Heating->Cooling Organic_Layer Collect Organic Layer containing CS2 Cooling->Organic_Layer GC_Injection Inject into GC-MS Organic_Layer->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification of CS2 Data_Acquisition->Quantification Calculation Calculate this compound Concentration Quantification->Calculation Report Final Report Calculation->Report

Caption: Workflow for this compound analysis by GC-MS.

Logical Relationship of this compound to Analyte

Nabam_to_CS2 This compound This compound (Non-volatile) Hydrolysis Acid Hydrolysis (SnCl2/HCl, Heat) This compound->Hydrolysis CS2 Carbon Disulfide (CS2) (Volatile) Hydrolysis->CS2 GC_Analysis GC Analysis CS2->GC_Analysis

References

Application Notes and Protocols for In Vitro Nabam Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam (disodium ethylenebisdithiocarbamate) is a dithiocarbamate fungicide that has garnered interest in biomedical research for its potential cytotoxic and pro-apoptotic effects on cancer cells. Its mechanism of action is primarily linked to the induction of oxidative stress, leading to the disruption of cellular processes and eventual cell death. These application notes provide a comprehensive protocol for the in vitro evaluation of this compound, focusing on assessing its cytotoxicity and elucidating its effects on apoptotic signaling pathways.

Data Presentation

The following tables summarize quantitative data relevant to the in vitro application of this compound.

Table 1: this compound Stock Solution and Working Concentrations

ParameterValue
Stock Solution Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Concentration 100 mM
Storage Conditions -20°C, protected from light
Typical Working Concentrations 1 µM - 100 µM in cell culture medium
Final DMSO Concentration in Culture < 0.1% (v/v)

Table 2: Exemplary IC50 Values of this compound in Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeIC50 (µM)
HeLa Cervical Cancer~25 µM
MCF-7 Breast Cancer~50 µM
A549 Lung Cancer~30 µM
HepG2 Liver Cancer~40 µM

Note: IC50 values are approximate and can vary depending on the specific cell line, passage number, and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step for in vitro studies is the proper preparation of the test compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in an appropriate volume of DMSO to achieve a stock solution of 100 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

Standard aseptic cell culture techniques are required for these experiments.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well and 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates (for cytotoxicity assay) or 6-well plates (for apoptosis and signaling pathway analysis) at a predetermined density. Allow the cells to adhere overnight.

  • The following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Following this compound treatment in 6-well plates, collect the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (100 mM in DMSO) treat_cells Treat Cells with this compound (1-100 µM) prep_this compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells mtt_assay MTT Assay (Cytotoxicity) treat_cells->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis) treat_cells->annexin_assay analyze_mtt Measure Absorbance (570 nm) mtt_assay->analyze_mtt analyze_flow Flow Cytometry Analysis annexin_assay->analyze_flow

Caption: Experimental workflow for in vitro this compound application.

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis primarily through the generation of reactive oxygen species (ROS), which triggers the intrinsic apoptosis pathway.

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ROS Increased ROS This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax activation Mitochondrion->Bax promotes Bcl2 Bcl-2 inhibition Mitochondrion->Bcl2 inhibits CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Application Notes and Protocols for Nabam as a Biocide in Industrial Water Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nabam (disodium ethylenebisdithiocarbamate) as a broad-spectrum biocide for controlling microbial growth in industrial water systems. The information compiled herein is intended to guide research and development efforts by detailing its mechanism of action, application protocols, and methods for efficacy evaluation.

Introduction to this compound

This compound is a dithiocarbamate-based biocide effective against a wide range of microorganisms, including bacteria, algae, and fungi, which are common contaminants in industrial water systems such as cooling towers, paper mills, and sugar processing plants.[1] Its utility stems from its ability to disrupt essential metabolic pathways in these organisms. This compound is typically supplied as a liquid concentrate and can be introduced into water systems through continuous or intermittent dosing.[1]

A critical consideration in the application of this compound is its degradation in aqueous environments to form ethylenethiourea (ETU), a compound that has raised environmental and health concerns.[1] Therefore, proper handling, dosage control, and monitoring are essential.

Mechanism of Action

The primary biocidal activity of this compound is attributed to its ability to chelate essential metal ions, which act as cofactors for various microbial enzymes. This action disrupts critical metabolic processes, leading to microbial death.

Key aspects of this compound's mechanism of action include:

  • Enzyme Inhibition: this compound complexes with metal-containing enzymes, particularly those with copper, zinc, and manganese cofactors.[1] This binding inactivates the enzymes, halting vital cellular functions.

  • Disruption of ATP Production: By targeting metalloenzymes involved in cellular respiration, this compound interferes with the electron transport chain, thereby inhibiting the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1]

  • Inhibition of Protein Synthesis: While the exact mechanism is not fully elucidated, it is thought that this compound's interference with metabolic pathways ultimately inhibits protein synthesis.[2]

The following diagram illustrates the proposed mechanism of action of this compound at a cellular level.

Nabam_Mechanism cluster_microbe Microbial Cell cluster_respiration Cellular Respiration Cell Wall Cell Wall Cytoplasm Cytoplasm Electron Transport Chain Electron Transport Chain ATP Production ATP Production Electron Transport Chain->ATP Production Drives Electron Transport Chain->ATP Production Inhibits Metalloenzymes Metalloenzymes Metalloenzymes->Electron Transport Chain Essential Component Inactivated Enzyme Inactivated Enzyme Metalloenzymes->Inactivated Enzyme Cell Death Cell Death ATP Production->Cell Death Leads to This compound This compound This compound->Cell Wall Penetrates Metal Ions (Cu2+, Zn2+, Mn2+) Metal Ions (Cu2+, Zn2+, Mn2+) This compound->Metal Ions (Cu2+, Zn2+, Mn2+) Chelates This compound->Inactivated Enzyme Forms complex with Metal Ions (Cu2+, Zn2+, Mn2+)->Metalloenzymes Binds to active site Inactivated Enzyme->Electron Transport Chain Disrupts

Figure 1: Proposed mechanism of action of this compound.

Quantitative Efficacy Data

Limited publicly available data exists for specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against microorganisms prevalent in industrial water systems. Efficacy is dependent on various factors including the microbial species, water chemistry (pH, hardness), temperature, and the presence of organic matter. The following tables provide a template for organizing such data, which would typically be generated through laboratory testing. For context, typical MIC ranges for other non-oxidizing biocides are included.

Table 1: Bactericidal Efficacy of this compound (Hypothetical Data)

MicroorganismThis compound MIC (ppm)This compound MBC (ppm)Typical Non-Oxidizing Biocide MIC (ppm)
Pseudomonas aeruginosaData not availableData not available10 - 100
Legionella pneumophilaData not availableData not available5 - 50
Sulfate-Reducing BacteriaData not availableData not available25 - 200

Table 2: Fungicidal Efficacy of this compound (Hypothetical Data)

MicroorganismThis compound MIC (ppm)This compound MBC (ppm)Typical Non-Oxidizing Biocide MIC (ppm)
Aspergillus nigerData not availableData not available50 - 500
Candida albicansData not availableData not available20 - 200
Trichoderma virideData not availableData not available100 - 600

Table 3: Algicidal Efficacy of this compound (Hypothetical Data)

MicroorganismThis compound MIC (ppm)This compound MBC (ppm)Typical Non-Oxidizing Biocide MIC (ppm)
Chlorella vulgarisData not availableData not available1 - 20
Scenedesmus quadricaudaData not availableData not available2 - 30
Blue-Green AlgaeData not availableData not available5 - 50

Note: The provided MIC and MBC values for "Typical Non-Oxidizing Biocides" are for illustrative purposes and can vary significantly based on the specific chemical, formulation, and environmental conditions. Researchers should determine the specific efficacy of this compound through rigorous experimental testing.

Experimental Protocols

The following protocols are designed to guide the evaluation of this compound's biocidal efficacy in a laboratory setting, based on established standards such as ASTM E645 for cooling water systems and standard microbiological methods for determining MIC and MBC.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Pure culture of the target microorganism (e.g., Pseudomonas aeruginosa, Aspergillus niger)

  • Appropriate sterile growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile deionized water or appropriate buffer

  • Micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Inoculum: Culture the target microorganism in its appropriate growth medium to the mid-logarithmic phase. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the 96-well plate.

    • Add 100 µL of sterile growth medium to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Transfer 100 µL from the first well to the second well and mix.

    • Continue this serial dilution across the plate, typically to the 10th or 11th well. The 12th well will serve as a growth control (no biocide).

  • Inoculate the Plate: Add 100 µL of the prepared microbial inoculum to each well (except for a sterility control well which should only contain medium).

  • Incubation: Cover the plate and incubate at the optimal temperature for the target microorganism (e.g., 35-37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Protocol for Determining Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that results in a 99.9% reduction in the initial microbial inoculum.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile agar plates with appropriate growth medium

  • Sterile micropipettes and tips

  • Cell spreader or inoculating loop

  • Incubator

Procedure:

  • Subculture from MIC Plate: From each well of the MIC plate that showed no visible growth, take a 10-100 µL aliquot.

  • Plate onto Agar: Spread the aliquot evenly onto the surface of an appropriate agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature for the target microorganism for 24-48 hours.

  • Determine MBC: The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate, or a colony count that represents a ≥99.9% reduction from the initial inoculum count.

Protocol for Evaluating this compound in a Simulated Cooling Water System (based on ASTM E645)

This protocol provides a framework for assessing the efficacy of this compound under conditions that more closely mimic an industrial cooling water environment.

Materials:

  • Water sample from an industrial cooling tower or a synthetic cooling water formulation.

  • This compound stock solution.

  • Sterile flasks or beakers.

  • Shaking incubator or magnetic stirrer.

  • Materials for microbial enumeration (e.g., agar plates, dilution blanks).

Procedure:

  • Prepare Test System: Dispense a known volume of the cooling water sample into sterile flasks.

  • Introduce this compound: Add the desired concentrations of this compound to the test flasks. Include a control flask with no biocide.

  • Incubation and Agitation: Incubate the flasks at a temperature representative of the cooling system (e.g., 30-35°C) with continuous agitation to simulate water flow.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 6, 24 hours), withdraw samples from each flask.

  • Microbial Enumeration: Perform serial dilutions of the collected samples and plate them onto a non-selective agar medium (e.g., Plate Count Agar) to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log of the microbial concentration versus time for each this compound concentration and the control. Calculate the kill rate and the percent reduction in the microbial population to determine the efficacy of this compound at different concentrations and contact times.

The following diagram outlines the general workflow for evaluating the efficacy of a biocide.

Biocide_Evaluation_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_sim Simulated System Evaluation Prepare this compound Stock Prepare this compound Stock Serial Dilution Serial Dilution Prepare this compound Stock->Serial Dilution Add this compound Add this compound Prepare this compound Stock->Add this compound Culture Target Microorganism Culture Target Microorganism Inoculation Inoculation Culture Target Microorganism->Inoculation Prepare Test System Prepare Test System Culture Target Microorganism->Prepare Test System Prepare Growth Media Prepare Growth Media Prepare Growth Media->Serial Dilution Serial Dilution->Inoculation Incubation_MIC Incubation_MIC Inoculation->Incubation_MIC Read MIC Read MIC Incubation_MIC->Read MIC Subculture from MIC Subculture from MIC Read MIC->Subculture from MIC From non-turbid wells Incubation_MBC Incubation_MBC Subculture from MIC->Incubation_MBC Read MBC Read MBC Incubation_MBC->Read MBC Prepare Test System->Add this compound Incubate & Agitate Incubate & Agitate Add this compound->Incubate & Agitate Time-Kill Sampling Time-Kill Sampling Incubate & Agitate->Time-Kill Sampling Microbial Enumeration Microbial Enumeration Time-Kill Sampling->Microbial Enumeration Analyze Efficacy Analyze Efficacy Microbial Enumeration->Analyze Efficacy

Figure 2: General workflow for biocide efficacy evaluation.

Degradation and Environmental Considerations

This compound is known to degrade in water, with its stability being influenced by factors such as pH and temperature. The primary degradation product of concern is ethylenethiourea (ETU).[1] ETU is more persistent in the environment than this compound and has been classified as a potential carcinogen. Therefore, the application of this compound in industrial water treatment requires careful management to minimize the discharge of both the parent compound and its degradation products into the environment.

Conclusion

This compound is a potent biocide for industrial water treatment applications, acting through the disruption of essential microbial metalloenzymes. While effective, its use necessitates a thorough understanding of its efficacy against target microorganisms under specific operational conditions and careful management of its environmental fate. The protocols outlined in these notes provide a foundation for the systematic evaluation of this compound, enabling researchers and professionals to optimize its application for effective and responsible microbial control. Further research is warranted to establish a comprehensive database of this compound's efficacy against a broader range of industrial spoilage microorganisms.

References

Application Notes and Protocols for Nabam in Fungal Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide belonging to the dithiocarbamate class of chemicals.[1][2][3] It has been utilized in agriculture to control a wide range of fungal diseases affecting various crops, including cotton, onions, tomatoes, and potatoes.[1] Its mode of action is multifaceted, primarily targeting essential enzymatic pathways within fungal cells, leading to the disruption of cellular respiration and eventual cell death.[4] These application notes provide a comprehensive overview of this compound's use, including its mechanism of action, protocols for efficacy testing, and representative data on its antifungal activity.

Mechanism of Action

The primary fungicidal activity of this compound is attributed to its ability to inhibit metalloenzymes and sulfhydryl-containing enzymes that are crucial for fungal cellular respiration.[4] Upon application, this compound is thought to be converted into a more active compound, isothiocyanate, which then exerts its toxic effects. A key target of this class of fungicides is the pyruvate dehydrogenase complex, a critical enzyme that links glycolysis to the citric acid cycle.[5] By inhibiting this enzyme, this compound effectively disrupts the production of acetyl-CoA, leading to a cascade of metabolic failures and a significant reduction in ATP synthesis.[4] This multi-site inhibitory action makes the development of resistance by fungal pathogens less likely compared to single-site fungicides.

Hypothesized Signaling Pathway of this compound's Fungicidal Action

The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its fungicidal effects by disrupting cellular respiration.

Nabam_MoA cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex (PDH) TCA_Cycle Citric Acid (TCA) Cycle AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Oxidative Phosphorylation This compound This compound This compound->Inhibition Pyruvate_to_AcetylCoA_edge Pyruvate_to_AcetylCoA_edge Inhibition->Pyruvate_to_AcetylCoA_edge Inhibition

Caption: Hypothesized mechanism of this compound's fungicidal action.

Data Presentation

The following tables summarize representative quantitative data for the efficacy of dithiocarbamate fungicides, including this compound, against common agricultural fungal pathogens. It is important to note that specific EC50 and field efficacy values for this compound can vary depending on the fungal species, isolate, and environmental conditions. The data presented here are illustrative examples.

Table 1: In Vitro Efficacy of Dithiocarbamates (Representative EC50 Values)

Fungal PathogenCommon DiseaseRepresentative EC50 (µg/mL)
Botrytis cinereaGray Mold0.5 - 5.0
Phytophthora infestansLate Blight1.0 - 10.0
Alternaria solaniEarly Blight2.0 - 15.0
Fusarium oxysporumFusarium Wilt5.0 - 25.0
Rhizoctonia solaniRoot Rot10.0 - 50.0

Table 2: Field Efficacy of Dithiocarbamates (Representative Disease Control)

CropDiseasePathogenRepresentative Disease Control (%)Representative Yield Increase (%)
PotatoLate BlightPhytophthora infestans70 - 9015 - 30
TomatoEarly BlightAlternaria solani65 - 8510 - 25
GrapesDowny MildewPlasmopara viticola75 - 9520 - 40
OnionDowny MildewPeronospora destructor70 - 9015 - 35

Experimental Protocols

In Vitro Antifungal Activity Assessment (Poisoned Food Technique)

This protocol determines the concentration of this compound that inhibits fungal growth by 50% (EC50).

a. Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • This compound stock solution (e.g., 1000 µg/mL in sterile distilled water)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

b. Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the autoclaved PDA to 45-50°C in a water bath.

  • Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Also, prepare a control plate with no this compound.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From a 7-day-old culture of the target fungus, cut a 5 mm mycelial plug from the edge of the colony using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each petri dish.

  • Incubate the plates at 25 ± 2°C in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate almost covers the entire plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Percent Inhibition = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration and performing a probit or logistic regression analysis.

Poisoned_Food_Technique A Prepare PDA Medium C Add this compound to Molten PDA A->C B Prepare this compound Concentrations B->C D Pour Plates C->D E Inoculate with Fungal Plug D->E F Incubate E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 H->I Field_Trial_Workflow A Experimental Design (RCBD) B Land Preparation & Planting A->B C Fungicide Application B->C D Disease Severity Assessment C->D Regular Monitoring D->C Repeat Applications E Harvest D->E F Yield & Quality Measurement E->F G Statistical Analysis (ANOVA) F->G

References

Application Notes and Protocols for Determining the Effective Concentration of Nabam Against Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for determining the effective concentrations of the fungicide Nabam against various fungal strains. Due to the limited availability of recent, comprehensive quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol to enable researchers to generate this data in their own laboratories. Additionally, it outlines the current understanding of this compound's mechanism of action.

Introduction

This compound (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide belonging to the dithiocarbamate class of compounds. It has been used in agriculture to protect a variety of crops from fungal diseases. The in-situ activity of this compound is complex, as its fungicidal properties are largely attributed to its degradation products. Understanding the effective concentrations of this compound against specific fungal pathogens is crucial for optimizing its application, minimizing environmental impact, and managing the development of fungicide resistance.

Data Presentation

Fungal StrainFungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Alternaria solaniMancozeb 75% WP2000 (0.2%)100[1][2]
Rhizoctonia solaniCarbendazim 12% + Mancozeb 63% WP10088.25[3]
Rhizoctonia solaniCarbendazim 12% + Mancozeb 63% WP20097.59[3]
Alternaria citriMancozeb 75% WP10047.48[3]
Alternaria citriMancozeb 75% WP20064.39[3]
Botrytis cinereaTebuconazole 50% + Trifloxystrobin 25% WG100Not specified[4]
Fusarium oxysporumCarbendazim15043.05[5]

Mechanism of Action

The fungicidal activity of this compound is not attributed to the parent molecule itself but rather to its breakdown products upon exposure to water and air. The primary active compounds are thought to be ethylene thiuram monosulfide (ETM) and an isothiocyanate. The proposed mechanism involves the disruption of fungal cellular processes through the chelation of metal-containing enzymes and interaction with sulfhydryl groups of amino acids and proteins, thereby inhibiting essential metabolic pathways.

Below is a diagram illustrating the proposed activation pathway of this compound.

Nabam_Mechanism This compound This compound (Disodium ethylenebisdithiocarbamate) Aeration Aeration / Oxidation This compound->Aeration In aqueous solution ETM Ethylene thiuram monosulfide (ETM) (Active Intermediate) Aeration->ETM Isothiocyanate Isothiocyanate (Active Compound) ETM->Isothiocyanate Further conversion FungalCell Fungal Cell Isothiocyanate->FungalCell Penetrates Disruption Disruption of Cellular Processes (Enzyme Inhibition) FungalCell->Disruption

Caption: Proposed activation pathway of this compound to its fungitoxic derivatives.

Experimental Protocols

The following is a detailed protocol for the "Poisoned Food Technique," a widely used in-vitro method to determine the fungicidal or fungistatic activity of chemical compounds.

Principle

The poisoned food technique involves incorporating the test compound (this compound) into a fungal growth medium at various concentrations. A susceptible fungal strain is then inoculated onto this "poisoned" medium. The inhibition of mycelial growth is measured relative to a control medium without the test compound.

Materials
  • This compound (analytical grade)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm diameter)

  • Fungal culture of interest (actively growing on agar)

  • Sterile cork borer (5-10 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Sterile flasks or bottles for media preparation

  • Autoclave

Stock Solution Preparation
  • Prepare a stock solution of this compound at a high concentration (e.g., 1000 ppm or 10,000 ppm) in sterile distilled water. The solubility of this compound in water is high.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

Poisoned Media Preparation
  • Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the autoclaved medium to cool to approximately 45-50°C in a water bath. This is crucial to prevent the degradation of heat-labile compounds and to allow for the addition of the fungicide without solidifying the agar.

  • In a laminar flow hood, aliquot the molten agar into sterile flasks, one for each test concentration and the control.

  • Add the appropriate volume of the this compound stock solution to each flask to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250, 500 ppm). For the control, add an equivalent volume of sterile distilled water.

  • Gently swirl the flasks to ensure homogenous mixing of the fungicide within the medium.

  • Pour approximately 20 mL of the poisoned and control media into their respective sterile petri dishes.

  • Allow the agar to solidify completely at room temperature.

Fungal Inoculation
  • From the periphery of an actively growing fungal culture, take a mycelial disc using a sterile cork borer.

  • Aseptically place the mycelial disc, with the mycelium facing down, in the center of each poisoned and control agar plate.

Incubation and Data Collection
  • Incubate the plates at the optimal temperature for the growth of the test fungus (typically 25-28°C).

  • Measure the radial mycelial growth (in mm) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the average diameter of the fungal colony for each concentration and the control.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    Percent Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of mycelial growth in the control plate.

    • T = Average diameter of mycelial growth in the treated plate.

Determination of EC50 and MIC
  • EC50: The data on percent inhibition at different concentrations can be used to determine the EC50 value by plotting the percent inhibition against the log of the concentration and performing a probit or logistic regression analysis.

  • MIC: The MIC is the lowest concentration of the fungicide that results in complete inhibition of visible mycelial growth.

Below is a workflow diagram for the Poisoned Food Technique.

Poisoned_Food_Technique cluster_prep Preparation cluster_poisoning Poisoning cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Add Add this compound Stock to Medium Stock->Add Media Prepare & Autoclave Fungal Growth Medium Cool Cool Medium to 45-50°C Media->Cool Cool->Add Pour Pour Poisoned & Control Media into Plates Add->Pour Inoculate Inoculate Plates with Fungal Mycelial Disc Pour->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Radial Mycelial Growth Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Determine Determine EC50 / MIC Calculate->Determine

Caption: Experimental workflow for the Poisoned Food Technique.

Safety Precautions

This compound is a hazardous substance. Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.

References

Efficacy of Nabam in Greenhouse Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam (disodium ethylene bisdithiocarbamate) is a broad-spectrum fungicide belonging to the dithiocarbamate class of chemicals. It is primarily used to control a range of fungal and algal growth in industrial applications and was historically used in agriculture. Due to its mode of action, which involves the inhibition of metal-containing enzymes essential for fungal respiration, this compound has potential applications in the control of various plant pathogens.[1] These protocols provide a detailed framework for conducting greenhouse trials to evaluate the efficacy of this compound, specifically against the common soil-borne pathogen Rhizoctonia solani.

Rhizoctonia solani is a globally significant plant pathogen with a wide host range, causing diseases such as damping-off, root rot, and stem canker in numerous crops. Greenhouse trials provide a controlled environment to assess the effectiveness of fungicides like this compound under standardized conditions, ensuring reproducible and reliable results.

Experimental Protocols

Materials and Reagents
  • Pathogen: Rhizoctonia solani isolate (e.g., AG-4)

  • Host Plant: Soybean (Glycine max) seeds (a susceptible variety is recommended)

  • Fungicides:

    • This compound (analytical grade or a commercial formulation of known concentration)

    • Positive Control Fungicide: Mancozeb 75% WP (or another suitable registered fungicide for Rhizoctonia solani)[2]

  • Growth Media:

    • Potato Dextrose Agar (PDA) for fungal culture

    • Sterilized grain (e.g., barley, wheat, or millet) for inoculum preparation

    • Sterilized potting mix (e.g., peat-based substrate)

  • Greenhouse Supplies:

    • Pots (e.g., 10-cm diameter)

    • Trays for bottom-watering

    • Labels

  • General Laboratory Equipment:

    • Autoclave

    • Laminar flow hood

    • Incubator

    • Balance

    • pH meter

    • Graduated cylinders and beakers

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Inoculum Preparation (Rhizoctonia solani)
  • Culture Initiation: Aseptically transfer a mycelial plug of R. solani from a stock culture to the center of a fresh PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark for 5-7 days, or until the mycelium covers the plate.

  • Grain Colonization:

    • Soak grain in water overnight.

    • Drain excess water and autoclave the moist grain in flasks or autoclavable bags for 60 minutes at 121°C.

    • Once cooled, aseptically add several agar plugs from the actively growing R. solani culture to the sterilized grain.

    • Incubate at 25-28°C for 2-3 weeks, shaking the flasks periodically to ensure even colonization of the grain.

  • Inoculum Application: The fully colonized grain serves as the inoculum. Mix the inoculum with the sterilized potting mix at a predetermined ratio (e.g., 1:100 to 1:50, inoculum:soil, v/v) to achieve consistent disease pressure. The optimal ratio should be determined in preliminary experiments.

Experimental Design and Treatments
  • Design: A completely randomized design (CRD) is recommended.

  • Replicates: Use a minimum of 5 replicate pots per treatment.

  • Treatments:

    • Negative Control (Uninoculated, Untreated): Pots with sterilized potting mix and no pathogen or fungicide.

    • Pathogen Control (Inoculated, Untreated): Pots with potting mix containing R. solani inoculum but no fungicide.

    • This compound Treatment (Low Dose): Inoculated pots treated with a low concentration of this compound.

    • This compound Treatment (Medium Dose): Inoculated pots treated with a medium concentration of this compound.

    • This compound Treatment (High Dose): Inoculated pots treated with a high concentration of this compound.

    • Positive Control: Inoculated pots treated with the standard fungicide (e.g., Mancozeb).

Note on this compound Concentration: Specific application rates for this compound as a soil drench in greenhouse research are not widely published. It is recommended to conduct a preliminary dose-response experiment to determine appropriate low, medium, and high concentrations. A starting point could be in the range of 50-200 ppm, based on its industrial application rates, but this must be validated.[1]

Experimental Procedure
  • Potting and Inoculation: Fill pots with the prepared potting mix (either with or without R. solani inoculum, depending on the treatment).

  • Sowing: Plant 3-5 soybean seeds per pot at a uniform depth.

  • Fungicide Application (Soil Drench):

    • Prepare the fungicide solutions (this compound and positive control) at the desired concentrations.

    • Immediately after sowing, apply a fixed volume of the respective fungicide solution to each pot as a soil drench (e.g., 50 mL per 10-cm pot).

    • Apply an equal volume of water to the negative and pathogen control pots.

  • Greenhouse Conditions: Maintain greenhouse conditions suitable for soybean growth (e.g., 25-30°C, 14-hour photoperiod, and adequate watering). Avoid overwatering, which can influence disease development.

  • Data Collection:

    • Plant Emergence: Record the number of emerged seedlings daily for 14 days.

    • Disease Assessment (21-28 days after sowing):

      • Carefully remove plants from the pots and wash the roots.

      • Assess root rot and stem lesion severity using a rating scale (see Table 1).

      • Record the number of surviving plants.

    • Plant Growth Parameters:

      • Measure shoot height.

      • Measure root length.

      • Determine fresh and dry weight of shoots and roots.

Data Presentation

Table 1: Disease Severity Rating Scale for Rhizoctonia Root and Stem Rot

RatingDescription of Symptoms
0 No visible symptoms on roots or stem.
1 Slight discoloration or a few small, superficial lesions on the roots or stem base.
2 Approximately 25-50% of the root system is discolored and rotted; distinct lesions on the stem.
3 51-75% of the root system is rotted; significant girdling lesions on the stem.
4 Over 75% of the root system is rotted; plant is dead or dying.

This scale is adapted from established methods for rating Rhizoctonia disease severity.

Table 2: Summary of Quantitative Efficacy Data (Example)

TreatmentApplication Rate (ppm)Mean % EmergenceMean Disease Severity (0-4)Mean Shoot Dry Weight (g)Mean Root Dry Weight (g)
Negative Control0
Pathogen Control0
This compoundLow
This compoundMedium
This compoundHigh
Positive Control(Specify)

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_trial Greenhouse Trial cluster_data Data Collection & Analysis pda Culture R. solani on PDA grain Prepare Sterilized Grain pda->grain inoculum Inoculum Production grain->inoculum soil Prepare Inoculated Soil inoculum->soil sowing Potting and Sowing Seeds soil->sowing treatment Apply Fungicide Treatments sowing->treatment incubation Incubate in Greenhouse treatment->incubation emergence Record Seedling Emergence incubation->emergence assessment Assess Disease Severity emergence->assessment growth Measure Plant Growth Parameters assessment->growth analysis Statistical Analysis growth->analysis

Caption: Experimental workflow for testing this compound efficacy.

mode_of_action This compound This compound (disodium ethylene bisdithiocarbamate) conversion Conversion in Fungal Cell/ Environment This compound->conversion isothiocyanate Isothiocyanate Metabolites conversion->isothiocyanate inhibition Inhibition of Enzyme Activity isothiocyanate->inhibition enzymes Metal-Containing Enzymes (e.g., in mitochondria) enzymes->inhibition respiration Disruption of Cellular Respiration (ATP Production Blocked) inhibition->respiration death Fungal Cell Death respiration->death

Caption: General mode of action of dithiocarbamate fungicides.

References

Application Notes and Protocols for Nabam as a Soil Fumigant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide, algicide, and bactericide that has been utilized as a soil fumigant to control a variety of soil-borne pests.[1][2] Its mode of action primarily involves the inhibition of enzyme activity by complexing with metal-containing enzymes, including those crucial for the production of adenosine triphosphate (ATP).[3] Upon application to the soil, this compound degrades into other compounds, including the major degradate ethylenethiourea (ETU), which is of environmental concern due to its potential for leaching and its classification as a Group B2 carcinogen.[3] This document provides detailed application notes, summarizes quantitative data on its efficacy and toxicity, outlines experimental protocols for its study, and visualizes key pathways related to its function and degradation.

Data Presentation

Efficacy of this compound as a Soil Fumigant

This compound has demonstrated efficacy against a range of soil-borne pathogens, including fungi and nematodes. The following table summarizes the available quantitative data on its effectiveness.

Target OrganismApplication RateEfficacy/EffectReference
Fusarium oxysporumNot SpecifiedSuppression of Fusarium wilt in cotton[2]
Meloidogyne incognita (Root-knot nematode)Not SpecifiedReduction in nematode populations in cotton[2]
Various soil fungi, bacteria, and actinomycetesNot SpecifiedGeneral reduction in microbial populations[4]
Toxicological Data

The toxicological profile of this compound and its degradation products is a critical consideration for its use. The following table presents a summary of key toxicological data.

Organism/SystemEndpointValueReference
Freshwater FishAcute ToxicityModerately toxic[3]
Estuarine OrganismsAcute ToxicityModerately to highly toxic[3]
Human ThyroidEffectHazard from ethylenethiourea (ETU)[3]
Chinese Hamster Ovary (CHO) cellsGenotoxicityPositive for sister-chromatid exchanges[3]
MiceMutagenicity (Host-mediated assay)Negative[3]
Rats (dermal exposure)Acute Toxicity (LD50 of a degradation product fraction)1570 mg/kg[1]
Mice (dermal exposure)Acute Toxicity (LD50 of a degradation product fraction)580 mg/kg[1]

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy Against Fusarium oxysporum in Soil

Objective: To determine the concentration-dependent efficacy of this compound in reducing the population of Fusarium oxysporum in a soil matrix.

Materials:

  • This compound stock solution (e.g., 1000 ppm)

  • Sterilized sandy loam soil

  • Fusarium oxysporum culture (e.g., ATCC® 48112™)

  • Potato Dextrose Agar (PDA) plates

  • Sterile water

  • Incubator

  • Microcentrifuge tubes

  • Hemocytometer or plate reader

Procedure:

  • Inoculum Preparation: Grow F. oxysporum in a liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 25°C. Harvest spores by centrifugation and resuspend in sterile water to a known concentration (e.g., 1 x 10^6 spores/mL).

  • Soil Treatment:

    • Dispense 100 g of sterilized sandy loam soil into sterile containers.

    • Inoculate the soil with the F. oxysporum spore suspension to achieve a final concentration of 1 x 10^4 spores/g of soil. Mix thoroughly.

    • Prepare serial dilutions of the this compound stock solution to achieve final treatment concentrations in the soil (e.g., 0, 10, 50, 100, 200 ppm).

    • Add the appropriate volume of this compound solution or sterile water (for control) to each soil container and mix to ensure even distribution.

  • Incubation: Incubate the treated soil samples at 25°C for a specified period (e.g., 7, 14, and 21 days).

  • Fungal Population Assessment:

    • At each time point, take a 1 g subsample of soil from each container.

    • Perform serial dilutions of the soil sample in sterile water.

    • Plate 100 µL of each dilution onto PDA plates.

    • Incubate the plates at 25°C for 3-5 days.

    • Count the number of F. oxysporum colonies (CFU/g of soil).

  • Data Analysis: Calculate the percentage reduction in the F. oxysporum population for each this compound concentration compared to the control.

Protocol 2: Evaluation of this compound's Effect on Soil Microbial Respiration

Objective: To assess the impact of this compound on the overall metabolic activity of the soil microbial community by measuring carbon dioxide (CO2) evolution.

Materials:

  • Fresh, sieved (2 mm) soil with no prior pesticide exposure

  • This compound stock solution

  • Incubation jars (e.g., Mason jars) with airtight lids

  • Beakers containing a known concentration of sodium hydroxide (NaOH) solution (e.g., 0.5 M)

  • Barium chloride (BaCl2) solution

  • Phenolphthalein indicator

  • Hydrochloric acid (HCl) standard solution for titration

  • Incubator

Procedure:

  • Soil Preparation and Treatment:

    • Weigh 100 g of fresh soil into each incubation jar.

    • Prepare different this compound concentrations to be applied to the soil (e.g., 0, 50, 100, 200 ppm).

    • Apply the this compound solutions to the soil and mix thoroughly. The control group receives only water.

  • Incubation and CO2 Trapping:

    • Place a beaker containing 20 mL of 0.5 M NaOH into each jar, ensuring it does not come into contact with the soil.

    • Seal the jars tightly and incubate at a constant temperature (e.g., 25°C) in the dark.

  • Titration:

    • After a set incubation period (e.g., 24, 48, 72 hours), carefully remove the NaOH beakers from the jars.

    • Add 2 mL of BaCl2 solution to each NaOH sample to precipitate the carbonate.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the remaining NaOH with the standardized HCl solution until the pink color disappears.

  • Calculation:

    • The amount of CO2 evolved is calculated based on the difference in the amount of HCl required to neutralize the NaOH from the control and the treated samples.

    • CO2-C (mg/kg soil/day) = (B - V) * N * E * 1000 / W * T

      • B = Volume of HCl used for the blank (mL)

      • V = Volume of HCl used for the sample (mL)

      • N = Normality of HCl

      • E = Equivalent weight of C in CO2 (6)

      • W = Weight of the soil sample (g)

      • T = Incubation time (days)

  • Data Analysis: Compare the rate of CO2 evolution in this compound-treated soils to the control to determine the inhibitory effect on microbial respiration.

Visualizations

This compound's General Mechanism of Action: Enzyme Inhibition

Nabam_Mechanism_of_Action This compound This compound Inhibition Inhibition of Enzyme Activity This compound->Inhibition complexes with metal ions or binds to sulfhydryl groups Enzyme Metalloenzyme or Enzyme with Sulfhydryl Group ATP_Production ATP Production Enzyme->ATP_Production catalyzes Cellular_Respiration Cellular Respiration Enzyme->Cellular_Respiration catalyzes Inhibition->Enzyme Cell_Death Pathogen Cell Death ATP_Production->Cell_Death disruption leads to Cellular_Respiration->Cell_Death disruption leads to

Caption: General mechanism of this compound's fungicidal action.

Degradation Pathway of this compound in Soil

Nabam_Degradation This compound This compound (C4H6N2Na2S4) MITC Methyl isothiocyanate (MITC) This compound->MITC primary degradation ETU Ethylenethiourea (ETU) This compound->ETU primary degradation EU Ethyleneurea (EU) ETU->EU further degradation CO2 CO2 EU->CO2 mineralization

Caption: Simplified degradation pathway of this compound in the soil environment.

Experimental Workflow for Assessing this compound's Impact on Soil Microbial Community

Experimental_Workflow Soil_Collection 1. Soil Collection (Field Site) Sieving 2. Sieving (2mm) Soil_Collection->Sieving Nabam_Treatment 3. This compound Application (Different Concentrations) Sieving->Nabam_Treatment Incubation 4. Incubation (Controlled Conditions) Nabam_Treatment->Incubation Sampling 5. Sub-sampling (Time Points) Incubation->Sampling Analysis 6. Analysis Sampling->Analysis Respiration Microbial Respiration (Titration) Analysis->Respiration Biomass Microbial Biomass (e.g., PLFA, CFEM) Analysis->Biomass Community_Structure Community Structure (e.g., 16S rRNA sequencing) Analysis->Community_Structure Data_Interpretation 7. Data Interpretation and Reporting Analysis->Data_Interpretation

Caption: Workflow for studying this compound's effect on soil microbes.

References

Application Notes and Protocols for the Extraction and Quantification of Nabam from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam is a dithiocarbamate fungicide used in agriculture to protect crops from fungal diseases. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. Accurate and reliable methods for the extraction and quantification of this compound from plant tissues are therefore crucial for food safety, environmental monitoring, and research purposes.

This document provides detailed application notes and protocols for the analysis of this compound in plant tissues. The primary method for the determination of this compound and other dithiocarbamates is an indirect one, based on their acid-catalyzed decomposition to carbon disulfide (CS₂), which is then quantified. This approach is necessary due to the inherent instability of dithiocarbamate molecules.

Principle of the Method

The quantification of this compound in plant tissues is achieved through a three-step process:

  • Sample Homogenization : The plant tissue is homogenized to ensure a representative sample and to facilitate the subsequent chemical reaction.

  • Acid Digestion and CS₂ Liberation : The homogenized sample is subjected to hot acid digestion in the presence of a reducing agent (e.g., stannous chloride). This process breaks down this compound and other dithiocarbamates, leading to the quantitative release of carbon disulfide (CS₂).

  • Quantification of CS₂ : The liberated CS₂ is then measured using a suitable analytical technique, most commonly Gas Chromatography with Headspace analysis (GC-HS) or spectrophotometry. The amount of CS₂ detected is stoichiometrically related to the original amount of dithiocarbamate in the sample.

Experimental Workflow

Nabam_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (CS₂ Liberation) cluster_analysis Quantification cluster_alternative Alternative Quantification SampleCollection Plant Tissue Collection Homogenization Homogenization (e.g., with dry ice) SampleCollection->Homogenization SampleWeighing Weighing of Homogenized Sample Homogenization->SampleWeighing AcidDigestion Hot Acid Digestion with SnCl₂/HCl SampleWeighing->AcidDigestion CS2_Liberation Liberation of Carbon Disulfide (CS₂) AcidDigestion->CS2_Liberation HeadspaceSampling Headspace Sampling of CS₂ CS2_Liberation->HeadspaceSampling Spectrophotometry Spectrophotometric Determination CS2_Liberation->Spectrophotometry GCMS_Analysis GC-MS Analysis HeadspaceSampling->GCMS_Analysis DataAnalysis Data Analysis and Quantification GCMS_Analysis->DataAnalysis

Figure 1: General workflow for the analysis of this compound in plant tissues.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of dithiocarbamates (as CS₂) in various fruit and vegetable matrices.[1]

Table 1: Method Detection and Quantification Limits

ParameterValue (as CS₂)
Limit of Detection (LOD)Not explicitly stated, but LOQ is the lowest validated level.
Limit of Quantification (LOQ)≤ 40 µg/kg

Table 2: Recovery of Dithiocarbamates in Spiked Samples

Plant MatrixSpiking Level (µg/kg as CS₂)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Grapes40958
Green Chilli4010412
Tomato40889
Potato407511
Brinjal (Eggplant)40927
Pineapple408510
Chayote40986

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by GC-MS Headspace Analysis

This protocol is based on the principle of acid digestion followed by headspace gas chromatography-mass spectrometry.

1. Materials and Reagents

  • Hydrochloric acid (HCl), concentrated

  • Stannous chloride (SnCl₂), dihydrate

  • Isooctane (2,2,4-trimethylpentane), pesticide residue grade

  • Carbon disulfide (CS₂), analytical standard

  • Thiram, analytical standard (can be used as a representative dithiocarbamate for method validation)[2]

  • Deionized water

  • Dry ice

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • Homogenizer (e.g., blender or food processor)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • Gas chromatograph with a mass selective detector (GC-MS) and headspace autosampler

2. Preparation of Reagents

  • Digestion Solution (SnCl₂/HCl): Prepare a solution of stannous chloride in hydrochloric acid. The concentration may need optimization, but a common starting point is a saturated solution of SnCl₂ in 6M HCl.

3. Sample Preparation

  • Chop the plant tissue into small pieces.

  • Add dry ice to the chopped sample and homogenize in a blender until a fine powder is obtained.[3] This helps to prevent the enzymatic degradation of this compound.

  • Store the homogenized sample in a sealed container at -20°C until analysis.

4. Extraction (CS₂ Liberation)

  • Weigh a representative amount (e.g., 1-5 g) of the homogenized plant sample directly into a 20 mL headspace vial.

  • Add a defined volume (e.g., 5 mL) of the SnCl₂/HCl digestion solution to the vial.

  • Add a known volume (e.g., 1 mL) of isooctane to the vial to trap the liberated CS₂.

  • Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

  • Vortex the vial for 30 seconds.

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 80°C) for a defined period (e.g., 60 minutes) to facilitate the digestion and liberation of CS₂.[2]

5. GC-MS Analysis

  • Transfer the heated vial to the headspace autosampler.

  • Inject a portion of the headspace vapor into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mode: Selected Ion Monitoring (SIM) for CS₂ (m/z 76 and 78).

6. Quantification

  • Prepare a calibration curve using standard solutions of CS₂ in isooctane.

  • Calculate the concentration of CS₂ in the sample from the calibration curve.

  • Express the result as mg of CS₂ per kg of the plant sample. The results for dithiocarbamates are typically expressed as mg CS₂/kg.[2]

Protocol 2: Spectrophotometric Determination of this compound

This method is a classical approach and can be used when chromatographic equipment is not available. It is based on the reaction of the liberated CS₂ with a chromogenic reagent.

1. Materials and Reagents

  • All reagents from Protocol 1.

  • Diethanolamine

  • Copper (II) acetate

  • Ethanol

  • Spectrophotometer

2. CS₂ Liberation and Trapping

  • Follow steps 3 and 4 from Protocol 1 for sample preparation and acid digestion, but instead of adding isooctane, the liberated CS₂ is passed through a series of traps.

  • The gas stream containing CS₂ is bubbled through an absorption solution containing diethanolamine and copper (II) acetate in ethanol.[4]

3. Colorimetric Reaction and Measurement

  • The CS₂ reacts with the reagents in the absorption solution to form a yellow-colored copper dithiocarbamate complex.[4]

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 435 nm) using a spectrophotometer.

4. Quantification

  • Prepare a calibration curve using standard solutions of CS₂ treated in the same manner.

  • Calculate the concentration of CS₂ in the sample from the calibration curve and express the result as mg of CS₂ per kg of the plant sample.

Important Considerations and Potential Interferences

  • Instability of this compound: Dithiocarbamates are unstable compounds. Therefore, samples should be processed and analyzed as quickly as possible. If storage is necessary, it should be at low temperatures (e.g., -20°C).

  • False Positives in Brassica Species: Some plants, particularly those from the Brassica family (e.g., cabbage, broccoli, cauliflower), can naturally produce CS₂ during the acid digestion process.[5][6] This can lead to false-positive results or an overestimation of the dithiocarbamate content. It is important to be aware of this potential interference when analyzing such matrices.

  • Method Validation: It is essential to validate the chosen analytical method for each plant matrix of interest to ensure accuracy and reliability. This includes determining the LOD, LOQ, linearity, and recovery.[7]

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow of steps, each with a specific purpose.

Logical_Flow Start Start: Plant Sample with this compound Homogenize Homogenize Plant Tissue Start->Homogenize Digest Acid Digestion (SnCl₂/HCl) Homogenize->Digest Liberate Liberate Carbon Disulfide (CS₂) Digest->Liberate Quantify Quantify CS₂ Liberate->Quantify GC_MS GC-MS Headspace Analysis Quantify->GC_MS  High Specificity Spectro Spectrophotometry Quantify->Spectro  Lower Specificity Result Result: this compound Concentration (as CS₂) GC_MS->Result Spectro->Result

Figure 2: Logical flow of this compound analysis.

References

Application of Nabam in Sugar Beet Processing: A Guide for Researchers and Industry Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nabam, the common name for disodium ethylene bisdithiocarbamate, is a dithiocarbamate-based biocide utilized in the sugar beet processing industry to mitigate microbial contamination. Uncontrolled microbial growth, particularly from bacteria such as Leuconostoc mesenteroides, can lead to significant sucrose degradation, the formation of dextran which increases viscosity and impedes processing, and a general reduction in sugar quality and yield. This document provides detailed application notes and protocols for the use of this compound in sugar beet processing environments, intended for researchers, scientists, and drug development professionals interested in industrial biocide applications.

Mechanism of Action

This compound functions as a broad-spectrum biocide by inhibiting enzymatic activity in microorganisms. It achieves this by chelating with metal-containing enzymes, including those crucial for the production of adenosine triphosphate (ATP), thereby disrupting essential metabolic processes and leading to cell death.

Applications in Sugar Beet Processing

The primary application of this compound in sugar beet processing is the control of microbial growth in the aqueous transport and extraction stages. Specific application points include:

  • Flume Water: Water used to transport and wash the sugar beets from storage to the processing plant is a primary source and breeding ground for microbial contaminants. This compound is added to this water to reduce the initial microbial load on the beets before they enter the slicers.[1]

  • Diffuser/Extractor: this compound can be added to the pulp press water before it is returned to the diffuser. This helps to control the growth of thermophilic bacteria that can thrive in the warm environment of the diffusion process, preventing sucrose loss and the formation of problematic dextrans.

Quantitative Data on this compound Application

The following table summarizes the typical application rates and concentrations of this compound and related dithiocarbamate products in sugar beet processing.

ParameterValueSource of Data
This compound Application Rate (Sugar Processing) 0.09 - 3.0 ppmEPA Pesticide Fact Sheet[1]
Typical this compound Concentration in Magna Cide D 1.5 - 3.0 ppmBeet Sugar Development Foundation[2]
Magna Cide D Application Rate 10 - 20 ppmBeet Sugar Development Foundation[2]
Factory Trial Concentration (K-cide 800) 20 mg/LBeet Sugar Development Foundation[2]
Dithiocarbamate Biocide (Preventol® Z) Concentration 20 ppmCABI Digital Library[3]
Dithiocarbamate Biocide (Busan® 1021) Concentration 20 ppmCABI Digital Library[3]

Note: Magna Cide D and K-cide 800 are commercial biocide products that contain disodium ethylenebisdithiocarbamate (this compound) and sodium dimethyldithiocarbamate.[2]

Experimental Protocols

The following protocols provide a framework for the laboratory evaluation and factory application of this compound in sugar beet processing.

Laboratory Evaluation of this compound Efficacy

This protocol is designed to assess the antimicrobial activity of this compound against microorganisms relevant to sugar beet processing, such as Leuconostoc species.

Objective: To determine the minimum inhibitory concentration (MIC) and the bactericidal effect of this compound against Leuconostoc mesenteroides.

Materials:

  • This compound (analytical grade)

  • Leuconostoc mesenteroides strain isolated from sugar beet juice

  • Sterile sugar beet juice or a suitable growth medium (e.g., MRS broth supplemented with sucrose)

  • Sterile saline solution (0.85% NaCl)

  • Sterile test tubes or microplates

  • Incubator

  • Spectrophotometer

  • Apparatus for serial dilutions and plate counting (e.g., Petri dishes, agar medium)

Procedure:

  • Inoculum Preparation:

    • Culture the Leuconostoc mesenteroides strain in a suitable broth medium until it reaches the exponential growth phase.

    • Harvest the cells by centrifugation, wash them with sterile saline solution, and resuspend them in saline to a standardized cell density (e.g., 10^6 CFU/mL).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in sterile deionized water.

    • Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, 5.0 ppm).

  • Efficacy Testing:

    • In a series of sterile test tubes or microplate wells, add a defined volume of sterile sugar beet juice or growth medium.

    • Add the appropriate volume of the diluted this compound solutions to achieve the desired final concentrations.

    • Include a positive control (no this compound) and a negative control (no inoculum).

    • Inoculate each test and positive control tube/well with the prepared Leuconostoc mesenteroides suspension.

    • Incubate at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).

  • Data Collection and Analysis:

    • At specific time intervals (e.g., 0, 6, 12, 24, 48 hours), measure the optical density (OD) of the cultures using a spectrophotometer to assess microbial growth.

    • At the same time intervals, perform serial dilutions and plate counts to determine the number of viable cells (CFU/mL).

    • The MIC is the lowest concentration of this compound that inhibits visible growth.

    • The bactericidal effect can be determined by observing a significant reduction in CFU/mL over time.

Factory Trial Protocol for this compound Application in Flume Water

This protocol outlines a general procedure for conducting a trial of this compound application in a sugar beet factory's flume water system.

Objective: To evaluate the effectiveness of this compound in reducing the microbial load in the flume water and on the surface of the sugar beets.

Materials and Equipment:

  • Commercial this compound-containing biocide product

  • Chemical dosing pump and injection system

  • Sterile sampling containers

  • Equipment for microbial analysis (e.g., ATP meter, dip slides, or laboratory facilities for plate counts)

  • Personal protective equipment (PPE) for handling the biocide

Procedure:

  • Baseline Data Collection:

    • Prior to the introduction of this compound, collect water samples from multiple points in the flume water system (e.g., before and after the beet washing station) over a defined period (e.g., 2-3 days) to establish a baseline microbial load.

    • If possible, collect samples of the sugar beets and analyze the surface microbial contamination.

  • This compound Application:

    • Install a dosing system to introduce the this compound product into the flume water at a controlled rate. The injection point should be located to ensure good mixing and distribution throughout the system.

    • Based on the flume water flow rate, calculate the required dosing rate to achieve the target this compound concentration (e.g., 1.5 - 3.0 ppm).

    • Begin the continuous or intermittent dosing of the biocide.

  • Monitoring and Data Collection:

    • During the trial period, continue to collect water and beet samples from the same locations as in the baseline period.

    • Monitor the microbial load using the same analytical methods.

    • Record operational parameters such as water temperature, pH, and beet throughput.

  • Evaluation:

    • Compare the microbial load data from the trial period with the baseline data to determine the percentage reduction in microbial contamination.

    • Assess any operational benefits, such as reduced slime formation or improved water clarity.

    • Monitor for any potential negative impacts, such as corrosion of equipment.

Visualizations

The following diagrams illustrate the logical flow of this compound application and its intended effect within the sugar beet processing workflow.

NabamMechanism This compound This compound (Disodium ethylene bisdithiocarbamate) Enzymes Metal-containing Enzymes This compound->Enzymes Chelates with metal ions Microorganism Microorganism (e.g., Leuconostoc) Microorganism->Enzymes ATP ATP Production Enzymes->ATP CellDeath Cell Death Enzymes->CellDeath Inhibition Metabolism Cellular Metabolism ATP->Metabolism ATP->CellDeath Disruption Metabolism->CellDeath Disruption

References

Assessing the Antifungal Spectrum of Nabam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabam (disodium ethylenebisdithiocarbamate) is a broad-spectrum fungicide belonging to the dithiocarbamate class of compounds.[1][2] It has been utilized in agriculture to control a variety of fungal pathogens on crops, as well as in industrial applications as an algicide and bactericide.[1][2] Understanding the antifungal spectrum and mechanism of action of this compound is crucial for its effective and safe use, as well as for the development of new antifungal agents. These application notes provide a summary of the known antifungal properties of this compound and detailed protocols for its evaluation.

Mechanism of Action

The precise mechanism of antifungal action for this compound is considered non-specific and multi-site.[1] The primary mode of action is believed to be the inhibition of various enzymatic activities within the fungal cell.[3] Dithiocarbamates, including this compound, are known to chelate metal-containing enzymes, particularly those involved in cellular respiration and the production of adenosine triphosphate (ATP).[3][4] This disruption of essential metabolic pathways leads to fungal cell death.

Furthermore, this compound and other ethylenebisdithiocarbamates (EBDCs) can degrade or be metabolized to ethylenethiourea (ETU).[1][5][6] While ETU is a compound of toxicological concern, its direct contribution to the overall antifungal efficacy of this compound is a complex aspect of its activity. The multi-faceted effects of dithiocarbamates are largely attributed to their ability to bind metals and their high reactivity with thiol groups in proteins and enzymes.[7]

This compound This compound (Dithiocarbamate) FungalCell Fungal Cell This compound->FungalCell Enters Cell Enzymes Metal-Containing Enzymes (e.g., in Respiratory Chain) This compound->Enzymes Inhibits by Chelating Metals Proteins Protein Function Disruption This compound->Proteins Reacts with Thiol Groups FungalCell->Enzymes ATP ATP Production Enzymes->ATP Catalyzes CellDeath Fungal Cell Death Enzymes->CellDeath Leads to Metabolism Essential Metabolic Pathways ATP->Metabolism Powers Metabolism->CellDeath Disruption Leads to Proteins->CellDeath Leads to

Figure 1. Proposed mechanism of action for this compound's antifungal activity.

Antifungal Spectrum of Dithiocarbamates

Quantitative data specifically for this compound against a wide range of fungal species is limited in publicly available literature. However, the dithiocarbamate class of fungicides, in general, exhibits a broad spectrum of activity against numerous phytopathogenic fungi. The following table provides a summary of the general antifungal activity of dithiocarbamates against common fungal pathogens. It is important to note that specific inhibitory concentrations can vary significantly based on the fungal species, isolate, and testing conditions.

Fungal Group / SpeciesGeneral Susceptibility to Dithiocarbamates
Oomycetes
Phytophthora infestans (Late blight)Susceptible
Plasmopara viticola (Downy mildew)Susceptible
Ascomycetes
Alternaria spp. (Leaf spots, blights)Susceptible
Venturia inaequalis (Apple scab)Susceptible
Botrytis cinerea (Gray mold)Susceptible
Colletotrichum spp. (Anthracnose)Susceptible
Basidiomycetes
Puccinia spp. (Rusts)Susceptible
Ustilago spp. (Smuts)Susceptible

Note: This table represents the general antifungal spectrum of dithiocarbamate fungicides. Specific Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against these fungi require empirical determination.

Experimental Protocols

To assess the antifungal spectrum of this compound, standardized in vitro susceptibility testing methods are recommended. The following protocols are based on established methodologies for evaluating the antifungal activity of chemical compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound (analytical grade)

  • Sterile distilled water or appropriate solvent

  • Fungal isolates of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline or distilled water containing a wetting agent (e.g., Tween 80 at 0.05%).

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1 x 105 to 5 x 105 spores/mL using a hemocytometer or spectrophotometer.

  • Preparation of this compound Stock Solution and Dilutions:

    • Prepare a stock solution of this compound in a suitable sterile solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate liquid culture medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, including a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation:

    • Seal the microtiter plate and incubate at the optimal temperature for the specific fungus (typically 25-28°C) for a period sufficient for visible growth in the positive control wells (usually 48-72 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This method determines the lowest concentration of this compound that results in fungal death.

Materials:

  • Results from the MIC assay (microtiter plate)

  • Appropriate agar medium plates (e.g., Potato Dextrose Agar)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot the aliquot onto a fresh agar plate.

  • Incubate the agar plates at the optimal temperature for the fungus until growth is visible in the control spots (from the positive control well of the MIC plate).

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

cluster_prep Preparation cluster_assay Assay cluster_mfc MFC Determination FungalCulture Fungal Culture (Agar Plate) SporeSuspension Spore Suspension (Adjusted Concentration) FungalCulture->SporeSuspension Inoculation Inoculation of 96-Well Plate SporeSuspension->Inoculation NabamStock This compound Stock Solution SerialDilutions Serial Dilutions of this compound in 96-Well Plate NabamStock->SerialDilutions SerialDilutions->Inoculation Incubation Incubation (48-72h) Inoculation->Incubation MIC MIC Determination (Visual/OD Reading) Incubation->MIC Plating Plating from Clear Wells onto Agar MIC->Plating Incubation2 Incubation Plating->Incubation2 MFC MFC Determination (No Growth) Incubation2->MFC

Figure 2. Experimental workflow for determining MIC and MFC.

Conclusion

This compound is a dithiocarbamate fungicide with a broad spectrum of activity, primarily acting through the non-specific inhibition of essential fungal enzymes. While specific quantitative data for this compound is not extensively available, the provided protocols offer a robust framework for researchers to determine its antifungal efficacy against specific fungal pathogens of interest. A thorough understanding of its antifungal profile is essential for its responsible application in both agricultural and industrial settings and for guiding future antifungal drug development.

References

Application Notes and Protocols for the Laboratory Synthesis of Nabam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the laboratory-scale synthesis of Nabam (disodium ethylenebisdithiocarbamate) for experimental use. This document details the synthesis protocol, purification methods, and characterization techniques. Furthermore, it includes a protocol for evaluating the antifungal activity of the synthesized this compound, a key application of this compound. The provided methodologies are intended to be reproducible and adaptable for various research applications.

Introduction

This compound is a dithiocarbamate fungicide first introduced in the 1940s. Its mode of action is attributed to its ability to chelate essential metal ions, such as copper, thereby inhibiting metalloenzymes crucial for fungal cellular respiration. In the laboratory, synthesized this compound can be utilized for a variety of experimental purposes, including in vitro and in vivo antifungal studies, development of new fungicide formulations, and investigation of its biochemical and toxicological properties. This document provides the necessary protocols for its synthesis and subsequent experimental application.

Synthesis of this compound

The synthesis of this compound is based on the reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide. This reaction forms the disodium salt of ethylenebis(dithiocarbamic acid).

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
EthylenediamineC₂H₈N₂60.106.01 g (0.1 mol)≥99%
Carbon DisulfideCS₂76.1415.23 g (0.2 mol)≥99%
Sodium HydroxideNaOH40.008.00 g (0.2 mol)≥98%
Deionized WaterH₂O18.02100 mL-
IsopropanolC₃H₈O60.10200 mLACS Grade
Synthesis Protocol
  • Preparation of Sodium Hydroxide Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 8.00 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. Cool the solution to 10-15 °C in an ice bath.

  • Reaction with Ethylenediamine: Slowly add 6.01 g (0.1 mol) of ethylenediamine to the sodium hydroxide solution with continuous stirring. Maintain the temperature below 20 °C.

  • Addition of Carbon Disulfide: From the dropping funnel, add 15.23 g (0.2 mol) of carbon disulfide dropwise to the reaction mixture over a period of 30-45 minutes. A yellow precipitate may start to form. Control the rate of addition to maintain the reaction temperature between 20-30 °C.

  • Reaction Completion: After the addition of carbon disulfide is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion. The mixture should become a thick, yellowish slurry.

  • Precipitation of this compound: Add 100 mL of isopropanol to the reaction mixture with vigorous stirring. This will cause the this compound to precipitate out of the solution.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with two 50 mL portions of isopropanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Yield Calculation: Weigh the final product and calculate the percentage yield.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Prepare Reagents: - Ethylenediamine - Carbon Disulfide - Sodium Hydroxide - Deionized Water - Isopropanol dissolve_naoh Dissolve NaOH in Water (10-15°C) reagents->dissolve_naoh add_eda Add Ethylenediamine (<20°C) dissolve_naoh->add_eda add_cs2 Add Carbon Disulfide (20-30°C) add_eda->add_cs2 react Stir for 2h at Room Temp. add_cs2->react precipitate Precipitate with Isopropanol react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Isopropanol filter->wash dry Dry in Vacuum Oven wash->dry product Pure this compound (Solid) dry->product

Caption: Workflow for the laboratory synthesis of this compound.

Purification of this compound

The crude this compound synthesized can be purified by recrystallization to obtain a product of higher purity, suitable for experimental use.

Recrystallization Protocol
  • Solvent Selection: A mixed solvent system of water and isopropanol is suitable for the recrystallization of this compound.

  • Dissolution: In a beaker, dissolve the crude this compound in a minimum amount of hot deionized water (approximately 60-70 °C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed Büchner funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Quantitative Data Summary
ParameterTheoretical ValueExperimental Value
Yield
Theoretical Yield (g)25.64-
Actual Yield (g)Record here
Percentage Yield (%)Calculate here
Purity
Melting Point (°C)DecomposesRecord here
AppearancePale yellow solidRecord here

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the this compound molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadN-H stretch
~1480StrongC-N stretch (thioureide)
~1000StrongC=S stretch

Note: The IR spectrum of dithiocarbamates can be complex. The above are characteristic absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to confirm the presence of the dithiocarbamate chromophore. A solution of this compound in water is expected to show a strong absorption maximum around 285 nm.

Application Note: Antifungal Activity of this compound

This protocol describes an in vitro experiment to determine the minimum inhibitory concentration (MIC) of the synthesized this compound against a common fungus, Aspergillus niger.

Materials and Media
  • Synthesized this compound

  • Aspergillus niger culture

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Sterile deionized water

  • Sterile test tubes

  • Micropipettes

  • 96-well microplate

  • Incubator

Experimental Protocol
  • Preparation of Fungal Spore Suspension:

    • Grow Aspergillus niger on a PDA plate for 5-7 days at 28 °C until sporulation.

    • Harvest the spores by flooding the plate with sterile deionized water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

  • Preparation of this compound Stock Solution:

    • Prepare a 1000 µg/mL stock solution of the synthesized this compound in sterile deionized water.

  • Broth Microdilution Assay:

    • In a 96-well microplate, add 100 µL of PDB to each well.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

    • The final concentrations will range from 500 µg/mL to a desired lower concentration.

    • Include a positive control (PDB with fungal spores, no this compound) and a negative control (PDB only).

    • Add 10 µL of the fungal spore suspension to each well (except the negative control).

  • Incubation:

    • Incubate the microplate at 28 °C for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of Aspergillus niger.

Antifungal Activity Testing Workflow

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_prep Prepare Fungal Spore Suspension inoculation Inoculate with Fungal Spores spore_prep->inoculation nabam_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate nabam_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 28°C for 48-72h inoculation->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination

Caption: Workflow for antifungal susceptibility testing.

Mechanism of Action

The primary mode of action of dithiocarbamates like this compound is the chelation of metal ions that are essential cofactors for various enzymes in fungal cells. This leads to the inhibition of these enzymes and disruption of critical metabolic pathways, ultimately resulting in fungal cell death.

Signaling Pathway Diagram

Mechanism_of_Action cluster_enzyme Enzymatic Reaction This compound This compound Metalloenzyme Metalloenzyme (e.g., Copper-containing enzyme) This compound->Metalloenzyme chelates metal ion (inhibits) Product Product Metalloenzyme->Product catalyzes Metabolic_Pathway Essential Metabolic Pathway (e.g., Cellular Respiration) Substrate Substrate Substrate->Metalloenzyme binds Product->Metabolic_Pathway contributes to Fungal_Cell_Death Fungal Cell Death Metabolic_Pathway->Fungal_Cell_Death disruption leads to

Caption: Proposed mechanism of this compound action via enzyme inhibition.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon disulfide is highly flammable and toxic. Handle with extreme care.

  • Ethylenediamine is corrosive and a sensitizer. Avoid skin and eye contact.

  • Sodium hydroxide is corrosive. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.

Troubleshooting & Optimization

Technical Support Center: Overcoming Nabam Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Nabam instability in aqueous solutions. This compound, a sodium salt of ethylenebis(dithiocarbamic acid), is known for its susceptibility to degradation in aqueous environments, which can significantly impact experimental accuracy and outcomes. This guide offers practical solutions and detailed protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has a precipitate. What is the cause?

A1: Cloudiness or precipitation in a this compound solution is a common indicator of degradation. This compound is unstable in aqueous solutions and can decompose, especially under certain conditions. The primary degradation product is ethylenethiourea (ETU), which is less soluble in water and can precipitate out of solution.[1] Factors that accelerate this degradation include acidic pH, elevated temperatures, and the presence of light and moisture.

Q2: I am observing a rapid decrease in the concentration of my aqueous this compound standard over a short period. Why is this happening?

A2: The rapid decrease in this compound concentration is due to its inherent instability in water. Ethylene bisdithiocarbamates (EBDCs), the chemical family to which this compound belongs, are known to decompose quickly in aqueous environments.[2] This degradation process involves the hydrolysis of the dithiocarbamate moiety. To ensure accurate and reproducible results, it is crucial to use freshly prepared solutions and to control the factors that influence stability.

Q3: What are the main factors that influence the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is primarily affected by the following factors:

  • pH: this compound is more stable in alkaline conditions. Acidic environments significantly accelerate its degradation.

  • Temperature: Higher temperatures increase the rate of decomposition.[3]

  • Light: Exposure to light can promote the degradation of this compound.

  • Moisture: As a hygroscopic substance, this compound is susceptible to degradation in the presence of moisture, even in its solid form, which can carry over to instability in solution.

Q4: How can I stabilize my this compound solutions for experimental use?

A4: While complete stabilization is challenging, the following measures can significantly slow down the degradation of this compound in aqueous solutions:

  • pH Adjustment: Prepare and store this compound solutions in an alkaline buffer (pH 8-10).

  • Temperature Control: Store solutions at low temperatures (2-8 °C) and protect them from freezing, which can also cause degradation. For long-term storage, consider storing the solid compound in a desiccator at a low temperature.

  • Light Protection: Use amber-colored glassware or wrap containers with aluminum foil to protect the solution from light.

  • Use of Stabilizers: While specific data for this compound is limited, for other related dithiocarbamates, the use of inorganic sulfites has been proposed as a stabilizer.[4] The addition of antioxidants may also be beneficial, but this requires empirical validation for your specific application. A patent for a related compound, manganese ethylene bisdithiocarbamate, suggests that hexamethylene tetramine can act as a stabilizer in the presence of air.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound in aqueous solutions.

Problem Possible Cause Troubleshooting Steps
Inconsistent analytical results Degradation of this compound standard or sample during the experiment.1. Prepare fresh this compound solutions daily. 2. Maintain a consistent and alkaline pH for all solutions. 3. Control the temperature of your experimental setup. 4. Minimize the time between sample preparation and analysis.
Low recovery of this compound from spiked samples Degradation of this compound in the sample matrix.1. Adjust the pH of the sample matrix to the alkaline range before spiking. 2. Perform the extraction and analysis as quickly as possible. 3. Consider using a stabilizing agent if compatible with your analytical method.
Formation of a yellow precipitate upon addition of reagents Reaction of degradation products with analytical reagents.1. Confirm the identity of the precipitate. It could be a complex of a degradation product. 2. Use a more specific analytical method if possible, such as liquid chromatography.[5]
Drifting baseline in spectrophotometric analysis Continuous degradation of this compound during the measurement.1. Ensure the solution is adequately buffered at an alkaline pH. 2. Take readings at a consistent time point after solution preparation. 3. Use a rapid scanning spectrophotometer if available.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a more stable aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Deionized water, freshly boiled and cooled to remove dissolved gases

  • Sodium hydroxide (NaOH) or a suitable alkaline buffer (e.g., borate buffer)

  • Amber glass volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of solid this compound in a clean, dry weighing boat.

  • In an amber volumetric flask, add a volume of deionized water that has been freshly boiled and cooled.

  • Adjust the pH of the water to between 8 and 10 using a dilute NaOH solution or by preparing an appropriate alkaline buffer.

  • While stirring, slowly add the weighed this compound to the alkaline water.

  • Continue stirring until the this compound is completely dissolved.

  • Bring the solution to the final volume with the alkaline deionized water.

  • Store the solution at 2-8 °C and protected from light. This solution should be used within 24 hours for best results.

Protocol 2: Spectrophotometric Quantification of this compound

This method is based on the acid-catalyzed decomposition of this compound to carbon disulfide (CS₂), followed by the reaction of CS₂ with a copper(II) reagent to form a colored complex that can be measured spectrophotometrically.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl), concentrated

  • Stannous chloride (SnCl₂)

  • Ethanol

  • Diethanolamine

  • Copper(II) acetate monohydrate

  • UV-Vis Spectrophotometer

  • Heating block or water bath

Procedure:

  • Preparation of Color Reagent: Dissolve 0.1 g of copper(II) acetate monohydrate and 5 mL of diethanolamine in 95 mL of ethanol. Store this solution in an amber bottle.

  • Preparation of Decomposition Reagent: Dissolve 10 g of stannous chloride in 100 mL of concentrated hydrochloric acid. Prepare this reagent fresh daily.

  • Sample/Standard Preparation: Prepare a series of this compound standards and your unknown samples in the alkaline deionized water.

  • Reaction:

    • In a reaction vessel, add a known volume of your this compound standard or sample.

    • Carefully add an equal volume of the decomposition reagent.

    • Immediately seal the vessel and heat at 80-90 °C for 10 minutes to facilitate the decomposition to CS₂.

  • Color Development:

    • After heating, cool the vessel to room temperature.

    • Carefully open the vessel and add a known volume of the color reagent.

    • Mix well and allow the color to develop for 15 minutes.

  • Measurement:

    • Measure the absorbance of the resulting yellow solution at 435 nm using a UV-Vis spectrophotometer.

    • Use a blank solution (prepared without this compound) to zero the instrument.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in your unknown sample from the calibration curve.

Data Presentation

Table 1: Influence of pH on this compound Stability (Hypothetical Data)

pHHalf-life (hours) at 25°C
4< 1
64
824
10> 48

Table 2: Influence of Temperature on this compound Stability at pH 8 (Hypothetical Data)

Temperature (°C)Half-life (hours)
472
2524
408

Note: The data in these tables are illustrative and intended to demonstrate the expected trends. Actual degradation rates should be determined empirically under specific experimental conditions.

Visualizations

Nabam_Degradation_Pathway This compound This compound (Sodium Ethylenebisdithiocarbamate) Intermediate Ethylenebisisothiocyanate sulfide (EBIS) (Unstable Intermediate) This compound->Intermediate Hydrolysis ETU Ethylenethiourea (ETU) (Major Degradation Product) Intermediate->ETU Cyclization Other Other Degradation Products (e.g., Ethyleneurea, Sulfur) Intermediate->Other

Caption: Degradation pathway of this compound to Ethylenethiourea (ETU).

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Mitigating Nabam-Induced Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the phytotoxic effects of Nabam in sensitive plant species during experimental procedures.

Section 1: Frequently Asked Questions (FAQs) about this compound Phytotoxicity

Q1: What is this compound and how does it work?

This compound (disodium ethylene-1,2-bisdithiocarbamate) is a fungicide belonging to the dithiocarbamate class.[1] Its primary mode of action is not fully specific but is understood to involve the inhibition of metal-containing enzymes, which are crucial for processes like the production of adenosine triphosphate (ATP).[2] This disruption of essential enzymatic activity leads to its fungicidal and, inadvertently, phytotoxic effects.[2]

Q2: What are the typical symptoms of this compound phytotoxicity in sensitive plants?

Symptoms of phytotoxicity can vary depending on the plant species, concentration of this compound, and environmental conditions. Common symptoms include:

  • Chlorosis: Yellowing of leaf tissue due to reduced chlorophyll content.[3]

  • Necrosis: Browning and death of plant tissue.

  • Stunted Growth: Reduced plant height, biomass, and overall vigor.[4]

  • Reduced Photosynthesis: A decrease in the net photosynthetic rate, often detectable before visible symptoms appear.[5][6]

  • Poor Seed Germination or Seedling Establishment: Can occur if seeds are treated or if residues are present in the soil.[7]

Q3: What is the underlying mechanism of this compound-induced phytotoxicity?

This compound's phytotoxicity stems from its non-specific mode of action. It can chelate and inactivate essential metal-containing enzymes in plants, disrupting vital metabolic pathways.[2] A significant aspect of its toxicity is the impact on the photosynthetic apparatus, potentially causing damage to chloroplasts and thylakoid membranes, which are rich in membrane-bound enzymes.[5][6] This leads to the generation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and ultimately, cell death.[8] Furthermore, this compound degrades into other compounds, such as ethylenethiourea (ETU), which has its own environmental and toxicological concerns.[2][9]

Section 2: Troubleshooting Guide

Q1: My plants are showing signs of chlorosis and stunted growth after this compound application. What steps should I take?

  • Confirm the Cause: Rule out other potential causes of the symptoms, such as nutrient deficiencies, pest infestations, or other environmental stressors.

  • Cease Application: Immediately stop any further application of this compound to the affected plants.

  • Rinse Foliage: If the application was foliar, gently rinse the leaves with water to remove unabsorbed residue.

  • Apply Ameliorants: Consider the application of substances known to mitigate chemical stress. Foliar application of compounds like γ-Aminobutyric acid (GABA) or other amino acid-based biostimulants may help plants recover by improving their antioxidant systems and protecting photosynthetic machinery.[6][10][11]

  • Adjust Environmental Conditions: Ensure optimal growing conditions (light, water, nutrients) to support the plant's natural recovery processes.[11]

Q2: How can I prevent or minimize this compound phytotoxicity in my experiments from the outset?

  • Dose-Response Trials: Conduct preliminary dose-response or range-finding experiments on a small subset of plants to determine the maximum non-phytotoxic concentration for your specific plant species and experimental conditions.[7]

  • Use of Herbicide Safeners: The most effective method is to use a herbicide safener. Safeners are chemical agents that selectively protect crop plants from herbicide injury without reducing the efficacy against target organisms.[12][13][14] They work by stimulating the plant's own detoxification pathways.[15][16]

  • Application Method: Consider the application method. Seed treatments with safeners can be effective, or safeners can be co-applied as a tank mix with the pesticide.[12][14]

  • Varietal Selection: If possible, use plant varieties or cultivars known to have higher tolerance to chemical stressors.[17]

Section 3: Mitigation Strategies and Mechanisms

Herbicide Safeners

Herbicide safeners are the primary strategy for mitigating phytotoxicity. They function by enhancing the expression and activity of enzymes involved in detoxification.[12]

Mechanism of Action:

  • Induction of Detoxification Enzymes: Safeners induce the expression of key enzyme families, primarily Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[14][15][16]

  • Accelerated Metabolism: These induced enzymes rapidly metabolize the herbicide (in this case, this compound) into non-toxic forms.[15]

    • P450s typically carry out oxidation reactions (e.g., hydroxylation).[15]

    • GSTs catalyze the conjugation of the herbicide or its metabolites with glutathione, a key cellular antioxidant.[16]

  • Sequestration: The resulting non-toxic conjugates are then transported and sequestered into vacuoles, effectively removing them from sensitive metabolic sites within the cell.[16]

// Connect Enzymes to the metabolism arrow Enzymes -> Metabolite [lhead=cluster_plant_cell, style=invis]; {rank=same; Enzymes; this compound; Metabolite} }

Caption: Experimental workflow for assessing phytotoxicity and safeners.

Protocol 4.2: Analysis of this compound and its Metabolites in Plant Tissue

This protocol provides a general workflow for extracting and analyzing this compound residues using liquid chromatography.

1. Sample Preparation (Extraction):

  • Homogenize 5-10g of plant tissue (leaf, stem, or root).

  • Perform a solvent extraction using an appropriate solvent mixture. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient procedure for pesticide residue analysis in various matrices. [18]* The extraction typically involves acetonitrile followed by a salting-out step with magnesium sulfate and sodium chloride.

  • Centrifuge the sample to separate the layers.

2. Sample Cleanup (Dispersive SPE):

  • Take an aliquot of the acetonitrile supernatant.

  • Perform a cleanup step using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA - primary secondary amine) to remove interfering matrix components like organic acids and pigments.

  • Centrifuge and filter the final extract before analysis.

3. Chromatographic Analysis:

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is commonly used. [19][20]For sensitive and selective detection, mass spectrometry (LC-MS/MS) is the preferred method. [18][19]* Post-column Derivatization: An alternative method for this compound involves separation by liquid chromatography followed by post-column acid hydrolysis to ethylenediamine, which is then labeled with a fluorogenic agent like o-phthalaldehyde-mercaptoethanol (OPA-MERC) for fluorescence detection. [21] 4. Quantification:

  • Quantify the concentration of this compound and its metabolites by comparing the peak areas from the sample chromatogram to a calibration curve generated from certified reference standards.

Section 5: Quantitative Data Summary

The following tables provide an example of how to structure data from a phytotoxicity mitigation experiment. The values are illustrative.

Table 1: Effect of Safener 'S1' on Phytotoxicity Endpoints in a this compound-Sensitive Crop

Treatment GroupVisual Injury (%) (14 DAT*)Plant Dry Weight (g)Chlorophyll Content (mg/g FW)Fv/Fm (PSII Efficiency)
Control 0a5.2a2.1a0.83a
This compound (50 mg/L) 65c2.1c1.2c0.65c
Safener S1 (5 mg/L) 0a5.1a2.0a0.82a
This compound + Safener S1 15b4.3b1.8b0.78b

*DAT: Days After Treatment. Different letters within a column indicate statistically significant differences (p < 0.05).

Table 2: Hypothetical Enzyme Activity in Response to this compound and Safener Treatment

Treatment GroupGlutathione S-transferase (GST) Activity (nmol/min/mg protein)Cytochrome P450 (P450) Activity (pmol/min/mg protein)
Control 100a50a
This compound (50 mg/L) 120a65a
Safener S1 (5 mg/L) 350c180c
This compound + Safener S1 320b165b

*Different letters within a column indicate statistically significant differences (p < 0.05).

References

Technical Support Center: Addressing Fungal Resistance to Nabam Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nabam fungicide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an ethylene bisdithiocarbamate (EBDC) fungicide with a multi-site mode of action.[1] It is believed to inhibit enzyme activity by chelating metal-containing enzymes, including those crucial for the production of adenosine triphosphate (ATP).[1] Its primary fungicidal activity is attributed to its degradation product, ethylene thiuram monosulphide.

2. How does fungal resistance to this compound and other dithiocarbamates typically develop?

Due to its multi-site activity, the development of resistance to this compound is less common than with single-site fungicides. When resistance does occur, it is often not due to a single target-site mutation. Instead, resistance mechanisms may include:

  • Overexpression of efflux pumps: These membrane proteins can actively transport this compound or its toxic metabolites out of the fungal cell, preventing them from reaching their target sites. This can sometimes lead to multidrug resistance (MDR).

  • Detoxification: Fungi may produce enzymes that chemically modify and inactivate this compound or its degradation products.

3. What are the main degradation products of this compound and are they active?

This compound degrades in the presence of water and light.[2] Its major degradation product is ethylenethiourea (ETU), which is a substance of toxicological concern.[1] Another key degradation product, ethylene thiuram monosulphide, is considered to be a primary fungicidal component.

4. Is this compound stable in experimental solutions?

No, this compound is known to be unstable in aqueous solutions and can be degraded by light, moisture, and heat.[2] This instability is a critical factor to consider when preparing stock solutions and experimental media, as it can lead to inconsistent results.

Troubleshooting Guide

This guide addresses specific problems that may arise during in vitro experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. 1. Degradation of this compound stock solution: this compound is unstable in aqueous solutions.1. Prepare fresh this compound stock solutions for each experiment. Protect solutions from light and use them promptly.
2. Variability in inoculum preparation: Inconsistent spore or cell density will affect MIC results.2. Standardize your inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of fungal cells or spores.
3. pH of the growth medium: The pH of the medium can influence the stability and activity of this compound.3. Ensure the pH of your experimental medium is consistent across all experiments. Buffer the medium if necessary.
No fungal inhibition observed, even at high this compound concentrations. 1. Complete degradation of this compound: The compound may have fully degraded before or during the experiment.1. Prepare fresh solutions immediately before use. Consider performing a stability test of this compound in your specific medium over the time course of your experiment.
2. Intrinsic resistance of the fungal species: Some fungal species may have a high natural tolerance to dithiocarbamates.2. Review the literature for known resistance of your fungal species to dithiocarbamates. Include a known susceptible control strain in your experiments for comparison.
Contamination of cultures during the experiment. 1. Non-sterile technique. 1. Ensure all materials, media, and the working environment are sterile. Use proper aseptic techniques throughout the experimental setup.
2. Contaminated this compound powder. 2. If contamination persists despite aseptic techniques, consider filter-sterilizing your this compound stock solution if it is soluble enough and the filter does not bind the compound.

Quantitative Data Summary

The following tables provide representative data for antifungal susceptibility testing. Note that specific MIC values for this compound can vary significantly between fungal species and even strains.

Table 1: Example MIC Ranges for this compound against Susceptible and Resistant Fungal Strains

Fungal Species Phenotype This compound MIC Range (µg/mL)
Aspergillus nigerSusceptible1 - 8
Aspergillus nigerResistant> 64
Penicillium digitatumSusceptible2 - 16
Penicillium digitatumResistant> 128
Fusarium oxysporumSusceptible4 - 32
Fusarium oxysporumResistant> 256

Table 2: Example Application Rates for this compound in Industrial Settings

Application Concentration Range (ppm)
Sugar Processing0.09 - 3.0[1]
Pulp and Paper Processing30 - 120[1]
Water Cooling Towers2.6 - 60[1]

Experimental Protocols

1. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is based on standard methodologies for antifungal susceptibility testing.

Materials:

  • This compound powder

  • Sterile distilled water or appropriate solvent

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640)

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its instability, prepare a fresh stock solution of this compound in sterile distilled water immediately before each experiment. A typical starting concentration is 1024 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Harvest fungal spores or cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by adjusting the optical density.

    • Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no this compound), and well 12 as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungal species for 24-72 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

2. Protocol for Assessing this compound's Effect on Fungal Cell Wall Integrity

This protocol uses a cell wall-perturbing agent to assess if this compound stress affects cell wall integrity.

Materials:

  • This compound

  • Fungal isolate

  • Growth medium (liquid and solid)

  • Cell wall stressor (e.g., Calcofluor White, Congo Red)

  • Spectrophotometer

  • Plate reader (optional)

Procedure:

  • Prepare Fungal Cultures: Grow the fungal isolate in liquid medium to mid-log phase.

  • Expose to this compound: Divide the culture into two flasks. To one, add a sub-lethal concentration of this compound (e.g., 0.5x MIC). The other serves as a control. Incubate for a defined period (e.g., 4-6 hours).

  • Spot Assay:

    • Prepare serial dilutions of both the this compound-treated and control cultures.

    • Spot 5 µL of each dilution onto agar plates containing the growth medium alone and growth medium supplemented with a cell wall stressor (e.g., 50 µg/mL Calcofluor White).

    • Incubate the plates and compare the growth of the this compound-treated and control strains on the stressor-containing plates. Increased sensitivity to the cell wall stressor after this compound treatment suggests a compromised cell wall.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Fresh this compound Stock Solution C Serial Dilution of this compound in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC (Visual Inspection) E->F

Caption: Workflow for MIC determination of this compound.

Putative_Fungal_Response_to_this compound cluster_cell Fungal Cell cluster_pathways Stress Response Pathways cluster_resistance Potential Resistance Mechanisms This compound This compound Stress ROS Reactive Oxygen Species (ROS) This compound->ROS Enzyme Metal-containing Enzymes This compound->Enzyme HOG HOG Pathway ROS->HOG CWI Cell Wall Integrity (CWI) Pathway ROS->CWI Enzyme->HOG Inhibition may trigger stress Enzyme->CWI Inhibition may trigger stress Efflux Efflux Pump Upregulation HOG->Efflux Detox Detoxification CWI->Detox Efflux->this compound Expulsion Detox->this compound Inactivation

Caption: Putative fungal response pathways to this compound.

References

Technical Support Center: Optimizing Nabam Concentration for Maximum Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Nabam concentration in your fungicidal experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as a fungicide?

This compound (disodium ethylenebisdithiocarbamate) is a broad-spectrum contact fungicide belonging to the dithiocarbamate chemical class. Its primary mechanism of action is the inhibition of fungal enzyme activity. This compound chelates essential metal ions, particularly copper, which are cofactors for many enzymes. It also reacts with sulfhydryl (-SH) groups in amino acids, denaturing proteins and inactivating enzymes crucial for cellular respiration and other vital metabolic processes.[1] This multi-site inhibitory action makes the development of resistance by fungal pathogens less likely compared to single-site fungicides.[2]

Q2: What are the typical concentration ranges for this compound in industrial applications?

In industrial settings such as water cooling towers and pulp and paper processing, application rates for this compound can range from 2.6 to 120 parts per million (ppm).[1] For in vitro laboratory experiments, the optimal concentration will be significantly lower and needs to be determined empirically for each fungal species and specific experimental conditions.

Q3: Is this compound stable in solution?

No, this compound is known to be unstable in aqueous solutions and can degrade, particularly when exposed to light, moisture, and heat.[3] One of the primary degradation products is ethylenethiourea (ETU), which has its own toxicological profile.[3] Therefore, it is crucial to use freshly prepared this compound solutions for your experiments to ensure accurate and reproducible results.

Q4: What safety precautions should be taken when working with this compound?

This compound is considered a toxic substance and a potential carcinogen.[3][4] It is important to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no fungicidal activity observed 1. Degradation of this compound solution: this compound is unstable in aqueous solutions and can degrade over time, losing its efficacy.[3] 2. Incorrect concentration: The prepared concentration may be too low to inhibit the growth of the target fungus. 3. Resistant fungal strain: The specific fungal isolate may have a higher tolerance to dithiocarbamates.1. Always prepare fresh this compound solutions immediately before use. Protect the solution from light and heat. 2. Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific fungal strain (see Experimental Protocols). 3. Test a range of higher concentrations or consider using a different class of fungicide.
Precipitate forms in the culture medium 1. Reaction with media components: this compound may react with certain metal ions or other components in the culture medium, leading to precipitation. 2. pH of the medium: The stability and solubility of this compound can be pH-dependent.1. Prepare a stock solution of this compound in sterile deionized water and add it to the autoclaved and cooled medium. Observe for any immediate precipitation. Consider using a minimal defined medium to reduce potential interactions. 2. Check the pH of your final medium. Adjust if necessary, keeping in mind the optimal growth conditions for your fungus.
High variability between experimental replicates 1. Inconsistent inoculum size: Variation in the amount of fungal inoculum can lead to different growth rates and apparent susceptibility. 2. Uneven distribution of this compound in the medium: If not mixed thoroughly, the concentration of this compound can vary across different plates or wells.1. Standardize your inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent spore or mycelial fragment concentration. 2. Ensure the this compound stock solution is thoroughly mixed into the molten agar medium before pouring plates. For liquid cultures, ensure adequate agitation.
Contamination of cultures 1. Non-sterile technique: Introduction of bacteria or other fungi during experimental setup. 2. Contaminated this compound stock: The solid this compound or the solvent used to prepare the stock solution may be contaminated.1. Strictly adhere to aseptic techniques throughout the experiment. 2. Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter before adding it to the sterile medium.

Quantitative Data Presentation

The following table provides an illustrative example of the kind of data you should aim to generate to determine the optimal concentration of this compound for your target fungi. Note: This data is for demonstration purposes only and should not be considered as established MIC values. It is imperative to determine these values experimentally for your specific fungal strains and conditions.

Fungal Species This compound Concentration (ppm) Mycelial Growth Inhibition (%) Minimum Inhibitory Concentration (MIC)
Fusarium oxysporum125.3
568.1
1095.2~10 ppm
20100
Rhizoctonia solani545.7
1089.4
20100~15 ppm
30100
Botrytis cinerea0.533.9
175.6
2.598.3~2.5 ppm
5100

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound using the Poisoned Food Technique

This protocol outlines the steps to determine the concentration of this compound that inhibits the visible growth of a fungal pathogen in vitro.

Materials:

  • Pure culture of the target fungus

  • This compound (analytical grade)

  • Sterile deionized water

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Sterile flasks or bottles

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the target fungus on a PDA plate until the mycelium covers at least two-thirds of the plate.

    • Using a sterile cork borer, take 5 mm plugs of the agar and mycelium from the actively growing edge of the fungal colony.

  • Prepare this compound Stock Solution:

    • Under sterile conditions, prepare a stock solution of this compound in sterile deionized water. For example, to make a 1000 ppm stock solution, dissolve 10 mg of this compound in 10 mL of sterile deionized water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Prepare 'Poisoned' Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Allow the medium to cool to approximately 45-50°C in a water bath.

    • In a laminar flow hood, aliquot the molten PDA into sterile flasks.

    • Add the appropriate volume of the this compound stock solution to each flask to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 ppm). For example, to make 100 mL of 10 ppm PDA, add 1 mL of the 1000 ppm stock solution to 99 mL of molten PDA.

    • Prepare a control set of plates with PDA medium but no this compound.

    • Swirl the flasks gently to ensure thorough mixing of this compound in the medium.

  • Pour Plates and Inoculate:

    • Pour approximately 20 mL of the this compound-amended PDA into each sterile Petri dish.

    • Allow the plates to solidify completely in the laminar flow hood.

    • Place a 5 mm fungal plug, mycelium-side down, in the center of each plate.

  • Incubation and Data Collection:

    • Seal the plates with parafilm and incubate them at the optimal growth temperature for the target fungus.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Visualizations

Nabam_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_cytoplasm Cytoplasm This compound This compound (Dithiocarbamate) metal_enzymes Metal-Containing Enzymes (e.g., Copper-dependent) This compound->metal_enzymes Chelates metal cofactor sh_enzymes Sulfhydryl (-SH) Enzymes This compound->sh_enzymes Reacts with -SH groups inactivated_metal Inactivated Enzyme (Chelated Metal Ion) metal_enzymes->inactivated_metal inactivated_sh Inactivated Enzyme (Oxidized -SH group) sh_enzymes->inactivated_sh respiration Cellular Respiration (ATP Production) disruption Metabolic Disruption other_pathways Other Vital Metabolic Pathways inactivated_metal->disruption inactivated_sh->disruption cell_death Fungal Cell Death disruption->cell_death

Caption: Mechanism of action of this compound in a fungal cell.

Experimental_Workflow start Start: Prepare Fungal Culture prep_stock Prepare & Filter-Sterilize This compound Stock Solution start->prep_stock prep_media Prepare 'Poisoned' & Control Culture Media with a Range of this compound Concentrations prep_stock->prep_media inoculate Inoculate Media with Standardized Fungal Inoculum prep_media->inoculate incubate Incubate under Optimal Growth Conditions inoculate->incubate measure Measure Mycelial Growth at Regular Intervals incubate->measure calculate Calculate Percent Inhibition of Mycelial Growth measure->calculate determine_mic Determine Minimum Inhibitory Concentration (MIC) calculate->determine_mic end End: Optimal Concentration Identified determine_mic->end

Caption: Experimental workflow for optimizing this compound concentration.

References

challenges in Nabam residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of Nabam residues in complex matrices.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low and variable?

Low and inconsistent recovery of this compound is a common issue primarily due to its inherent instability. This compound, a dithiocarbamate fungicide, readily degrades in the presence of moisture and acidic conditions. The primary analytical method involves its conversion to carbon disulfide (CS₂), and inefficiencies or inconsistencies in this conversion step can lead to poor recovery. Furthermore, strong interactions with matrix components can result in incomplete extraction.

Q2: How can I mitigate the effects of the sample matrix on my analysis?

Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in complex samples like soil, plants, and biological fluids.[1][2][3] To minimize these effects, several strategies can be employed:

  • Effective Sample Cleanup: Use cleanup steps like dispersive solid-phase extraction (d-SPE) with agents such as C18 and primary secondary amine (PSA) sorbents to remove interfering compounds.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2][3][5] This helps to compensate for matrix-induced signal changes.

  • Analyte Protectants: For gas chromatography (GC) analysis, adding analyte protectants to the sample extracts can help prevent the degradation of the target compound in the hot injector.[2][5]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3][6]

Q3: Is it possible to distinguish this compound from other dithiocarbamates using the common CS₂ conversion method?

No, the CS₂ conversion method is a general method for the determination of total dithiocarbamates. It is not specific to this compound. The method involves the acid hydrolysis of any dithiocarbamate present in the sample to release carbon disulfide, which is then measured. To specifically identify and quantify this compound, a method that can measure the intact molecule or a specific derivative is required, typically using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Q4: What are the best extraction techniques for this compound from complex matrices like soil and plants?

The choice of extraction method depends on the matrix and the subsequent analytical technique.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for extracting a broad range of pesticides from food and agricultural matrices.[1][4] It involves an extraction with acetonitrile followed by a cleanup step.[4]

  • Sonication-Assisted Extraction: This technique uses ultrasonic waves to improve the extraction efficiency of pesticides from soil samples using a low volume of solvent.[7][8]

  • Matrix Solid-Phase Dispersion (MSPD): This method is suitable for fatty matrices and involves blending the sample with a solid support (like C18) before elution of the analytes.[4]

Q5: How should I properly store samples to prevent this compound degradation prior to analysis?

Due to this compound's instability, proper sample handling and storage are critical. Samples should be frozen immediately after collection and stored at or below -20°C. Analysis should be performed as soon as possible. Avoid acidic conditions during storage and extraction, as this will accelerate degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape in GC Analysis Active sites in the GC inlet or column; thermal degradation of this compound.Use analyte protectants.[2][5] Ensure the GC system is well-maintained and use a deactivated liner.
High Signal Suppression in LC-MS/MS Co-eluting matrix components interfering with ionization.[3]Improve sample cleanup by using different d-SPE sorbents. Dilute the sample extract.[6] Optimize chromatographic separation to resolve the analyte from interferences.
Inconsistent Results Between Replicates Variable efficiency of the CS₂ conversion reaction.Strictly control the reaction parameters (temperature, time, acid concentration). Ensure thorough mixing.
Non-homogenous sample.Homogenize the sample thoroughly before taking a subsample for extraction.
No Analyte Peak Detected Complete degradation of this compound in the sample or during processing.Check sample storage conditions and pH of extraction solvents. Analyze for degradation products like ethylenethiourea (ETU).
Instrument sensitivity is too low.Optimize MS parameters. Ensure the instrument is properly tuned and calibrated.

Experimental Protocols

Protocol 1: General Dithiocarbamate Analysis via CS₂ Conversion and Headspace GC-MS

This protocol outlines the general procedure for determining total dithiocarbamate content by converting the analyte to carbon disulfide (CS₂).

  • Sample Preparation: Homogenize 10 g of the sample.

  • Hydrolysis: Place the homogenized sample in a reaction vial. Add a reducing agent (e.g., SnCl₂) and an acidic solution to facilitate the hydrolysis of this compound to CS₂. Seal the vial immediately.

  • Incubation: Place the vial in a headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific time to allow for complete conversion and partitioning of CS₂ into the headspace.

  • Injection: An aliquot of the headspace gas is automatically injected into the GC-MS system.

  • GC-MS Analysis:

    • Column: Use a column suitable for volatile compounds (e.g., DB-624).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to ensure separation from other volatile components.

    • MS Detection: Monitor for the characteristic ions of CS₂ (e.g., m/z 76, 44).

Protocol 2: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is for the extraction of this compound for analysis as the intact molecule.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[4]

    • Add 15 mL of 1% acetic acid in acetonitrile.[4]

    • Add QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g sodium acetate).[4]

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE Cleanup (d-SPE):

    • Take a 1 mL aliquot of the supernatant.

    • Add it to a d-SPE tube containing MgSO₄ and appropriate sorbents (e.g., 50 mg PSA, 50 mg C18 for general matrices).[4]

    • Vortex for 30 seconds and centrifuge.

  • Analysis:

    • Take the final supernatant and dilute if necessary.

    • Inject into the LC-MS/MS system.

    • Use a C18 column with a mobile phase gradient of water and methanol/acetonitrile (containing a suitable buffer) for separation.

    • Detect using multiple reaction monitoring (MRM) mode for specific precursor-product ion transitions of this compound.

Data Summary

Table 1: Comparison of Typical Instrument Parameters

ParameterGC-MS (for CS₂)LC-MS/MS (for intact this compound)
Column Capillary column (e.g., DB-624)Reversed-phase C18 column
Mobile Phase Carrier gas (Helium)Gradient of water and organic solvent (e.g., Methanol/Acetonitrile)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), positive or negative mode
Detection Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Typical Ions (m/z) CS₂: 76, 44This compound: Specific precursor and product ions

Visualizations

Nabam_Analysis_Pathway This compound This compound Degradation Degradation (Acid, Moisture) This compound->Degradation environmental factors Analysis1 Direct Analysis (LC-MS/MS) This compound->Analysis1 specific quantification Hydrolysis Acid Hydrolysis (Non-specific) This compound->Hydrolysis analytical conversion ETU Ethylenethiourea (ETU) (Toxic Metabolite) Degradation->ETU CS2 Carbon Disulfide (CS₂) Hydrolysis->CS2 Analysis2 Indirect Analysis (GC-MS) CS2->Analysis2 general quantification

Caption: Logical flow of this compound degradation and analytical pathways.

Experimental_Workflow start Start: Sample Collection homogenize Sample Homogenization start->homogenize extract Extraction (e.g., Acetonitrile) homogenize->extract salts Add Salts (MgSO₄, NaOAc) extract->salts centrifuge1 Centrifuge salts->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18) centrifuge1->cleanup Supernatant centrifuge2 Centrifuge cleanup->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis Final Extract end End: Data Reporting analysis->end

Caption: QuEChERS experimental workflow for this compound residue analysis.

Troubleshooting_Recovery start Low Analyte Recovery? check_extraction Is Extraction Efficient? start->check_extraction Yes check_cleanup Significant Matrix Effects? check_extraction->check_cleanup Yes solution_extraction Optimize Solvent & Method (e.g., try sonication) check_extraction->solution_extraction No check_stability Analyte Degradation? check_cleanup->check_stability No solution_cleanup Use Matrix-Matched Calibrants Improve Cleanup Step check_cleanup->solution_cleanup Yes solution_stability Check Sample Storage (pH, Temp) Analyze Immediately check_stability->solution_stability Yes end Problem Resolved check_stability->end No solution_extraction->end solution_cleanup->end solution_stability->end

Caption: Troubleshooting logic for low analyte recovery issues.

References

Technical Support Center: Mitigating the Environmental Impact of Nabam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the environmental impact of Nabam application in experimental settings.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments aimed at reducing the environmental footprint of this compound.

Q1: I'm observing unexpected toxicity in my non-target aquatic organisms. What could be the cause?

A1: Unforeseen toxicity in non-target aquatic species can stem from several factors. A primary consideration is the degradation of this compound into Ethylenethiourea (ETU), a metabolite known for its own toxicological profile.[1] While this compound itself is toxic to aquatic life, ETU also presents a significant risk.[2][3] It is crucial to monitor the concentration of both this compound and ETU in your experimental setup. Additionally, consider the possibility of synergistic effects if other chemicals are present in your system. The toxicity of formulations can sometimes be greater than that of the active ingredient alone.

Q2: My experimental results for this compound degradation are inconsistent. What factors influence its breakdown?

A2: The degradation rate of this compound, and dithiocarbamates in general, is highly dependent on environmental conditions.[4][5] Key factors influencing its half-life include:

  • pH: this compound degradation is faster in acidic conditions.

  • Temperature: Higher temperatures generally accelerate chemical and microbial degradation.[5]

  • Sunlight: Photolysis, or the breakdown of chemicals by light, can contribute to this compound degradation.[6]

  • Microbial Activity: Soil and water microorganisms play a significant role in metabolizing this compound and ETU. The health and abundance of these microbial communities are critical.[6][7]

Inconsistencies in your results may be due to slight variations in these parameters between experiments. Ensure these conditions are tightly controlled and monitored.

Q3: How can I minimize the leaching of this compound and ETU through soil in my terrestrial experiments?

A3: Minimizing leaching is critical to prevent groundwater contamination. Several best management practices can be applied in a laboratory setting:

  • Soil Type: Use soils with higher organic matter content. Organic matter can adsorb this compound and ETU, reducing their mobility.[5]

  • Water Management: Avoid over-irrigation. Excessive water will increase the downward movement of these soluble compounds.[8][9]

  • Application Rate: Use the lowest effective concentration of this compound to reduce the total amount available for leaching.

  • Biostimulation: Enhance the microbial populations in your soil columns. Healthy microbial communities can degrade this compound and ETU more rapidly, reducing the amount that can leach.

Q4: What are the most effective methods for analyzing this compound and ETU concentrations in environmental samples?

A4: Several analytical methods are available for the detection and quantification of this compound and its metabolite ETU. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques.[10][11] The choice of method may depend on the sample matrix (water, soil) and the required level of sensitivity. Solid-phase extraction (SPE) is a frequently used sample preparation technique to concentrate the analytes and remove interfering substances from water samples before instrumental analysis.[8][12]

Q5: I'm designing a bioremediation experiment for a this compound-contaminated site. What should I consider?

A5: Bioremediation leverages the ability of microorganisms to degrade contaminants. For a successful experiment, consider the following:

  • Microbial Consortium: Isolate or select microbial strains that have a demonstrated ability to degrade dithiocarbamates.

  • Nutrient Amendment: The degradation process can be enhanced by providing essential nutrients to support microbial growth and activity.

  • Aeration: The degradation of this compound and ETU is often more efficient under aerobic conditions. Ensure adequate oxygen supply in your system.

  • Monitoring: Regularly measure the concentrations of this compound, ETU, and intermediate degradation products to assess the effectiveness of the bioremediation process.

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental impact of this compound and its primary metabolite, ETU.

Table 1: Aquatic Toxicity of this compound and ETU

CompoundOrganismEndpointValue (µg/L)Reference
This compoundFreshwater InvertebratesAcute RQ = 1.8 (LOC of 0.5)-[3]
This compoundEstuarine/Marine FishAcute RQ = 150 (LOC of 0.5)-[3]
ETUFreshwater Fish (Fathead Minnow)96-hr LC50> 251,000[2]
ETUFreshwater Invertebrate (Daphnia magna)48-hr EC5013,450[2]
ETUEstuarine/Marine Fish (Sheepshead Minnow)96-hr LC50447,500[2]
ETUEstuarine/Marine Invertebrate (Mysid Shrimp)96-hr LC50540[2]
ETUFreshwater Algae (Pseudokirchneriella subcapitata)72-hr EC503,900[2]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. RQ: Risk Quotient. LOC: Level of Concern.

Table 2: Environmental Fate and Properties

ParameterThis compoundETUReference
Degradation Half-life
SoilVaries significantly with conditions (low to moderate persistence)Can be persistent in groundwater[4][13]
WaterRapid degradation, especially in the presence of light and microbesMore persistent than this compound in aquatic systems[6][14]
Leaching Potential Moderate to High (water-soluble)High (water-soluble and persistent)[15]
Runoff Potential High, especially if applied to saturated soils or before heavy rainfallHigh[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and mitigating the environmental impact of this compound.

Protocol 1: Determination of this compound and ETU in Water Samples by HPLC

Objective: To quantify the concentration of this compound and its primary metabolite, ETU, in aqueous samples.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Filter water samples through a 0.45 µm filter to remove suspended solids.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the retained analytes with 5 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.[8][16]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient might start at 10% acetonitrile and increase to 90% over 15 minutes.[11][12]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of 254 nm for ETU and a different appropriate wavelength for this compound (often analyzed as a degradation product like CS2). A diode-array detector (DAD) can be used to monitor multiple wavelengths simultaneously.[17]

    • Quantification: Prepare a calibration curve using certified reference standards of this compound and ETU.

Protocol 2: Soil Column Leaching Experiment

Objective: To assess the potential for this compound and ETU to leach through a soil profile.

Methodology:

  • Column Preparation:

    • Use glass or stainless steel columns (e.g., 30 cm length, 5 cm internal diameter).

    • Pack the columns with the desired soil type to a uniform bulk density.

    • Saturate the soil columns with a background electrolyte solution (e.g., 0.01 M CaCl2) from the bottom up to ensure complete saturation and avoid air entrapment.

  • This compound Application:

    • Prepare a solution of this compound in the background electrolyte at the desired concentration.

    • Apply a known volume of the this compound solution to the top of the soil column.

  • Leaching:

    • Apply a constant flow of the background electrolyte solution to the top of the column using a peristaltic pump to simulate rainfall or irrigation.

    • Collect the leachate from the bottom of the column at regular intervals (e.g., every hour).

  • Sample Analysis:

    • Measure the volume of each leachate fraction.

    • Analyze the leachate fractions for this compound and ETU concentrations using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Construct breakthrough curves by plotting the relative concentration (C/C0) of this compound and ETU in the leachate versus the cumulative volume of leachate collected.

Visualizations

The following diagrams illustrate key processes and workflows related to the environmental impact of this compound.

Nabam_Degradation_Pathway This compound This compound ETU Ethylenethiourea (ETU) (More Persistent & Mobile) This compound->ETU  Primary Degradation (Hydrolysis, Photolysis, Microbial Action) DegradationProducts Further Degradation Products (e.g., CO2) ETU->DegradationProducts  Slower Microbial Degradation

Caption: this compound degrades into the more persistent metabolite ETU.

Experimental_Workflow_Toxicity_Assessment cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Solutions Prepare this compound/ETU Stock Solutions Exposure_Setup Set up Test Vessels with Different Concentrations Prep_Solutions->Exposure_Setup Prep_Organisms Acclimate Test Organisms (e.g., Daphnia) Add_Organisms Introduce Organisms to Vessels Prep_Organisms->Add_Organisms Exposure_Setup->Add_Organisms Incubate Incubate under Controlled Conditions Add_Organisms->Incubate Observe Observe and Record Mortality/Immobilization Incubate->Observe Data_Analysis Calculate LC50/EC50 Values Observe->Data_Analysis Mitigation_Strategy_Logic cluster_source Source Reduction cluster_transport Transport Interruption cluster_remediation Remediation Reduce_App Minimize Application Rate Environmental_Impact Reduced Environmental Impact Reduce_App->Environmental_Impact Optimize_Timing Optimize Application Timing Optimize_Timing->Environmental_Impact Buffer_Strips Use Vegetative Buffer Strips Buffer_Strips->Environmental_Impact Contour_Farming Implement Contour Farming Contour_Farming->Environmental_Impact Bioremediation Enhance Microbial Degradation Bioremediation->Environmental_Impact Constructed_Wetlands Utilize Constructed Wetlands Constructed_Wetlands->Environmental_Impact

References

Technical Support Center: Managing the Degradation of Nabam to Ethylenethiourea (ETU)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nabam and its primary degradation product, ethylenethiourea (ETU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

A1: this compound, a dithiocarbamate fungicide, degrades to form ethylenethiourea (ETU). This transformation can be influenced by several factors, including the presence of water, temperature, and pH. The degradation process is a significant consideration for researchers as ETU is a compound of toxicological interest.

Q2: What are the key factors that promote the degradation of this compound to ETU?

A2: The degradation of this compound to ETU is accelerated by the following factors:

  • Presence of Water: this compound decomposes rapidly in water.

  • Temperature: Higher temperatures generally increase the rate of degradation.

  • pH: The pH of the solution can significantly impact the stability of this compound. While specific optimal pH ranges for degradation are not well-documented in readily available literature, hydrolysis is a key degradation mechanism.

Q3: How can I minimize the degradation of this compound in my stock solutions and samples?

A3: To minimize this compound degradation, it is crucial to control the storage and handling conditions:

  • Solvent Choice: Prepare stock solutions in a non-aqueous, aprotic solvent if possible. If aqueous solutions are necessary, use purified, deionized water and prepare fresh solutions before each experiment.

  • Temperature: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to slow down the degradation process.

  • pH Control: If working with aqueous solutions, buffering the solution may help, although the optimal pH for this compound stability needs to be determined empirically for your specific experimental conditions.

  • Light Exposure: Protect solutions from light, as photolysis can also contribute to degradation.

Q4: What is the most common analytical technique for quantifying this compound and ETU?

A4: The most common and reliable analytical technique for the simultaneous determination of this compound and ETU is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for accurately measuring the low concentrations often encountered in experimental and environmental samples. High-Performance Liquid Chromatography (HPLC) with UV detection is also used, particularly for ETU analysis.

Troubleshooting Guides

Issue 1: Inconsistent or Disappearing this compound Concentration in Calibration Standards

Symptoms:

  • The peak area of this compound decreases over a sequence of injections.

  • Poor linearity in the calibration curve for this compound.

  • Complete loss of this compound signal in older standard solutions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation in Solution - Prepare fresh calibration standards daily or even more frequently if instability is observed. - Use a non-aqueous solvent for the highest concentration stock solution and dilute into the mobile phase or an appropriate solvent just before analysis. - Keep standard vials in a cooled autosampler to minimize degradation during the analytical run.
Adsorption to Vials/Tubing - Use silanized glass vials or polypropylene vials to minimize adsorption. - Prime the LC system thoroughly with the mobile phase and a blank injection before running standards.
Issue 2: High or Variable ETU Background in Blanks and Samples

Symptoms:

  • Significant ETU peak detected in solvent blanks or control samples.

  • Inconsistent ETU background levels across a batch of samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents. - Test each new bottle of solvent for ETU contamination before use.
Carryover from Previous Injections - Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. - Inject a series of solvent blanks after high-concentration samples to ensure the system is clean.
In-source Degradation of this compound - Optimize the ion source parameters (e.g., temperature, gas flows) to minimize the thermal degradation of any residual this compound into ETU within the mass spectrometer's source.
Issue 3: Poor Peak Shape or Retention Time Shifts for this compound and ETU

Symptoms:

  • Tailing or fronting peaks.

  • Inconsistent retention times between injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Degradation - Ensure the mobile phase pH is within the stable range for the column chemistry. - Use a guard column to protect the analytical column from contaminants.
Matrix Effects - For complex sample matrices, implement a sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering compounds. - Use a matrix-matched calibration curve to compensate for matrix effects.
Mobile Phase Issues - Ensure the mobile phase is properly degassed. - Prepare fresh mobile phase daily.

Data Presentation

Table 1: Illustrative Stability of this compound under Different Storage Conditions (Hypothetical Data)

ConditionTemperature (°C)SolventThis compound Concentration after 24h (% of initial)ETU Formation (% of initial this compound)
125Water45%55%
24Water80%20%
3-20Water95%5%
425Acetonitrile98%2%
54Acetonitrile>99%<1%

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound and ETU Calibration Standards
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound and ETU analytical standards into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with a suitable organic solvent (e.g., methanol or acetonitrile). Store these stock solutions at -20°C or below in amber glass vials.

  • Intermediate Stock Solution (10 µg/mL):

    • Dilute the 1 mg/mL stock solutions 1:100 in the same organic solvent to create an intermediate stock solution of 10 µg/mL.

  • Working Calibration Standards:

    • Prepare a series of working calibration standards by serial dilution of the intermediate stock solution.

    • For aqueous samples, the final dilution step should be into the mobile phase or a solvent composition that matches the initial mobile phase conditions to ensure good peak shape.

    • It is highly recommended to prepare working standards fresh daily.

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Liquid Samples (e.g., cell culture media):

    • Thaw samples on ice to minimize degradation.

    • Perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample.

    • Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

  • Solid Samples (e.g., tissue homogenates):

    • Homogenize the tissue in a suitable buffer on ice.

    • Perform a liquid-liquid extraction with a solvent such as dichloromethane or an SPE cleanup to isolate the analytes of interest.

    • Evaporate the solvent and reconstitute as described for liquid samples.

Visualizations

Nabam_Degradation_Pathway This compound This compound (sodium N,N'-ethylenebis(dithiocarbamate)) Intermediate Unstable Intermediate This compound->Intermediate Hydrolysis, Heat, Light ETU Ethylenethiourea (ETU) Intermediate->ETU Cyclization Other Other Degradation Products Intermediate->Other

Caption: Degradation pathway of this compound to Ethylenethiourea (ETU).

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Stock Prepare Stock Solutions (this compound & ETU in organic solvent) Working Prepare Fresh Working Standards Stock->Working LCMS Inject into LC-MS/MS System Working->LCMS Sample Sample Extraction / Cleanup (e.g., Protein Precipitation, SPE) Sample->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification using Calibration Curve Data->Quant Review Data Review & Reporting Quant->Review

Caption: General experimental workflow for this compound and ETU analysis.

Troubleshooting_Logic Start Analytical Issue Encountered Inconsistent_this compound Inconsistent this compound Results? Start->Inconsistent_this compound High_ETU_Bkg High ETU Background? Inconsistent_this compound->High_ETU_Bkg No Check_Standards Prepare Fresh Standards Use Cooled Autosampler Inconsistent_this compound->Check_Standards Yes Bad_Peak_Shape Poor Peak Shape? High_ETU_Bkg->Bad_Peak_Shape No Check_Solvents Test Solvents for Contamination Improve Needle Wash High_ETU_Bkg->Check_Solvents Yes Check_Column Check Column & Mobile Phase Implement Sample Cleanup Bad_Peak_Shape->Check_Column Yes End Issue Resolved Bad_Peak_Shape->End No Check_Standards->End Check_Solvents->End Check_Column->End

Caption: Troubleshooting logic for common analytical issues.

improving the storage and handling of Nabam formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of Nabam formulations for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research setting?

This compound (disodium ethylenebisdithiocarbamate) is a water-soluble dithiocarbamate.[1] In a research context, it is often used as a starting material for the synthesis of other compounds, such as the fungicide zineb, or in studies investigating the effects of dithiocarbamates on biological systems.

Q2: What are the optimal storage conditions for this compound?

This compound should be stored in a cool, dry place at temperatures between 0-6°C. It is extremely hygroscopic and decomposes in the presence of moisture, light, and heat. Therefore, it is crucial to store it in a tightly sealed container in a refrigerated and dark environment.

Q3: What are the main degradation products of this compound?

This compound degrades to form several products, most notably ethylene thiourea (ETU), which is considered a carcinogen. Under acidic conditions or upon heating, this compound can also decompose to release flammable and toxic gases such as hydrogen sulfide and carbon disulfide.

Q4: Is this compound compatible with all common laboratory materials?

No. This compound is corrosive to metals such as iron, copper, brass, and zinc, especially in the presence of moisture. It is also incompatible with acids, peroxides, acid halides, aldehydes, nitrides, and hydrides. When preparing and storing this compound solutions, it is advisable to use glass or compatible plastic containers.

Troubleshooting Guide

Q1: My this compound solution has turned a yellow or amber color. What does this indicate?

Discoloration of a this compound solution often indicates degradation. This can be caused by exposure to light, elevated temperatures, or acidic conditions. The yellowing may be due to the formation of various degradation products, including polymers of ethylene thiuram monosulfide. It is recommended to discard the discolored solution and prepare a fresh one, ensuring proper storage and handling procedures are followed.

Q2: I've observed crystal formation in my aqueous this compound formulation. What could be the cause and how can I prevent it?

Crystal formation in a this compound solution can occur if the concentration exceeds its solubility limit at a given temperature, or due to changes in the solvent composition.[2] Since this compound is typically stored at low temperatures, crystallization can be a concern. To prevent this, ensure that the concentration of your solution is appropriate for the storage temperature. If you need to prepare a concentrated stock, you may need to warm it to room temperature and ensure complete dissolution before use. In some cases, the addition of stabilizing excipients like certain polymers can help prevent crystallization in supersaturated solutions.[3]

Q3: My this compound solution has a strong, unpleasant odor. Is this normal?

A slight sulfide odor can be characteristic of this compound. However, a strong, pungent odor may indicate significant degradation and the release of hydrogen sulfide and carbon disulfide gases. This can occur if the solution has been stored improperly or has come into contact with incompatible substances like acids. In such cases, handle the solution in a well-ventilated area (preferably a fume hood) and dispose of it according to your institution's hazardous waste guidelines.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound Formulations

ParameterRecommendationRationale
Storage Temperature 0-6°CTo minimize thermal degradation.
Storage Conditions Tightly sealed container, protected from light and moistureThis compound is hygroscopic and degrades upon exposure to light and moisture.
pH of Solution Neutral to slightly alkalineAcidic conditions accelerate decomposition.
Compatible Materials Glass, PolyethyleneCorrosive to iron, copper, brass, and zinc.
Incompatible Substances Acids, peroxides, acid halides, aldehydes, nitrides, hydridesReacts to cause rapid decomposition and release of hazardous gases.

Table 2: Illustrative Stability of a 1% this compound Aqueous Solution

Disclaimer: The following data are illustrative and intended to exemplify the expected stability trends of this compound under various conditions. Actual degradation rates should be determined experimentally.

Temperature (°C)pHEstimated Half-life (days)Visual Observation
47.5> 90Clear, colorless solution
257.5~14Slight yellowing after 1 week
407.5< 3Significant yellowing and precipitation
255.0~5Rapid yellowing, potential gas evolution
259.0~20Slower onset of discoloration

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution

This protocol outlines a general procedure for conducting a stability study of a this compound aqueous solution.

1. Materials and Reagents:

  • This compound (solid)

  • Deionized water (or other appropriate solvent)

  • pH buffers (e.g., phosphate buffers for various pH values)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards for this compound and Ethylene Thiourea (ETU)

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (or other suitable column)

  • Incubators or water baths set to desired temperatures

  • Amber glass vials with screw caps

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound solid.

  • Dissolve the this compound in deionized water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Ensure the solution is freshly prepared and protected from light.

3. Preparation of Stability Samples:

  • Prepare a series of amber glass vials for each condition to be tested (e.g., different pH and temperature combinations).

  • For each condition, prepare the buffered solution to the target pH.

  • Dilute the this compound stock solution with the respective buffered solution to the final desired concentration (e.g., 100 µg/mL).

  • Cap the vials tightly and place them in the appropriate temperature-controlled environment (e.g., 4°C, 25°C, 40°C).

4. Sample Analysis (HPLC Method):

  • At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each vial.

  • Prepare a calibration curve using the this compound and ETU reference standards.

  • Analyze the samples by HPLC to determine the concentration of this compound and the formation of ETU. An example of HPLC conditions could be:

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: A wavelength suitable for both this compound and ETU (e.g., determined by UV scans of the standards).

    • Injection Volume: 20 µL.

  • Quantify the concentrations of this compound and ETU in each sample by comparing their peak areas to the respective calibration curves.

5. Data Analysis:

  • For each condition, plot the concentration of this compound versus time.

  • Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model).

  • Calculate the degradation rate constant (k) and the half-life (t½) for this compound at each condition.

  • Plot the concentration of ETU formed over time for each condition.

Mandatory Visualizations

Nabam_Degradation_Pathway This compound This compound (Disodium Ethylenebisdithiocarbamate) Intermediate Ethylene Thiuram Monosulfide This compound->Intermediate Oxidation/ Polymerization Gases H₂S + CS₂ (Toxic Gases) This compound->Gases Acid/Heat Decomposition ETU Ethylene Thiourea (ETU) (Carcinogenic) Intermediate->ETU Cyclization EU Ethylene Urea (EU) ETU->EU Further Degradation

Caption: this compound degradation pathway leading to the formation of Ethylene Thiourea (ETU).

Troubleshooting_Workflow Start Issue with this compound Formulation Discoloration Discoloration (Yellowing)? Start->Discoloration Crystals Crystal Formation? Discoloration->Crystals No Degradation Probable Degradation. Check storage conditions (light, temp, pH). Discoloration->Degradation Yes Odor Strong Odor? Crystals->Odor No Supersaturation Supersaturation or Low Temperature. Review concentration. Crystals->Supersaturation Yes Gas_Release Significant Decomposition. Handle in fume hood. Odor->Gas_Release Yes Action1 Discard and Prepare Fresh Solution Odor->Action1 No Degradation->Action1 Action2 Warm gently to re-dissolve. Consider dilution. Supersaturation->Action2 Action3 Dispose as Hazardous Waste Gas_Release->Action3

Caption: Troubleshooting workflow for common issues with this compound formulations.

Experimental_Workflow Prep Prepare this compound Stock and Buffered Solutions Incubate Incubate Samples at Defined Temp & pH Prep->Incubate Sample Withdraw Aliquots at Time Points (t₀, t₁, t₂...) Incubate->Sample Analyze HPLC Analysis (Quantify this compound & ETU) Sample->Analyze Data Analyze Data (Degradation Kinetics) Analyze->Data Conclusion Determine Half-life and Stability Data->Conclusion

References

Troubleshooting Poor Performance of Nabam in Field Applications: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor performance of Nabam in field applications. This resource offers detailed experimental protocols, data-driven insights, and visual aids to diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound, or disodium ethylenebisdithiocarbamate, is a fungicide belonging to the ethylene bisdithiocarbamate (EBDC) chemical family. Its mode of action involves inhibiting enzyme activity in fungi by complexing with metal-containing enzymes, which are crucial for cellular processes. A primary toxicological consideration is its degradation into ethylenethiourea (ETU), which has raised environmental and health concerns.[1][2][3]

2. What are the common causes of poor this compound performance in the field?

Poor performance of this compound can be attributed to several factors:

  • Phytotoxicity: The compound may be toxic to the target plant, causing damage and reducing yield.

  • Improper Application: Incorrect application rates, timing, and sprayer calibration can lead to inadequate coverage and efficacy.

  • Tank Mix Incompatibility: this compound may not be compatible with other pesticides or fertilizers in a tank mix, leading to reduced effectiveness or increased phytotoxicity.

  • Environmental Factors: Soil pH, temperature, and moisture can significantly influence the degradation rate and fungicidal activity of this compound.

  • Product Storage: Improper storage conditions can lead to the degradation of the active ingredient.

3. How can I identify this compound-induced phytotoxicity?

Phytotoxicity symptoms can vary depending on the plant species and the concentration of this compound applied. Common symptoms include:

  • Leaf burn or necrosis (browning of leaf tissue)[4]

  • Chlorosis (yellowing of leaves)[4]

  • Stunted growth[4]

  • Leaf distortion (cupping or twisting)[4]

Visual inspection is the primary method for identifying phytotoxicity. A scoring scale can be used to quantify the level of damage.

Troubleshooting Guides

Issue 1: Reduced Efficacy or Complete Failure of Fungal Control

Possible Cause:

  • Incorrect application rate or timing.

  • Development of fungal resistance.

  • Rapid degradation of this compound due to environmental factors.

Troubleshooting Workflow:

start Poor Fungal Control Observed check_rate Verify Application Rate and Timing start->check_rate check_resistance Scout for Resistant Fungal Strains check_rate->check_resistance Correct adjust_app Adjust Application Parameters check_rate->adjust_app Incorrect check_env Assess Environmental Conditions (Soil pH, Temp) check_resistance->check_env No Resistance rotate_fungicide Rotate to a Different Fungicide Class check_resistance->rotate_fungicide Resistance Suspected consult_expert Consult Agronomist or Plant Pathologist check_env->consult_expert Favorable Conditions remediate_soil Implement Soil Amendments check_env->remediate_soil Unfavorable Conditions solution Improved Fungal Control consult_expert->solution adjust_app->solution rotate_fungicide->solution remediate_soil->solution

Caption: Troubleshooting workflow for poor fungal control.

Experimental Protocol: Verifying Application Rate with Sprayer Calibration

This protocol ensures the accurate application of this compound.

Materials:

  • Measuring tape

  • Stopwatch

  • Collection containers (calibrated in ounces or milliliters)

  • Calculator

Procedure:

  • Select a Test Area: Choose a representative area of the field.

  • Measure a Test Course: For broadcast sprayers, the distance is determined by nozzle spacing (e.g., 204 feet for 20-inch spacing).[1][3]

  • Time the Sprayer: Drive the measured distance at the intended application speed and record the time in seconds. Repeat for accuracy.[1][3]

  • Measure Nozzle Output: With the sprayer stationary, operate it at the same pressure used for the timed run. Collect the output from several nozzles for the same duration it took to travel the test course.[1][3]

  • Calculate the Application Rate: The average nozzle output in ounces is equal to the application rate in gallons per acre.[1]

  • Compare and Adjust: Compare the calculated rate to the recommended rate on the this compound product label. Adjust sprayer speed, pressure, or nozzle size as needed and recalibrate.

Issue 2: Visible Plant Damage (Phytotoxicity)

Possible Cause:

  • Application rate is too high.

  • Uneven application.

  • Tank mix incompatibility leading to synergistic phytotoxic effects.

  • Environmental stress making plants more susceptible.

Troubleshooting Workflow:

start Phytotoxicity Symptoms Observed check_app_rate Review Application Records for Rate and Uniformity start->check_app_rate check_tank_mix Investigate Tank Mix Components check_app_rate->check_tank_mix Correct and Uniform adjust_rate Reduce Application Rate or Improve Uniformity check_app_rate->adjust_rate High or Uneven jar_test Perform a Jar Test for Compatibility check_tank_mix->jar_test check_env_stress Assess for Environmental Stressors mitigate_stress Mitigate Environmental Stress (e.g., Irrigation) check_env_stress->mitigate_stress Stress Identified jar_test->check_env_stress Compatible modify_mix Modify Tank Mix or Apply Separately jar_test->modify_mix Incompatible solution Reduced Phytotoxicity adjust_rate->solution modify_mix->solution mitigate_stress->solution

Caption: Troubleshooting workflow for phytotoxicity.

Experimental Protocol: Jar Test for Tank Mix Compatibility

This test determines the physical compatibility of this compound with other products in a spray tank.[5]

Materials:

  • A clear glass jar with a lid (quart or gallon size)

  • Water from the same source used for spraying

  • All components of the proposed tank mix (pesticides, adjuvants, fertilizers)

  • Pipettes or measuring spoons for accurate measurement

Procedure:

  • Add Water: Fill the jar halfway with water.

  • Add Products in Order: Add the tank mix components one at a time, in the correct mixing order (consult product labels). A common order is:

    • Wettable powders and water-dispersible granules

    • Flowables

    • Emulsifiable concentrates

    • Water-soluble liquids

  • Shake and Observe: After adding each product, cap the jar and shake it. Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Formation of precipitates or solids

    • Layering or separation

    • Clumping or gelling

  • Interpret Results: If any of these signs appear, the products are physically incompatible and should not be tank-mixed.

Issue 3: Inconsistent Performance Across the Field

Possible Cause:

  • Variations in soil pH and temperature affecting this compound's stability and efficacy.

  • Improper sprayer calibration leading to uneven application.

  • Variable pest pressure across the field.

Data Presentation: Impact of Environmental Factors on this compound Efficacy

While specific quantitative data for this compound's efficacy under varying environmental conditions is limited in publicly available literature, the following table summarizes general trends for dithiocarbamate fungicides. Researchers should conduct their own small-scale trials to determine optimal conditions for their specific site.

Environmental FactorImpact on Dithiocarbamate EfficacyRecommended Action
Soil pH Generally more stable in neutral to slightly acidic soils. Alkaline conditions can accelerate degradation.[6][7]Test soil pH and consider amendments if necessary.
Temperature Higher temperatures can increase the rate of chemical degradation.Avoid application during extreme heat. Apply during cooler parts of the day.[8]
Moisture High soil moisture can lead to leaching, while drought stress can increase plant susceptibility to phytotoxicity.Monitor soil moisture and irrigate as needed to avoid plant stress.

This compound Signaling and Degradation Pathways

Mechanism of Action:

This compound's fungicidal activity stems from its ability to chelate metal ions, thereby inactivating essential metalloenzymes within fungal cells. This disrupts critical metabolic pathways, such as the production of ATP, leading to cell death.

This compound This compound MetalIons Metal Ions (e.g., Cu2+, Zn2+) This compound->MetalIons Chelates Metalloenzymes Metalloenzymes This compound->Metalloenzymes Inactivates MetalIons->Metalloenzymes Cofactor for ATP_Production ATP Production Metalloenzymes->ATP_Production Catalyzes Cell_Death Fungal Cell Death ATP_Production->Cell_Death Inhibition leads to

Caption: Simplified signaling pathway of this compound's fungicidal action.

Degradation Pathway:

A significant concern with this compound is its degradation to ethylenethiourea (ETU), a known carcinogen. This degradation can occur in the environment and upon exposure to water.

This compound This compound Intermediate Isothiocyanate Intermediate This compound->Intermediate Hydrolysis ETU Ethylenethiourea (ETU) Intermediate->ETU Intramolecular Cyclization Other_Products Other Degradation Products Intermediate->Other_Products

Caption: Simplified degradation pathway of this compound to ETU.

This technical support guide is intended to provide a framework for troubleshooting the performance of this compound. For specific recommendations and to address unique field conditions, consulting with agricultural extension specialists or the product manufacturer is highly recommended.

References

Technical Support Center: Analytical Detection of Nabam

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Nabam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the analysis of this dithiocarbamate fungicide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical detection of this compound?

A1: The analytical detection of this compound presents several challenges due to its chemical nature. This compound is a polar and non-volatile compound, making it difficult to analyze directly using techniques like gas chromatography. Furthermore, it is highly unstable in acidic conditions and readily degrades to ethylenethiourea (ETU), a toxicologically significant compound, and carbon disulfide (CS₂). Therefore, analytical methods must be carefully chosen and optimized to ensure accurate quantification of the parent compound or its degradation products.

Q2: What are the common analytical techniques used for this compound detection?

A2: Due to its instability, this compound is often analyzed by converting it to a more stable derivative or by measuring its degradation products. The most common approaches include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the determination of dithiocarbamates, including this compound. The method typically involves the acid hydrolysis of this compound to carbon disulfide (CS₂), which is then extracted and analyzed by headspace or liquid injection GC-MS.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be used for the direct analysis of this compound or its degradation product, ethylenethiourea (ETU). Various detectors can be coupled with HPLC, including UV-Vis, electrochemical, and mass spectrometry (LC-MS) detectors.[3]

  • Spectrophotometry: Colorimetric methods based on the reaction of this compound or its degradation products with a chromogenic agent can be used for quantification. These methods are often simpler and more cost-effective but may lack the specificity of chromatographic techniques.

  • Electrochemical Sensors: These sensors can be employed for the detection of carbon disulfide (CS₂) evolved from the acid hydrolysis of this compound. They offer a rapid and sensitive detection method.

Q3: What is the importance of method validation in this compound analysis?

A3: Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. For this compound analysis, validation ensures the reliability, accuracy, and precision of the results. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Causes Solutions
Peak Tailing or Fronting 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Presence of interfering compounds in the matrix.1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure proper ionization of this compound.3. Reduce the injection volume or sample concentration.4. Improve the sample cleanup procedure.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Leak in the HPLC system.3. Inadequate column equilibration.4. Temperature variations.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Check all fittings and connections for leaks.3. Increase the column equilibration time before each injection.4. Use a column oven to maintain a constant temperature.
High Backpressure 1. Clogged column frit or tubing.2. Particulate matter in the sample.3. Mobile phase precipitation.1. Back-flush the column or replace the frit. Check for blockages in the system tubing.2. Filter all samples before injection.3. Ensure mobile phase components are fully miscible and dissolved.
Ghost Peaks 1. Contamination in the mobile phase, injection port, or column.2. Carryover from a previous injection.1. Use high-purity solvents and clean the injection port and column.2. Run blank injections between samples to wash out residual compounds.
GC-MS Method Troubleshooting (CS₂ Analysis)
Problem Possible Causes Solutions
Low Recovery of CS₂ 1. Incomplete acid hydrolysis of this compound.2. Loss of volatile CS₂ during sample preparation.3. Inefficient extraction of CS₂ into the organic solvent.1. Optimize the acid concentration, temperature, and reaction time for hydrolysis.2. Ensure all connections in the hydrolysis and extraction apparatus are airtight. Perform extraction at a low temperature.3. Use a suitable extraction solvent and ensure vigorous mixing.
Interference Peaks 1. Co-eluting compounds from the sample matrix.2. Formation of other volatile sulfur compounds (e.g., H₂S, COS) from other dithiocarbamates.3. Contamination from rubber materials (e.g., gloves, septa).1. Optimize the GC temperature program to improve separation. Use a more selective MS detection mode (e.g., Selected Ion Monitoring - SIM).2. Use a purification step to remove interfering sulfur compounds before GC injection.3. Avoid using rubber materials during sample preparation. Use silicone or polyethylene materials instead.
Poor Peak Shape 1. Active sites in the GC inlet or column.2. Inappropriate injection technique.1. Deactivate the GC inlet liner and use a column suitable for sulfur compound analysis.2. Optimize the injection temperature and volume.
Inconsistent Results 1. Non-uniform sample homogenization.2. Variability in the hydrolysis reaction.1. Ensure the sample is thoroughly homogenized before taking a subsample for analysis.2. Precisely control the reaction conditions (temperature, time, reagent concentrations) for all samples and standards.

Quantitative Data on Interferences

The following tables summarize potential interferences in the analysis of this compound. The data presented is illustrative and may vary depending on the specific matrix and analytical conditions.

Table 1: Potential Interference of Co-existing Pesticides in this compound Analysis by HPLC-UV

Interfering PesticideChemical ClassPotential for Co-elution with this compoundIllustrative % Interference
ZinebDithiocarbamateHigh15-25%
ManebDithiocarbamateHigh15-25%
ThiramDithiocarbamateMedium5-10%
CarbendazimBenzimidazoleLow< 5%
MetalaxylPhenylamideLow< 5%

Table 2: Matrix Effects in this compound (as CS₂) Analysis by GC-MS in Vegetable Samples

Vegetable MatrixMatrix EffectIllustrative % Recovery
LettuceSignal Suppression75-85%
TomatoSignal Suppression80-90%
CabbageSignal Enhancement (due to glucosinolates)110-120%
PotatoMinimal Effect95-105%
SpinachSignal Suppression70-80%

Table 3: Cross-Sensitivity of an Electrochemical CS₂ Sensor

Interfering GasChemical FormulaIllustrative Cross-Sensitivity (%)
Hydrogen SulfideH₂S10-20%
Sulfur DioxideSO₂5-10%
Carbon MonoxideCO< 2%
MethaneCH₄< 1%
AmmoniaNH₃< 1%

Experimental Protocols

General Protocol for this compound Analysis as CS₂ by Headspace GC-MS

This protocol outlines a general procedure for the determination of this compound in a food matrix by measuring its acid-liberated carbon disulfide (CS₂).

  • Sample Preparation:

    • Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable).

    • Weigh the homogenized sample into a headspace vial.

  • Hydrolysis:

    • Add a reducing agent (e.g., tin(II) chloride solution) to the vial to prevent oxidation.

    • Add a strong acid (e.g., hydrochloric acid) to initiate the hydrolysis of this compound to CS₂.

    • Immediately seal the vial.

  • Incubation:

    • Place the vial in a headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow for complete hydrolysis and partitioning of CS₂ into the headspace.

  • GC-MS Analysis:

    • Injection: An aliquot of the headspace gas is automatically injected into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A suitable capillary column for volatile sulfur compounds (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: An optimized temperature gradient to separate CS₂ from other volatile components.

      • Inlet Temperature: Set to ensure rapid vaporization of the sample.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Detection Mode: Selected Ion Monitoring (SIM) using the characteristic ions of CS₂ (e.g., m/z 76 and 78).

  • Quantification:

    • Prepare a calibration curve using standard solutions of a known dithiocarbamate (e.g., sodium diethyldithiocarbamate) treated under the same hydrolysis conditions.

    • Calculate the concentration of this compound in the sample by comparing the peak area of CS₂ from the sample to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis cluster_quant Quantification sample Homogenized Sample weigh Weigh into Headspace Vial sample->weigh add_reducing Add Reducing Agent (e.g., SnCl₂) weigh->add_reducing add_acid Add Acid (e.g., HCl) add_reducing->add_acid seal Seal Vial add_acid->seal incubate Incubate in Headspace Autosampler seal->incubate inject Inject Headspace Gas incubate->inject gcms GC-MS Analysis inject->gcms calculate Calculate this compound Concentration gcms->calculate calibrate Prepare Calibration Curve calibrate->calculate troubleshooting_logic cluster_investigation Initial Investigation cluster_interference Interference Check cluster_solution Corrective Actions start Analytical Problem (e.g., Inaccurate Results) check_method Review Method Parameters start->check_method check_system Check Instrument Performance start->check_system check_standards Verify Standard Preparation start->check_standards matrix_effect Assess Matrix Effects (Spike Recovery) check_method->matrix_effect coelution Check for Co-eluting Peaks check_system->coelution optimize_cleanup Optimize Sample Cleanup matrix_effect->optimize_cleanup use_internal_std Use Internal Standard matrix_effect->use_internal_std adjust_chromatography Adjust Chromatographic Conditions coelution->adjust_chromatography end Problem Resolved optimize_cleanup->end adjust_chromatography->end use_internal_std->end

References

Technical Support Center: Optimizing Tank Mix Compatibility of Nabam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the tank mix compatibility of Nabam with other pesticides. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key chemical properties relevant to tank mixing?

This compound is a fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class of pesticides[1][2]. It is the disodium salt of ethylenebis(dithiocarbamic acid) and is used to control a variety of fungal diseases on crops[3][4]. For tank mixing purposes, its most critical chemical properties are:

  • High Water Solubility: this compound is readily soluble in water[2].

  • pH Sensitivity: It is unstable in acidic conditions and undergoes rapid hydrolysis. The rate of degradation increases as the pH drops[5].

  • Incompatibility with Certain Chemical Classes: this compound is chemically incompatible with acids, peroxides, and acid halides.

  • Reaction with Metal Ions: this compound can react with metal ions. For instance, when mixed with zinc sulfate, it is converted to the fungicide zineb[4]. This indicates a potential for incompatibility with other metal-containing pesticides.

  • Degradation: this compound degrades in the presence of light, moisture, and heat. Its primary degradation product is ethylenethiourea (ETU), which is a substance with its own toxicological considerations[1][6].

2. What are the common signs of tank mix incompatibility with this compound?

Incompatibility can manifest in several ways, ranging from obvious physical changes to more subtle chemical interactions that reduce efficacy.

  • Physical Incompatibility:

    • Precipitate Formation: The formation of solid particles that may settle at the bottom or float on the surface of the tank mix. This can lead to clogged nozzles and uneven application.

    • Flocculation: The clumping of pesticide particles, resulting in a "cottage cheese" like appearance.

    • Phase Separation: The separation of the tank mix into distinct layers, often seen when mixing emulsifiable concentrates (ECs) with aqueous solutions.

    • Changes in Viscosity: The mixture may become thicker (gel-like) or thinner than the individual components.

    • Excessive Foaming: While some foaming is normal, excessive and persistent foam can indicate an incompatibility issue.

  • Chemical Incompatibility:

    • Reduced Efficacy: The chemical reaction between this compound and another pesticide can lead to the degradation of one or both active ingredients, resulting in poor pest or disease control.

    • Phytotoxicity: The tank mix may become more toxic to the target crop than the individual components, leading to leaf burn, stunting, or other forms of plant injury.

    • Heat Generation: An exothermic reaction may occur upon mixing, indicating a chemical reaction is taking place.

3. What is the "W.A.L.E.S." method and how does it apply to tank mixing this compound?

The W.A.L.E.S. acronym is a widely recognized guideline for the proper order of adding different pesticide formulations to a spray tank to minimize compatibility issues[7][8]. Following this sequence helps to ensure that each product is properly dispersed and suspended before the next is added.

The W.A.L.E.S. Mixing Order:

  • W - Wettable Powders and Water-Dispersible Granules (WP, WDG): Add these to the tank first when it is about half full of water. Allow them to fully disperse with agitation.

  • A - Agitate: Ensure the initial products are fully mixed before proceeding.

  • L - Liquid Flowables and Suspensions (F, SC): Add these formulations next.

  • E - Emulsifiable Concentrates (EC): These are added after the solid and flowable formulations are well mixed.

  • S - Surfactants and Solutions (S, SL): Add any adjuvants or soluble liquid formulations last.

When preparing a tank mix with this compound, which is a soluble liquid, it would typically be added towards the end of the mixing sequence, before any final adjuvants. However, always refer to the specific product labels for any deviations from this general rule.

Troubleshooting Guides

This section provides solutions to common problems encountered when tank-mixing this compound.

Problem Potential Cause Troubleshooting Steps
Formation of a solid precipitate after mixing this compound. Chemical Incompatibility: this compound may be reacting with an acidic pesticide, a metal-containing fungicide (e.g., copper-based products), or a pesticide containing acid halides or peroxides.1. Check the pH of the tank mix partner. If it is acidic, it is likely incompatible with this compound. 2. Avoid mixing this compound with copper-based fungicides unless specifically recommended by the manufacturer. 3. Perform a jar test before mixing in the spray tank to confirm physical compatibility. 4. Consult the product labels of all tank mix partners for any stated incompatibilities.
Reduced fungicidal efficacy of the tank mix. Chemical Degradation: The tank mix environment (e.g., low pH) may be causing the rapid hydrolysis of this compound. An antagonistic chemical reaction with the other pesticide could also be occurring.1. Measure the pH of the final tank mix. If the pH is below 7, the stability of this compound will be compromised. Consider using a buffering agent to raise the pH if compatible with all tank mix partners. 2. Review the chemical classes of the tank mix partners. Avoid mixing with pesticides known to be highly reactive. 3. Apply the tank mix promptly after preparation to minimize the time for potential degradation.
Phytotoxicity observed on the target crop after application. Synergistic Effect or Formation of a Toxic Byproduct: The combination of this compound and another pesticide may be more toxic to the plant than either product alone. This can be exacerbated by certain adjuvants.1. Discontinue the use of that specific tank mix combination. 2. Conduct a small-scale test on a few plants before treating a larger area. 3. Review the adjuvants being used. Some adjuvants can increase the penetration of pesticides into the plant, potentially leading to phytotoxicity. Try a different adjuvant or omit it if not essential.
The tank mix appears oily or separates into layers. Physical Incompatibility: This often occurs when mixing emulsifiable concentrates (ECs) with water-soluble formulations like this compound without proper mixing procedure.1. Ensure the correct mixing order is followed (W.A.L.E.S. method). ECs should be added after water-soluble products are fully dissolved. 2. Maintain constant agitation throughout the mixing process and during application. 3. Consider using a compatibility agent if the problem persists, after verifying its compatibility with all products in a jar test.

Experimental Protocols

Jar Test for Assessing Physical Compatibility

This protocol provides a standardized method for determining the physical compatibility of a proposed tank mix on a small scale before committing to a full-scale mix.

Materials:

  • A clean, clear glass jar with a lid (quart or liter size is ideal)

  • The pesticides to be tested, in their commercial formulations

  • The same water source that will be used for the actual spray application

  • Pipettes or graduated cylinders for accurate measurement

  • A stopwatch or timer

  • Personal Protective Equipment (PPE) as specified on the pesticide labels

Procedure:

  • Fill the jar to the halfway point with the carrier (water).

  • Add the components of the proposed tank mix one at a time, in the correct W.A.L.E.S. order. Use amounts of each product that are proportional to the rates you will use in the field. For example, if you are applying 1 pint of product A and 2 pints of product B per 100 gallons of water, you would add 1 ml of product A and 2 ml of product B to 1 liter of water in your jar test.

  • Secure the lid and shake the jar vigorously for 15-30 seconds to simulate the agitation in a spray tank.

  • Let the jar stand for 15-30 minutes and observe the mixture. Look for any signs of incompatibility such as precipitate formation, flocculation, phase separation, or gelling.

  • After the initial observation, invert the jar 10 times and observe if any settled material readily re-suspends.

  • If the mixture remains uniform and free of precipitates, the products are likely physically compatible. If any signs of incompatibility are observed, the tank mix should not be used.

Visualizations

Nabam_Degradation_Pathway This compound This compound (Disodium ethylenebisdithiocarbamate) Intermediate Isothiocyanate Intermediate This compound->Intermediate Hydrolysis (Acidic pH) Light, Heat ETU Ethylenethiourea (ETU) (Major Degradation Product) Intermediate->ETU Intramolecular Cyclization Further_Degradation Further Degradation Products (e.g., Ethylene urea, CO2) ETU->Further_Degradation

Caption: Simplified degradation pathway of this compound to Ethylenethiourea (ETU).

Tank_Mix_Troubleshooting_Workflow Start Plan a Tank Mix with this compound Jar_Test Perform a Jar Test Start->Jar_Test Observation Observe for Incompatibility (Precipitate, Separation, etc.) Jar_Test->Observation Compatible Proceed with Tank Mix (Follow W.A.L.E.S. Method) Observation->Compatible No Issues Incompatible Incompatible: Do Not Mix Observation->Incompatible Issues Observed Troubleshoot Troubleshoot Potential Cause (pH, Chemical Reaction, Mixing Order) Incompatible->Troubleshoot Adjust_and_Retest Adjust Mix and Re-test (e.g., add buffer, change partner) Troubleshoot->Adjust_and_Retest Adjust_and_Retest->Jar_Test

Caption: A logical workflow for troubleshooting this compound tank mix compatibility.

References

Technical Support Center: Strategies to Minimize Nabam Leaching in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the leaching of Nabam in soil during their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound and provides potential solutions.

Problem Possible Causes Suggested Solutions
High concentrations of this compound detected in leachate. 1. Inappropriate soil type: Sandy soils with low organic matter have poor retention.[1] 2. Excessive irrigation or rainfall: High water flow can accelerate the movement of this compound through the soil profile.[1] 3. This compound application rate is too high. 1. Amend the soil: Incorporate organic matter like compost or biochar to increase sorption.[2][3] 2. Control water input: Optimize irrigation to avoid oversaturation. In laboratory settings, precisely control the simulated rainfall rate.[4] 3. Adjust application rate: Lower the concentration of this compound applied to the soil surface.
Inconsistent or variable leaching results between replicates. 1. Non-homogenous soil packing in columns: Preferential flow paths can lead to inconsistent leaching. 2. Inconsistent application of this compound: Uneven distribution on the soil surface. 3. Variations in soil composition: Differences in organic matter or clay content between soil batches.1. Standardize column packing: Use a consistent method to pack soil to a uniform bulk density. Scour the inside of the columns to deter preferential flow.[5] 2. Ensure uniform application: Use a pipette or sprayer for even distribution of the this compound solution. 3. Homogenize soil: Thoroughly mix the soil before packing the columns to ensure uniformity.
Difficulty in detecting this compound or its transformation products in soil or leachate. 1. Rapid degradation of this compound: this compound can degrade into various transformation products.[6] 2. Strong sorption to soil particles: this compound and its metabolites may be tightly bound to organic matter or clay.[7][8] 3. Inadequate analytical method: The detection limit of the analytical instrument may be too high.1. Analyze for transformation products: Develop analytical methods to detect expected metabolites of this compound. 2. Use stronger extraction methods: Employ different solvents or techniques to desorb the compounds from the soil. 3. Use radiolabeled this compound: 14C-labeled this compound can facilitate tracking and quantification of the parent compound and its derivatives.[4]
Unexpected transformation products are detected. 1. Microbial degradation: Soil microorganisms can metabolize this compound into various compounds.[6] 2. Abiotic degradation: Chemical reactions such as hydrolysis or photolysis can occur.[9]1. Characterize the soil microbiome: Identify the microbial populations present in your soil. 2. Conduct sterile control experiments: Compare leaching in sterile versus non-sterile soil to distinguish between microbial and abiotic degradation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its leaching in soil a concern?

This compound is a dithiocarbamate fungicide. Its leaching into groundwater and surrounding ecosystems can lead to environmental contamination and potential health risks. Therefore, understanding and minimizing its mobility in soil is crucial for environmental safety.

2. What are the primary factors that influence the leaching of this compound in soil?

The primary factors include:

  • Soil Properties: Soil texture (sandy soils are more prone to leaching), organic matter content (higher organic matter increases sorption and reduces leaching), and pH.[1][2]

  • Environmental Conditions: The amount and intensity of rainfall or irrigation, and temperature, which can affect the rate of degradation.[1][10]

  • Chemical Properties of this compound: Its water solubility, and its susceptibility to degradation and sorption.[8]

3. How can I increase the retention of this compound in the soil?

Increasing the soil's organic matter content is a key strategy.[2] Amending the soil with materials like compost, biochar, or other stabilized organic materials can enhance the sorption of this compound, thereby reducing its mobility.[3]

4. What are the common transformation products of this compound in soil?

This compound degrades in the soil to form various metabolites. While specific pathways can vary with soil conditions, common transformation products of dithiocarbamates include isothiocyanates and other sulfur-containing compounds. It is important to monitor for these products as they may also have environmental implications.[11]

5. What is the role of microorganisms in this compound leaching?

Soil microorganisms play a significant role in the degradation of this compound.[6] This biodegradation can reduce the amount of parent this compound available for leaching, but it also leads to the formation of transformation products which may have different mobility characteristics.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to minimizing this compound leaching.

Table 1: Effect of Soil Amendments on Leaching Reduction

AmendmentType of ContaminantSoil TypeReduction in Leaching (%)Reference
BiocharDissolved Organic CarbonCalcareous Sandy Soil50.9[3]
ZeoliteDissolved Organic CarbonCalcareous Sandy Soil12.4[3]
Bone CharDissolved Organic CarbonCalcareous Sandy Soil18.8[3]
Non-legume Cover CropsNitrateVarious~70[12]
Legume Cover CropsNitrateVarious~40[12]

Table 2: Half-life of Dissolved Organic Carbon Leaching with Different Amendments

TreatmentHalf-life (days)Reference
Soil alone (Control)8.1[3]
Soil + Zeolite12.9[3]
Soil + Biochar36.7[3]
Soil + Bone Char15.5[3]

Experimental Protocols

OECD 312: Leaching in Soil Columns

This protocol is designed to assess the leaching potential of a substance and its transformation products in soil under controlled laboratory conditions.[13]

1. Column Preparation:

  • Use glass columns approximately 30-60 cm in length and 2.5-5 cm in inner diameter.[4][10]

  • Pack the columns with air-dried, sieved (<2 mm) soil to a height of approximately 30 cm, ensuring a uniform bulk density.[13]

  • Saturate the soil columns with an "artificial rain" solution (e.g., 0.01M CaCl2) and allow them to drain until a steady state is reached.[4][13]

2. Application of Test Substance:

  • Apply the test substance (e.g., radiolabeled this compound) uniformly to the surface of the prepared soil columns.[4][13]

  • A reference substance with known leaching characteristics (e.g., atrazine) should be used for comparison.[13]

3. Leaching Procedure:

  • Apply artificial rain to the top of the columns at a constant, low flow rate for a specified period (e.g., 2 days).[4]

  • Collect the leachate in fractions at regular intervals.[13]

4. Analysis:

  • After the leaching period, extrude the soil column and section it into segments (e.g., every 6 cm).[4]

  • Analyze the leachate fractions and each soil segment for the concentration of the parent substance and its transformation products.

  • The results are typically expressed as a percentage of the applied initial dose.[13]

Visualizations

Experimental_Workflow cluster_prep Column Preparation cluster_app Substance Application cluster_leach Leaching cluster_analysis Analysis p1 Pack Soil Columns p2 Saturate with Artificial Rain p1->p2 a1 Apply this compound Solution p2->a1 l1 Apply Simulated Rainfall a1->l1 l2 Collect Leachate Fractions l1->l2 an1 Section Soil Columns l2->an1 an2 Analyze Soil and Leachate an1->an2

Caption: Workflow for a typical soil column leaching experiment.

Leaching_Mitigation_Strategies cluster_strategies Mitigation Strategies Nabam_in_Soil This compound in Soil Increase_OM Increase Organic Matter (Compost, Biochar) Nabam_in_Soil->Increase_OM Cover_Crops Use Cover Crops Nabam_in_Soil->Cover_Crops Control_Irrigation Control Irrigation Nabam_in_Soil->Control_Irrigation Slow_Release Use Slow-Release Formulations Nabam_in_Soil->Slow_Release Reduced_Leaching Reduced this compound Leaching Increase_OM->Reduced_Leaching Cover_Crops->Reduced_Leaching Control_Irrigation->Reduced_Leaching Slow_Release->Reduced_Leaching

Caption: Key strategies to minimize the leaching of this compound in soil.

References

Technical Support Center: Refining Extraction Methods for Nabam from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nabam from soil samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the direct extraction of intact this compound from soil samples so challenging?

A1: The direct extraction of intact this compound, a dithiocarbamate fungicide, is difficult due to its inherent instability. Dithiocarbamates are known to be unstable and can readily degrade, especially in contact with acidic environments which can be present in soil or during certain extraction procedures. Furthermore, polymeric dithiocarbamates like mancozeb (a related compound) are practically insoluble in both aqueous and common organic solvents, making their direct extraction inefficient.[1][2]

Q2: What is the most common analytical strategy for quantifying this compound and other dithiocarbamates in soil?

A2: The most widely accepted method for the quantification of dithiocarbamates in various matrices, including soil, is not based on the analysis of the parent compound. Instead, it relies on the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS₂). The released CS₂ is then quantified, typically by headspace gas chromatography-mass spectrometry (GC-MS).[1][3][4][5] This method provides a total dithiocarbamate content, as all dithiocarbamates will degrade to CS₂ under these conditions.

Q3: Are there alternative methods to the acid hydrolysis/CS₂ determination?

A3: Yes, alternative methods are being explored, primarily to achieve specificity for different dithiocarbamates. One such approach is the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[6][7][8][9] This technique involves an extraction and cleanup procedure that can be amenable to the analysis of some dithiocarbamate degradation products or derivatives by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Another approach involves the derivatization of the amine degradation products of dithiocarbamates for GC analysis. For instance, the ethylenediamine portion of this compound can be derivatized for detection.[10][11]

Q4: What is the role of a chelating agent like EDTA in the extraction of this compound from soil?

A4: While not a primary extraction solvent for this compound itself, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be useful in soil remediation studies to extract heavy metals.[12] In the context of this compound, which can form complexes with metal ions present in the soil, EDTA could potentially aid in releasing the this compound molecule by chelating these metal ions, thereby making the this compound more available for subsequent extraction or hydrolysis.

Troubleshooting Guide

Issue 1: Low Recovery of Carbon Disulfide (CS₂) After Acid Hydrolysis

Potential Cause Troubleshooting Step
Incomplete Hydrolysis Ensure the acid concentration (e.g., hydrochloric acid) and reducing agent (e.g., stannous chloride) are at the recommended levels.[3] Optimize the reaction temperature and time. For many dithiocarbamates, heating at 80-100°C for a specified period is necessary for complete conversion to CS₂.[2][13]
Loss of Volatile CS₂ Ensure the reaction vial is properly sealed to prevent the escape of the volatile CS₂. Use headspace vials with secure caps and septa. Minimize the headspace volume in the vial.
Adsorption of this compound/CS₂ to Soil Matrix The complex nature of soil, with its organic and inorganic components, can lead to strong interactions with pesticides.[6] For soils with high organic matter or clay content, consider increasing the extraction time or using a more vigorous shaking/vortexing method. The use of a matrix-matched calibration curve is crucial to compensate for these effects.[14]
Degradation of this compound Before Hydrolysis This compound is unstable. Samples should be stored properly (e.g., frozen) and analyzed as soon as possible after collection to minimize degradation.

Issue 2: High Background or Interfering Peaks in the Chromatogram

Potential Cause Troubleshooting Step
Matrix Interferences Soil is a complex matrix that can introduce many co-extractives.[6][9] The QuEChERS method includes a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like PSA (primary secondary amine) and C18 to remove interferences.[8][9] For the headspace analysis of CS₂, ensure the GC-MS is operating in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of CS₂ (m/z 76 and 78) to improve selectivity.[3][5]
Contamination from Reagents or Glassware Use high-purity solvents and reagents. Thoroughly clean all glassware and bake at a high temperature to remove any potential contaminants. Run a reagent blank with each batch of samples to check for contamination.
Natural Occurrence of CS₂ Some soil microorganisms or decaying organic matter can naturally produce low levels of CS₂. To account for this, always analyze a control soil sample (blank matrix) from a similar location that is known to be free of this compound contamination.

Issue 3: Poor Reproducibility of Results

Potential Cause Troubleshooting Step
Inhomogeneous Soil Sample Thoroughly homogenize the soil sample before taking a subsample for extraction. This is critical for obtaining representative and reproducible results.
Inconsistent Hydrolysis Conditions Ensure that the temperature and heating time for the acid hydrolysis step are precisely controlled for all samples in a batch. Use a heating block or water bath that provides uniform heating.
Variable Extraction Efficiency Standardize the shaking/vortexing time and intensity for all samples. Ensure the solvent-to-soil ratio is consistent.

Data Presentation

Table 1: Recovery of Dithiocarbamates (as CS₂) from Soil Using Acid Hydrolysis followed by GC-MS Analysis

DithiocarbamateFortification Level (µg/g)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Thiram0.575 - 109Not Specified[3]
Thiram2.575 - 109Not Specified[3]
Thiram5.075 - 109Not Specified[3]

Table 2: Method Validation Parameters for Dithiocarbamate (as CS₂) Analysis in Soil

ParameterValueReference
Limit of Quantitation (LOQ)0.1 µg/g[3]
Linearity (Correlation Coefficient, r²)0.997[3]
Precision (RSD)0.1 - 0.11[3]

Experimental Protocols

Protocol 1: Determination of Total Dithiocarbamates in Soil by Acid Hydrolysis and Headspace GC-MS

This protocol is based on the principle of converting dithiocarbamates to carbon disulfide (CS₂) for quantification.

1. Sample Preparation:

  • Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil thoroughly.

2. Hydrolysis:

  • Weigh 5-10 g of the homogenized soil into a 20 mL headspace vial.

  • Add a specific volume of a stannous chloride solution in hydrochloric acid (e.g., 10 mL of 2M SnCl₂ in 6M HCl). The exact concentrations may need optimization.

  • Immediately seal the vial with a PTFE-faced septum and an aluminum cap.

3. Reaction:

  • Place the vial in a heating block or water bath at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete hydrolysis.

4. Headspace GC-MS Analysis:

  • After cooling, place the vial in the autosampler of a headspace GC-MS system.

  • The headspace gas containing the released CS₂ is automatically injected into the GC.

  • GC Conditions (Example):

    • Column: DB-5ms or similar

    • Injector Temperature: 200°C

    • Oven Program: Isothermal at a low temperature (e.g., 40°C) or a temperature ramp suitable for CS₂ separation.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: m/z 76 (quantifier) and 78 (qualifier).[3][5]

5. Quantification:

  • Prepare a calibration curve using standard solutions of CS₂ in a suitable solvent (e.g., isooctane or methanol).

  • Use a matrix-matched calibration curve by spiking blank soil samples with known concentrations of a dithiocarbamate standard (e.g., Thiram) and subjecting them to the same hydrolysis and analysis procedure.

Mandatory Visualizations

Nabam_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Hydrolysis & CS₂ Release cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Homogenization & Sieving soil_sample->homogenize weigh Weigh Subsample homogenize->weigh add_reagents Add SnCl₂/HCl Solution weigh->add_reagents seal_vial Seal Headspace Vial add_reagents->seal_vial heat Heat at 80-100°C seal_vial->heat hs_gcms Headspace GC-MS Analysis heat->hs_gcms quantify Quantification (CS₂) hs_gcms->quantify

References

Validation & Comparative

A Comparative Analysis of the Fungicidal Efficacy of Nabam and Mancozeb

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of agricultural science and crop protection, dithiocarbamate fungicides have long been a cornerstone in managing a wide array of fungal diseases. Among these, Nabam and Mancozeb represent two generations of ethylene bis-dithiocarbamate (EBDC) fungicides. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data, and outlines the methodologies used in their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Chemical Identity and Historical Context

This compound, the disodium salt of ethylenebis(dithiocarbamic acid), was one of the earliest dithiocarbamate fungicides to be developed.[1][2] Its discovery in the 1940s marked a significant advancement in the chemical control of plant pathogens. Subsequently, it was found that this compound itself is not the active fungicidal agent but is converted to a more active compound, isothiocyanate, in the presence of water and air. A significant development was the reaction of this compound with zinc sulfate to form Zineb, a more stable and effective fungicide.[2]

Mancozeb, introduced in 1962, is a coordination complex of manganese and zinc with the ethylene bis-dithiocarbamate ligand.[1] This polymeric complex offered improved stability and a broader spectrum of activity compared to its predecessors. Today, Mancozeb is one of the most widely used broad-spectrum contact fungicides globally.

Mode of Action

Both this compound and Mancozeb share a multi-site mode of action, a characteristic of dithiocarbamate fungicides that contributes to a low risk of resistance development in fungal populations. Their primary mechanism involves the disruption of essential enzymatic functions within the fungal cell.

Upon application, these fungicides release isothiocyanates, which are highly reactive compounds. These isothiocyanates readily react with sulfhydryl (-SH) groups present in the amino acids of various enzymes.[3] This reaction inactivates the enzymes, disrupting critical metabolic pathways such as cellular respiration. By interfering with multiple biochemical sites simultaneously, these fungicides effectively halt fungal growth and spore germination.

cluster_fungicide Fungicide Application cluster_activation Activation cluster_cell Fungal Cell This compound This compound Isothiocyanate Isothiocyanate Release This compound->Isothiocyanate Mancozeb Mancozeb Mancozeb->Isothiocyanate Enzymes Enzymes with Sulfhydryl Groups (-SH) Isothiocyanate->Enzymes Reacts with Metabolism Cellular Metabolism (e.g., Respiration) Inhibition Inhibition Enzymes->Inhibition Inactivation Inhibition->Metabolism Disruption

Figure 1: Simplified mode of action of dithiocarbamate fungicides.

Comparative Efficacy

Direct quantitative comparisons of the efficacy of this compound and Mancozeb are scarce in recent scientific literature, likely due to the widespread adoption of the more stable and effective Mancozeb. However, by collating available data on Mancozeb and historical context for this compound, a comparative overview can be constructed.

Mancozeb Efficacy:

Mancozeb has demonstrated high efficacy against a broad spectrum of fungal pathogens, including those responsible for late blight (Phytophthora infestans) and early blight (Alternaria solani) in potatoes and tomatoes, as well as numerous other diseases in various crops.

PathogenCropEfficacy DataReference
Alternaria solaniTomato100% mycelial growth inhibition at 0.2% concentration (in vitro)[4]
Phytophthora infestansPotatoSignificant reduction in radial growth at concentrations of 50-400 ppm (in vitro)[5]
Phytophthora infestansPotatoEffective control of late blight in field conditions[6]
Fusarium oxysporum-Showed maximum inhibition compared to other tested fungicides (in vitro)[7]

This compound Efficacy:

This compound has historically been used to control a range of fungal diseases on various crops, including cotton, onions, tomatoes, and potatoes.[5][8] However, its use has declined due to its lower stability and the development of more advanced formulations like Mancozeb. While specific quantitative efficacy data from recent comparative studies is limited, its historical use indicates a degree of effectiveness against many of the same pathogens targeted by Mancozeb. Its primary role in modern agriculture is often as a precursor in the synthesis of other dithiocarbamate fungicides like Zineb.[5]

Experimental Protocols for Efficacy Evaluation

The evaluation of fungicide efficacy typically involves both in vitro and in vivo experiments to determine the compound's activity against a target pathogen and its performance under greenhouse and field conditions.

In Vitro Efficacy Assessment (Poisoned Food Technique):

This laboratory-based method is commonly used to determine the direct inhibitory effect of a fungicide on fungal growth.

  • Media Preparation: A sterile growth medium (e.g., Potato Dextrose Agar - PDA) is prepared.

  • Fungicide Incorporation: The test fungicide (this compound or Mancozeb) is added to the molten agar at various concentrations.

  • Inoculation: A small disc of the target fungus, taken from an actively growing culture, is placed in the center of the fungicide-amended agar plate.

  • Incubation: The plates are incubated under controlled conditions (temperature and light) optimal for fungal growth.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals and compared to a control plate containing no fungicide.

  • Analysis: The percentage of mycelial growth inhibition is calculated, and the effective concentration required to inhibit 50% of growth (EC50) can be determined.

A Prepare Sterile Growth Medium (PDA) B Incorporate Fungicide (this compound or Mancozeb) at Various Concentrations A->B C Inoculate with Target Fungal Disc B->C D Incubate under Controlled Conditions C->D E Measure Radial Mycelial Growth D->E F Calculate Percent Growth Inhibition E->F

Figure 2: Workflow for in vitro fungicide efficacy testing.

In Vivo Efficacy Assessment (Greenhouse and Field Trials):

These experiments are designed to evaluate the performance of the fungicide on host plants.

  • Plant Cultivation: Healthy host plants are grown to a susceptible stage under controlled greenhouse conditions or in designated field plots.

  • Fungicide Application: The plants are treated with the fungicide at recommended application rates.

  • Pathogen Inoculation: The treated plants are artificially inoculated with a spore suspension of the target pathogen.

  • Environmental Control: Conditions favorable for disease development (e.g., high humidity, specific temperature range) are maintained.

  • Disease Assessment: The severity of the disease is periodically assessed using a standardized rating scale.

  • Data Analysis: The disease control efficacy is calculated by comparing the disease severity in treated plants to that in untreated control plants. Yield data may also be collected in field trials.

Conclusion

Both this compound and Mancozeb are dithiocarbamate fungicides with a multi-site mode of action that effectively inhibits a broad spectrum of fungal pathogens by disrupting essential enzyme functions. While this compound was a pioneering fungicide, its use has been largely superseded by the more stable and efficacious Mancozeb. The available data robustly supports the high efficacy of Mancozeb in controlling economically important plant diseases. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of fungicidal compounds. For researchers and professionals in this field, understanding the historical development, mode of action, and methods for efficacy evaluation of these compounds is crucial for the development of new and improved crop protection strategies.

References

Advancing Pesticide Detection: A Modern Approach to Nabam Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A validated, highly specific, and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method now offers a superior alternative to traditional techniques for the detection of the fungicide Nabam. This new approach overcomes the significant limitations of older methods, providing researchers, scientists, and drug development professionals with a more reliable tool for monitoring this important compound.

This compound, a dithiocarbamate pesticide, has historically been challenging to analyze directly due to its instability. Traditional methods have relied on indirect analysis, which suffers from a lack of specificity and can be prone to interference. The newly validated LC-MS/MS method directly measures this compound, ensuring accurate and precise quantification.

Performance Comparison: A Leap in Analytical Capability

The validation of the LC-MS/MS method demonstrates its clear advantages over the traditional carbon disulfide (CS₂) evolution method. The following table summarizes the key performance metrics, highlighting the enhanced capabilities of the new technique.

ParameterTraditional CS₂ Evolution MethodNew LC-MS/MS Method
Principle Indirect; acid hydrolysis to CS₂, followed by spectrophotometric or gas chromatographic detection.Direct detection of the intact this compound molecule.
Specificity Low; measures total dithiocarbamates as a group, cannot distinguish between different types.High; specific identification and quantification of this compound.
Sensitivity (LOD) ~0.1 mg/kg0.01 mg/kg
Quantification (LOQ) ~0.2 mg/kg0.02 mg/kg
Accuracy (Recovery) Variable and matrix-dependent70-110%
Precision (RSD) Can be >20%<20%
Sample Throughput Low; time-consuming hydrolysis step.High; amenable to automation.

Experimental Protocols: A Closer Look at the Methodologies

Traditional Method: Carbon Disulfide (CS₂) Evolution

The established method for dithiocarbamate analysis involves the acid hydrolysis of the sample. This process breaks down this compound and other dithiocarbamates into carbon disulfide (CS₂). The evolved CS₂ is then trapped and quantified, typically by spectrophotometry or gas chromatography. This indirect approach, while widely used, cannot differentiate between various dithiocarbamate pesticides, leading to a cumulative result.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The validated LC-MS/MS method provides a direct and specific measurement of this compound. The protocol involves a streamlined sample extraction followed by instrumental analysis.

Sample Preparation:

  • A homogenized sample (e.g., fruit or vegetable matter) is extracted with a solution of EDTA and cysteine in water.

  • An aliquot of the extract is then mixed with a stabilizing agent.

  • The solution is centrifuged, and the supernatant is filtered prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extract is injected onto a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution program with mobile phases consisting of ammonium formate and methanol is used to separate this compound from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive detection and quantification.

Visualizing the Advancement: Workflows and Pathways

To better illustrate the procedural differences and the underlying principles, the following diagrams have been generated.

Traditional_Method_Workflow Sample Sample containing this compound Hydrolysis Acid Hydrolysis Sample->Hydrolysis CS2 Carbon Disulfide (CS₂) Evolution Hydrolysis->CS2 Detection Spectrophotometric or GC Detection CS2->Detection Result Total Dithiocarbamate Concentration Detection->Result

Workflow of the traditional CS₂ evolution method for this compound detection.

New_Method_Workflow Sample Sample containing this compound Extraction Direct Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Result Specific this compound Concentration MSMS_Detection->Result

Workflow of the new, validated LC-MS/MS method for this compound detection.

Signaling_Pathway_Comparison cluster_0 Traditional Method cluster_1 New LC-MS/MS Method This compound This compound CS₂ CS₂ This compound->CS₂ Non-specific conversion Nabam_direct This compound Specific this compound Signal Specific this compound Signal Nabam_direct->Specific this compound Signal Direct detection

Conceptual comparison of the detection pathways.

Comparative Toxicity of Nabam and its Primary Degradation Product, Ethylenethiourea (ETU)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative toxicological overview of the fungicide Nabam and its principal degradation product, Ethylenethiourea (ETU). This compound, a dithiocarbamate pesticide, degrades in the environment and metabolizes in biological systems to form ETU, a compound of significant toxicological concern.[1] This document summarizes key toxicity data, outlines experimental methodologies for toxicological assessment, and visualizes relevant pathways to support further research and safety evaluation.

Data Presentation: Quantitative Toxicity Comparison

The acute and sub-chronic toxicity profiles of this compound and ETU are summarized below. The data indicates that while this compound exhibits moderate acute toxicity, its degradation product, ETU, is a potent toxicant with significant chronic health risks, including carcinogenicity and teratogenicity.[2][3]

Substance Test Type Species Route Value Toxicity Category Reference
This compound Acute LD50RatOral1,400 mg/kgCategory III[2]
Acute LD50RabbitDermal>2,000 mg/kgCategory IV[2]
Acute LC50RatInhalation>2.19 mg/L-[2]
Aquatic LC50 (96h)Mysid ShrimpWater0.17 mg/LHighly Toxic[1]
Aquatic EC50 (96h)Eastern OysterWater0.96 mg/LHighly Toxic[1]
Ethylenethiourea (ETU) Acute LD50RatOral545 mg/kgCategory III[1]
Aquatic LC50 (48h)Water FleaWater26.4 mg/L-[1]
NOEL (Subchronic)RatOral5 ppm (0.25 mg/kg/day)-[2]
RfDHumanOral0.00008 mg/kg/day-[3]

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population. LC50 (Lethal Concentration, 50%): The concentration of a substance in air or water that is lethal to 50% of the test population. EC50 (Effective Concentration, 50%): The concentration of a substance that produces a defined effect in 50% of the test population. NOEL (No-Observed-Effect Level): The highest dose or concentration of a substance at which no adverse effects are observed. RfD (Reference Dose): An estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime.

Mechanism of Toxicity: Thyroid Disruption by ETU

A primary toxicological concern associated with this compound exposure is the formation of ETU, which is a known endocrine disruptor targeting the thyroid gland.[4] ETU inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones. Specifically, TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein, a critical step in the formation of triiodothyronine (T3) and thyroxine (T4). By inhibiting TPO, ETU disrupts the normal production of these hormones, leading to hypothyroidism. The body attempts to compensate by increasing the secretion of Thyroid Stimulating Hormone (TSH) from the pituitary gland, which can lead to thyroid hyperplasia and, with chronic exposure, the development of thyroid tumors.[3][5]

Thyroid_Disruption_Pathway cluster_pituitary Pituitary Gland cluster_thyroid Thyroid Follicular Cell TSH TSH TPO Thyroid Peroxidase (TPO) TSH->TPO Stimulates Iodide Iodide Iodide->TPO Substrate Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodinates T3_T4 T3 & T4 Thyroglobulin->T3_T4 Precursor to Bloodstream Bloodstream T3_T4->Bloodstream Secreted into ETU Ethylenethiourea (ETU) ETU->TPO Inhibits

Caption: Signaling pathway of Ethylenethiourea (ETU) induced thyroid disruption.

Experimental Protocols

The following protocol is a generalized summary for a 90-day oral toxicity study in rodents, based on the OECD Guideline for the Testing of Chemicals, No. 408. This type of study is crucial for evaluating the sub-chronic effects of substances like this compound and ETU, particularly for assessing target organ toxicity, including effects on the thyroid.[4][6]

Objective: To determine the no-observed-adverse-effect level (NOAEL) and to characterize the toxicity profile of a test substance following 90 days of repeated oral administration in a rodent species.

Materials and Methods:

  • Test Animals: Young, healthy adult rodents (preferably rats) are used. Both males and females are required (at least 10 per sex per group).[6]

  • Housing and Diet: Animals are housed in controlled environmental conditions (temperature, humidity, light cycle). They are provided with a standard diet and drinking water ad libitum, except during fasting for specific procedures.

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group (receiving the vehicle only) are used. Dose levels are selected based on previous acute toxicity data. A limit test at 1000 mg/kg body weight/day may be performed if low toxicity is expected.[6]

  • Administration: The test substance is typically administered daily by oral gavage, or mixed into the diet or drinking water, for 90 consecutive days.[6]

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.[6]

    • Ophthalmological Examination: Performed prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters, including thyroid hormones (T3, T4, TSH).[6]

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

    • Organ Weights: Key organs, including the thyroid, are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase (90 Days) cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (Rats, 10/sex/group) Dose_Selection Dose Level Selection (Based on acute data) Animal_Acclimation->Dose_Selection Daily_Dosing Daily Oral Administration (Gavage/Diet/Water) Dose_Selection->Daily_Dosing Daily_Obs Daily Clinical Observations Daily_Dosing->Daily_Obs Weekly_Obs Weekly Body Weight & Food/Water Consumption Daily_Dosing->Weekly_Obs Blood_Collection Terminal Blood Collection (Hematology, Clinical Chemistry, Hormones) Weekly_Obs->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Microscopic Examination of Tissues Necropsy->Histopathology Data_Analysis Data Analysis & NOAEL Determination Histopathology->Data_Analysis Statistical Analysis

References

Cross-Reactivity of Nabam in Dithiocarbamate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Nabam in immunoassays designed for the detection of dithiocarbamate fungicides. Due to the structural similarities among dithiocarbamates, understanding the potential for cross-reactivity is crucial for accurate quantification and interpretation of immunoassay results. This document summarizes the available data on cross-reactivity, outlines a typical experimental protocol for dithiocarbamate immunoassays, and provides a visual representation of the structural relationships and assay workflow.

Data Presentation: Cross-Reactivity of Dithiocarbamates in a Thiram-Specific Immunoassay

CompoundChemical SubgroupStructure% Cross-Reactivity (in Thiram-specific ELISA)
Thiram Dimethyldithiocarbamate[(CH₃)₂NCS]₂S₂100
This compound EthylenebisdithiocarbamateC₄H₆N₂Na₂S₄Data not available in cited literature. Expected to have some degree of cross-reactivity in broad-spectrum dithiocarbamate assays but likely low in a highly specific Thiram assay.
Zineb Ethylenebisdithiocarbamate(C₄H₆N₂S₄Zn)nData not available in cited literature. As a metallic complex of the same parent structure as this compound, similar cross-reactivity is expected.
Maneb Ethylenebisdithiocarbamate(C₄H₆MnN₂S₄)nData not available in cited literature. Structurally similar to this compound and Zineb, suggesting potential cross-reactivity.
Ferbam DimethyldithiocarbamateC₉H₁₈FeN₃S₆Data not available in cited literature. Shares the dimethyldithiocarbamate moiety with Thiram, suggesting a higher likelihood of cross-reactivity than ethylenebisdithiocarbamates.

Note: The percentage of cross-reactivity is highly dependent on the specific antibody used in the immunoassay. The data presented here is for a Thiram-specific ELISA and may not be representative of all dithiocarbamate immunoassays.

Experimental Protocols

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of dithiocarbamates. This type of immunoassay is suitable for small molecules like fungicides.

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (dithiocarbamate-protein conjugate)

  • Monoclonal or polyclonal antibody specific for the target dithiocarbamate

  • Standard solutions of the target dithiocarbamate and potential cross-reactants (e.g., this compound)

  • Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

2. Assay Procedure:

  • Coating: Wells of the microtiter plate are coated with the dithiocarbamate-protein conjugate diluted in coating buffer. The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound coating antigen.

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites on the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: Standard solutions or samples containing the dithiocarbamate of interest are added to the wells, followed by the addition of the primary antibody. The plate is incubated for 1-2 hours at room temperature. During this step, the free dithiocarbamate in the sample and the coated dithiocarbamate compete for binding to the limited amount of primary antibody.

  • Washing: The plate is washed three times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Development: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes. The enzyme converts the substrate into a colored product.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stopping solution.

  • Data Acquisition: The absorbance in each well is measured using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB). The concentration of the dithiocarbamate in the samples is inversely proportional to the color intensity.

Mandatory Visualization

G cluster_0 Dithiocarbamate Structural Classes cluster_1 Specific Compounds Ethylenebisdithiocarbamates Ethylenebisdithiocarbamates This compound This compound Ethylenebisdithiocarbamates->this compound Zineb Zineb Ethylenebisdithiocarbamates->Zineb Maneb Maneb Ethylenebisdithiocarbamates->Maneb Dimethyldithiocarbamates Dimethyldithiocarbamates Thiram Thiram Dimethyldithiocarbamates->Thiram Ferbam Ferbam Dimethyldithiocarbamates->Ferbam This compound->Zineb forms complex with Zn²⁺

Caption: Structural relationships of dithiocarbamate fungicides.

G start Start: Coat plate with Dithiocarbamate-Protein Conjugate wash1 Wash start->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 competition Add Sample/Standard + Primary Antibody wash2->competition wash3 Wash competition->wash3 secondary_ab Add Enzyme-Conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read

Caption: Workflow of a competitive ELISA for dithiocarbamates.

A Comparative Guide to Ethylene Bisdithiocarbamate (EBDC) Fungicides: Nabam in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nabam with other prominent ethylene bisdithiocarbamate (EBDC) fungicides, including Mancozeb, Maneb, and Zineb. The information is curated for researchers, scientists, and professionals in drug development, with a focus on performance, experimental data, and underlying biochemical pathways.

Overview of Ethylene Bisdithiocarbamate (EBDC) Fungicides

EBDCs are a class of non-systemic, broad-spectrum fungicides that have been utilized in agriculture for several decades. Their primary mode of action is multi-sited, meaning they disrupt multiple biochemical processes within fungal cells. This characteristic makes them valuable in resistance management strategies for single-site fungicides. The foundational structure for these fungicides is the ethylene bisdithiocarbamate anion. Different metal ions are coordinated to this backbone, giving rise to the various EBDC fungicides.

This compound, the disodium salt of ethylenebis(dithiocarbamic acid), was one of the first EBDCs to be developed. However, its use in agriculture has been largely superseded by more stable and less phytotoxic formulations like Mancozeb (a coordination complex of zinc and maneb), Maneb (containing manganese), and Zineb (containing zinc). This compound's primary applications are now largely restricted to industrial settings.

Performance Comparison: Efficacy and Phytotoxicity

Direct comparative field trial data for this compound against modern EBDCs is scarce in recent literature, primarily because this compound's agricultural use has significantly declined due to its instability and higher potential for crop damage (phytotoxicity). However, historical and qualitative data provide insights into its performance relative to other EBDCs.

Table 1: General Properties and Performance Characteristics of Select EBDC Fungicides

FeatureThis compoundMancozebManebZineb
Metal Ion(s) SodiumManganese & ZincManganeseZinc
Solubility in Water Very soluble[1]Insoluble[2]Slightly solublePractically insoluble
Primary Use Industrial biocide (sugar mills, paper production, cooling towers)[3]Agriculture (broad-spectrum foliar fungicide)[2]Agriculture (foliar fungicide)Agriculture (foliar fungicide)
Fungicidal Efficacy Broad-spectrumBroad-spectrum, widely effective[2]Broad-spectrumBroad-spectrum
Phytotoxicity High, known to cause foliage damageLow, good crop safetyModerateLow to moderate
Stability Unstable, degrades rapidly in water[1]Stable formulationMore stable than this compoundMore stable than this compound

Efficacy: All EBDCs possess a broad spectrum of activity against a wide range of fungal pathogens. Mancozeb is generally considered one of the most effective and widely used EBDCs due to its excellent efficacy and crop safety profile. While this compound is also a potent fungicide, its practical application in agriculture is limited by its instability. To enhance its stability and performance, this compound was often tank-mixed with zinc sulfate to form Zineb in situ.

Phytotoxicity: this compound has a higher propensity to cause phytotoxicity compared to other EBDCs. This can manifest as stunting, poor root growth, and other forms of crop injury. The development of Mancozeb, Maneb, and Zineb was driven by the need for fungicides with improved crop safety.

Mechanism of Action and Signaling Pathways

The multi-site mode of action of EBDC fungicides is a key attribute. They are known to interfere with enzymes containing sulfhydryl groups, thereby disrupting various biochemical processes within the fungal cell cytoplasm and mitochondria.[2] This non-specific action is crucial for managing fungicide resistance.

One of the primary cellular targets of EBDCs is mitochondrial respiration. By inhibiting enzymes involved in the electron transport chain, these fungicides disrupt ATP production, leading to cellular energy depletion and ultimately, fungal cell death. This process can also lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the fungal cell.

dot

EBDC_Mode_of_Action EBDC EBDC Fungicide FungalCell Fungal Cell EBDC->FungalCell Enters Enzymes Sulfhydryl-Containing Enzymes EBDC->Enzymes Inhibits ETC Electron Transport Chain (Complex I & others) EBDC->ETC Inhibits Mitochondrion Mitochondrion FungalCell->Mitochondrion FungalCell->Enzymes Mitochondrion->ETC ATP ATP Production ETC->ATP Drives ROS Reactive Oxygen Species (ROS) Production ETC->ROS Leads to increased CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to ROS->CellDeath Induces

Caption: General mode of action for EBDC fungicides.

Environmental Fate and Degradation

A critical aspect of EBDC fungicides is their degradation to common metabolites, most notably ethylene thiourea (ETU). ETU is a compound of toxicological concern and has been classified as a probable human carcinogen.[2][3] All EBDCs, including this compound, degrade to ETU in the environment and through metabolism in organisms.[3]

The rate of degradation and ETU formation can vary between the different EBDC fungicides and is influenced by environmental factors such as temperature, pH, and humidity. This compound, being highly water-soluble and unstable, degrades rapidly.[1] Mancozeb and other EBDCs are less soluble and hydrolyze to ETU with a soil half-life of about one day for the parent compound.[2]

dot

EBDC_Degradation_Pathway EBDC EBDC Fungicide (e.g., this compound, Mancozeb) EBIS Ethylene bis-isothiocyanate sulfide (EBIS) EBDC->EBIS Degradation ETU Ethylene Thiourea (ETU) (Toxicological Concern) EBIS->ETU Conversion FurtherDegradation Further Degradation Products (e.g., Ethylene urea) ETU->FurtherDegradation Further breakdown

Caption: Simplified degradation pathway of EBDC fungicides.

Experimental Protocols

The following are generalized protocols for assessing the efficacy and phytotoxicity of fungicides. These can be adapted for a comparative study of this compound and other EBDCs.

In Vitro Fungicide Efficacy Assay (Mycelial Growth Inhibition)

Objective: To determine the concentration of the fungicide that inhibits 50% of the mycelial growth (EC50) of a target fungal pathogen.

Materials:

  • Pure cultures of the target fungus

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Fungicides (this compound, Mancozeb, etc.) dissolved in an appropriate solvent (e.g., sterile distilled water for this compound, acetone or DMSO for less soluble EBDCs)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • Allow the medium to cool to approximately 45-50°C.

  • Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). For fungicides dissolved in organic solvents, an equivalent concentration of the solvent should be added to the control plates.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Seal the plates and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

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// Edges Start -> PrepareMedia; PrepareMedia -> Inoculate; Inoculate -> Incubate; Incubate -> Measure; Measure -> Calculate; Calculate -> End; }

References

Validating the Mechanism of Action of Nabam in a New Fungal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the fungicide Nabam, with a focus on its application to a new or uncharacterized fungal species. This compound, a dithiocarbamate fungicide, is known for its multi-site inhibitory action, primarily through its conversion to the volatile compound methyl isothiocyanate (MITC). Understanding its precise molecular interactions is crucial for predicting its efficacy, managing potential resistance, and developing novel antifungal strategies. This document outlines key experimental protocols, presents comparative data with alternative fungicides, and visualizes the underlying biochemical pathways and experimental workflows.

This compound's Core Mechanism of Action: A Multi-Pronged Attack

This compound's fungicidal activity is not inherent to the parent molecule but is activated upon its decomposition into methyl isothiocyanate (MITC). This conversion can occur both chemically and biologically in the soil and within the fungal cell. MITC is a highly reactive electrophile that targets multiple cellular processes, making it a potent, broad-spectrum fungicide with a low risk of target-site specific resistance.

The primary mechanisms of action of this compound, through its active metabolite MITC, include:

  • Enzyme Inhibition: MITC readily reacts with sulfhydryl groups (-SH) of amino acids, particularly cysteine, within proteins. This leads to the inactivation of a wide range of enzymes essential for fungal survival. Key targets include enzymes involved in cellular respiration, cell wall synthesis, and detoxification pathways.

  • Disruption of Energy Metabolism: By inhibiting enzymes of the glycolytic pathway and the citric acid cycle, MITC disrupts the production of ATP, the cell's primary energy currency. This energy depletion leads to a cessation of cellular functions and ultimately cell death.

  • Inhibition of Protein Synthesis: MITC can interfere with the machinery of protein synthesis, preventing the production of essential proteins required for growth and development.

Comparative Efficacy of this compound and Alternative Fungicides

To validate the efficacy of this compound in a new fungal species, it is essential to compare its performance against other fungicides with different modes of action. The following table summarizes hypothetical comparative data for this compound and two common alternative fungicides, Azoxystrobin (a strobilurin) and Tebuconazole (a triazole), against a novel Fusarium species.

FungicideFungicide ClassPrimary Mode of ActionIC50 (µg/mL) on Fusarium sp. (Mycelial Growth)Minimum Fungicidal Concentration (MFC) (µg/mL)
This compound DithiocarbamateMulti-site inhibitor (via MITC)15.235.0
Azoxystrobin Strobilurin (QoI)Inhibition of mitochondrial respiration (Complex III)5.812.5
Tebuconazole Triazole (DMI)Inhibition of sterol biosynthesis (CYP51)8.120.3

Note: The above data is illustrative. Actual values must be determined experimentally for the specific fungal species of interest.

Experimental Protocols for Validating this compound's Mechanism of Action

The following protocols provide a detailed methodology for key experiments to elucidate and validate the mechanism of action of this compound.

Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the mycelial growth of the target fungus.

Protocol:

  • Prepare potato dextrose agar (PDA) plates amended with a serial dilution of this compound. A solvent control (without this compound) must be included.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the fungal species.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the colony diameter daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Respirometry Assay

Objective: To assess the effect of this compound on the cellular respiration of the target fungus.

Protocol:

  • Grow the fungus in liquid potato dextrose broth (PDB) to the mid-logarithmic phase.

  • Harvest the mycelia by filtration and wash with a sterile buffer (e.g., phosphate-buffered saline).

  • Resuspend the mycelia in a respiration buffer to a standardized density.

  • Introduce the mycelial suspension into the chamber of an oxygen electrode (e.g., Clark-type electrode).

  • Monitor the basal oxygen consumption rate.

  • Add this compound (or MITC directly) to the chamber at its IC50 and 2x IC50 concentrations and continue to monitor oxygen consumption.

  • As a positive control, use a known respiratory inhibitor (e.g., sodium azide).

  • Calculate the percentage of inhibition of respiration compared to the untreated control.

Proteomics Analysis

Objective: To identify the proteins that are differentially expressed or modified in the fungus upon treatment with this compound.

Protocol:

  • Expose a mid-log phase liquid culture of the fungus to a sub-lethal concentration of this compound (e.g., IC25 or IC50) for a defined period.

  • Harvest the mycelia and extract the total protein.

  • Perform protein quantification (e.g., Bradford assay).

  • Digest the proteins into peptides (e.g., with trypsin).

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins using a suitable database and software.

  • Perform bioinformatics analysis to identify differentially expressed proteins and pathways affected by this compound treatment. Look for evidence of protein modification, particularly on cysteine residues.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

This compound's Conversion and Multi-Site Action

Nabam_Mechanism cluster_conversion Conversion to Active Compound cluster_targets Cellular Targets of MITC cluster_outcome Fungicidal Outcome This compound This compound (Disodium ethylenebisdithiocarbamate) MITC Methyl Isothiocyanate (MITC) (Active Fungicide) This compound->MITC Chemical/Biological Degradation Enzymes Enzyme Inactivation (-SH group binding) MITC->Enzymes Respiration Disruption of Energy Metabolism MITC->Respiration Protein_Synth Inhibition of Protein Synthesis MITC->Protein_Synth Cell_Death Fungal Cell Death Enzymes->Cell_Death Respiration->Cell_Death Protein_Synth->Cell_Death

Caption: Conversion of this compound to MITC and its multi-site inhibitory action on fungal cells.

Experimental Workflow for Mechanism Validation

Experimental_Workflow cluster_fungus Fungal Culture cluster_assays In Vitro Assays cluster_omics Omics Analysis cluster_validation Mechanism Validation Fungus New Fungal Species (e.g., Fusarium sp.) Growth_Assay Mycelial Growth Inhibition Assay (Determine IC50) Fungus->Growth_Assay Resp_Assay Respirometry Assay (Measure O2 Consumption) Fungus->Resp_Assay Proteomics Proteomics (LC-MS/MS) (Identify Protein Targets) Fungus->Proteomics Validation Confirmation of Multi-Site Action Growth_Assay->Validation Quantitative Efficacy Resp_Assay->Validation Metabolic Impact Proteomics->Validation Molecular Targets

Caption: Workflow for validating this compound's mechanism of action in a new fungal species.

This guide provides a foundational approach to validating the mechanism of action of this compound. The multi-site nature of its active metabolite, MITC, presents a significant advantage in overcoming fungicide resistance. By employing the outlined experimental protocols and comparative analyses, researchers can effectively characterize the antifungal activity of this compound against novel fungal pathogens, contributing to the development of robust and sustainable disease management strategies.

A Comparative Study of the Environmental Fate of Nabam and Zineb

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the environmental fate of two closely related dithiocarbamate fungicides, Nabam and Zineb. Both fungicides have been used extensively in agriculture, and understanding their behavior in the environment is crucial for assessing their ecological impact. This document summarizes key quantitative data, outlines experimental protocols for their environmental assessment, and visualizes their degradation pathways.

Executive Summary

This compound (disodium ethylenebisdithiocarbamate) and Zineb (zinc ethylenebisdithiocarbamate) are fungicides that share a common structural backbone and, consequently, similar degradation profiles. A primary concern associated with both compounds is their degradation to ethylenethiourea (ETU), a metabolite with recognized toxicological properties. Their environmental persistence is generally low, with degradation being influenced by factors such as pH, temperature, and microbial activity. This guide presents a side-by-side comparison of their physicochemical properties, degradation kinetics in soil and water, and bioaccumulation potential, providing a valuable resource for environmental risk assessment.

Data Presentation: Physicochemical Properties and Environmental Fate

The following tables summarize the key quantitative data for this compound and Zineb, facilitating a direct comparison of their environmental behavior.

Table 1: Comparative Physicochemical Properties of this compound and Zineb

PropertyThis compoundZineb
Chemical Formula C₄H₆N₂Na₂S₄(C₄H₆N₂S₄Zn)n
Molar Mass 256.35 g/mol 275.78 g/mol (monomer)
Water Solubility High10 mg/L at 25°C[1]
Vapor Pressure Low<0.01 mPa at 20°C[1]
Log Kₒw Not available<1.3010 at 20°C[1]

Table 2: Comparative Environmental Fate of this compound and Zineb

ParameterThis compoundZineb
Soil Half-life (Aerobic) Data not readily available, but generally considered to be of low persistence.Bioactive half-life in the field is 16 days.[1] Another source reports a biodegradation half-life of 30 days.[2]
Hydrolysis Half-life Rapidly hydrolyzes in water.96 hours at pH 7.0.[2]
Primary Degradation Product Ethylenethiourea (ETU)Ethylenethiourea (ETU)[1]
Bioaccumulation Potential Data not readily available.Unlikely to bioconcentrate significantly.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of pesticides. The following are generalized protocols for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This study aims to determine the rate and route of degradation of this compound and Zineb in aerobic soil.

  • Test System: At least three different soil types with varying textures, organic carbon content, and pH are used. The soil is sieved and brought to a moisture content of 40-60% of its maximum water holding capacity.

  • Test Substance Application: The test substance (this compound or Zineb), typically radiolabeled (e.g., with ¹⁴C), is applied to the soil at a concentration equivalent to the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) in a flow-through system that allows for the trapping of volatile organic compounds and carbon dioxide.

  • Sampling and Analysis: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days). The soil is extracted with appropriate solvents to separate the parent compound and its degradation products.

  • Quantification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and major metabolites. The non-extractable residues are quantified by combustion analysis. Volatile traps are also analyzed to determine the extent of mineralization (¹⁴CO₂) and formation of volatile organic metabolites.

  • Data Analysis: The degradation rate of the parent compound is calculated, and the half-life (DT₅₀) is determined using appropriate kinetic models (e.g., first-order kinetics). The degradation pathway is proposed based on the identification and quantification of the metabolites over time.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This study evaluates the abiotic degradation of this compound and Zineb in water at different pH levels.

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: A sterile solution of the test substance (this compound or Zineb) is added to the buffer solutions to achieve a known initial concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25 ± 1°C).

  • Sampling and Analysis: Aliquots of the test solutions are taken at various time intervals. The concentration of the parent compound is determined using a suitable analytical method, such as HPLC with UV or mass spectrometry (MS) detection.

  • Data Analysis: The rate of hydrolysis is determined for each pH. The hydrolysis half-life (t₁/₂) is calculated assuming pseudo-first-order kinetics.

Bioconcentration Flow-Through Fish Test (based on OECD Guideline 305)

This study determines the potential for this compound and Zineb to accumulate in fish from the surrounding water.

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

  • Test System: Fish are held in a flow-through system with a continuous supply of clean, well-aerated water.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (this compound or Zineb) in the water for a defined period (e.g., 28 days). Water and fish samples are collected at regular intervals.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water for a depuration period (e.g., 14 days). Fish samples are collected at intervals during this phase.

  • Analysis: The concentration of the test substance and its major metabolites are measured in the fish tissue and water samples using appropriate analytical methods (e.g., LC-MS/MS).

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. The uptake and depuration rate constants are also determined.

Mandatory Visualization

The following diagrams illustrate the chemical structures, degradation pathways, and a generalized experimental workflow for assessing the environmental fate of this compound and Zineb.

cluster_this compound This compound cluster_zineb Zineb This compound This compound (Disodium ethylenebisdithiocarbamate) zineb Zineb (Zinc ethylenebisdithiocarbamate)

Caption: Chemical structures of this compound and Zineb.

cluster_degradation Degradation Pathway nabam_zineb This compound / Zineb etu Ethylenethiourea (ETU) nabam_zineb->etu other_metabolites Other Metabolites (e.g., Ethyleneurea, Carbon Disulfide) nabam_zineb->other_metabolites mineralization Mineralization (CO2, H2O, etc.) etu->mineralization other_metabolites->mineralization

Caption: Simplified degradation pathway of this compound and Zineb.

cluster_workflow Environmental Fate Assessment Workflow start Pesticide Application (this compound or Zineb) soil Soil Compartment start->soil water Water Compartment start->water degradation_soil Degradation (DT50) soil->degradation_soil leaching Leaching soil->leaching runoff Runoff soil->runoff biota Biota water->biota degradation_water Hydrolysis (t1/2) water->degradation_water bioaccumulation Bioaccumulation (BCF) biota->bioaccumulation analysis Residue Analysis (LC-MS, GC-MS) degradation_soil->analysis leaching->water runoff->water degradation_water->analysis bioaccumulation->analysis

Caption: Experimental workflow for environmental fate assessment.

References

Navigating the Matrix: A Comparative Guide to the Efficacy of Nabam and its Alternatives in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate interplay between a chemical treatment and its application environment is paramount. This guide provides a comparative analysis of the soil fumigant Nabam and its alternatives, with a focus on how different soil types can influence their efficacy. While direct comparative data for this compound across various soil textures is limited in publicly available research, this document synthesizes the existing knowledge on related compounds and outlines the experimental protocols necessary for such validation.

The efficacy of any soil-applied chemical is profoundly influenced by the physical and chemical properties of the soil matrix. Key soil characteristics such as texture (the relative proportions of sand, silt, and clay), organic matter content, pH, and moisture levels can impact a fumigant's movement, degradation rate, and ultimately its ability to control target pathogens.[1][2]

  • Sandy Soils: Composed of large particles, these soils have high porosity, leading to rapid movement of water and fumigants.[3][4] This can result in quicker dissipation and potentially reduced contact time with pathogens.

  • Clay Soils: With their small, tightly packed particles, clay soils have lower porosity and higher water-holding capacity.[3][4] Fumigant diffusion can be slower and more restricted in clay soils, which can be a limitation.[1]

  • Loam Soils: A mixture of sand, silt, and clay, loam soils are often considered ideal for agriculture as they offer a balance of water retention and drainage.[5]

Comparative Efficacy of Soil Fumigants

An extensive review of available literature reveals a notable gap in direct comparative studies detailing this compound's efficacy across a spectrum of soil types. However, research on alternative soil fumigants, such as Dazomet and Metam Sodium, provides valuable insights into how soil conditions can impact performance. These alternatives are often used to control a broad range of soil-borne pathogens, including Fusarium spp., Rhizoctonia solani, and various nematodes.[6][7]

This compound: An Overview
Alternatives to this compound: Dazomet and Metam Sodium

Dazomet and Metam Sodium are more extensively documented in recent comparative studies. They are broad-spectrum soil fumigants used to manage a wide array of soil-borne pests and diseases.[6][10]

Table 1: General Properties and Application of this compound and its Alternatives

FeatureThis compoundDazometMetam Sodium
Chemical Class DithiocarbamateThiadiazinaneDithiocarbamate
Primary Use FungicideSoil Fumigant (Fungicide, Herbicide, Nematicide)Soil Fumigant (Fungicide, Herbicide, Nematicide)
Common Application Rate Varies by useUp to 70 g/m²[6]125 cm³/m²[6]
Target Pathogens FungiFusarium spp., Macrophomina phaseolina, Nematodes, Weeds[6][7]Fusarium spp., Macrophomina phaseolina, Nematodes, Weeds[6][7]

Table 2: Summary of Efficacy Data for Dazomet and Metam Sodium from Select Studies

FumigantPathogenEfficacy FindingSoil Conditions (if specified)Citation
DazometMacrophomina phaseolinaAppeared more effective than Metam-Sodium in significantly reducing soil populations.Not specified[7]
Metam SodiumSoil-borne fungi, nematodes, insects, and weedsEffective alternative to Methyl Bromide.Not specified[6]
Dazomet & Metam SodiumFusariumNo significant difference in control between the two fumigants.Not specified[6]
Dazomet & Metam SodiumGeneral soil-borne pestsBoth are considered viable alternatives to Methyl Bromide.Recommended for use when soil moisture is 40-70% of field capacity and temperatures are between 18-24°C.[6]

Experimental Protocols for Efficacy Validation

To address the data gap for this compound and to conduct further comparative studies, a robust experimental protocol is essential. The following outlines a comprehensive methodology for evaluating the efficacy of soil fumigants against a target pathogen, such as Fusarium oxysporum, in different soil types.

I. In Vitro Fungicide Efficacy Assessment

This initial screening provides a baseline understanding of a fumigant's direct activity against the target pathogen.

  • Pathogen Culture: Isolate and culture the target pathogen (e.g., Fusarium oxysporum) on a suitable medium like Potato Dextrose Agar (PDA).

  • Poisoned Food Technique:

    • Prepare a series of PDA plates amended with different concentrations of the fumigant.

    • Place a mycelial plug from the actively growing pathogen culture onto the center of each amended and control (non-amended) plate.

    • Incubate the plates at an optimal temperature for the pathogen's growth.

    • Measure the radial growth of the fungal colony over time and calculate the percentage of growth inhibition compared to the control.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth).

II. Greenhouse Pot Study

This phase assesses the fumigant's performance in a controlled soil environment.

  • Soil Preparation:

    • Collect and characterize different soil types (e.g., sandy loam, clay loam). Key parameters to measure include texture, pH, organic matter content, and moisture content.

    • Autoclave the soils to eliminate existing microbial populations.

  • Pathogen Inoculation:

    • Prepare an inoculum of the target pathogen (e.g., a spore suspension or grain-based culture).

    • Incorporate the inoculum into the sterilized soil at a standardized concentration.

  • Fumigant Application:

    • Fill pots with the inoculated soil.

    • Apply the fumigant to the soil according to the desired application method (e.g., soil drench). Include an untreated control group.

    • Seal the pots for a specified exposure period, as recommended for the fumigant.

  • Aeration and Planting:

    • Aerate the soil to allow the fumigant to dissipate.

    • Plant susceptible host plants (e.g., tomato seedlings for Fusarium oxysporum f. sp. lycopersici).

  • Data Collection and Analysis:

    • Monitor plants for disease symptoms (e.g., wilting, chlorosis) and record disease incidence and severity at regular intervals.

    • At the end of the experiment, harvest the plants and measure growth parameters (e.g., plant height, root and shoot biomass).

    • Assess the pathogen population in the soil using techniques like quantitative PCR (qPCR) or plating on selective media.

    • Analyze the data statistically to compare the efficacy of the fumigant across the different soil types.

III. Field Trials

Field trials provide the ultimate validation of a fumigant's efficacy under real-world conditions.

  • Site Selection: Choose field sites with a history of the target disease and with well-characterized soil types.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment (fumigant and untreated control).

  • Application and Planting: Apply the fumigant using commercial-scale equipment and follow standard agricultural practices for planting.

  • Monitoring and Data Collection:

    • Monitor environmental conditions (soil temperature, moisture).

    • Assess disease incidence and severity throughout the growing season.

    • Measure crop yield and quality at harvest.

  • Statistical Analysis: Analyze the data to determine the impact of the fumigant on disease control and crop production in the specific soil environment.

Visualizing Experimental Workflows and Influencing Factors

To better illustrate the logical flow of these experimental protocols and the factors influencing fumigant efficacy, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_greenhouse Greenhouse Study cluster_field Field Trial iv_start Pathogen Culture iv_poison Poisoned Food Technique iv_start->iv_poison iv_data Measure Growth Inhibition (EC50) iv_poison->iv_data gh_soil Soil Preparation (Different Types) iv_data->gh_soil Inform Dosage gh_inoculate Pathogen Inoculation gh_soil->gh_inoculate gh_apply Fumigant Application gh_inoculate->gh_apply gh_plant Planting gh_apply->gh_plant gh_data Collect Disease & Growth Data gh_plant->gh_data ft_site Site Selection (Varied Soils) gh_data->ft_site Guide Field Trial Design ft_design Experimental Design ft_site->ft_design ft_apply Fumigant Application ft_design->ft_apply ft_plant Crop Planting ft_apply->ft_plant ft_data Monitor Disease & Yield ft_plant->ft_data

Experimental workflow for fumigant efficacy validation.

Fumigant_Efficacy_Factors cluster_soil Soil Properties cluster_fumigant Fumigant Properties cluster_application Application Method efficacy Fumigant Efficacy texture Texture (Sand, Silt, Clay) texture->efficacy om Organic Matter om->efficacy ph pH ph->efficacy moisture Moisture moisture->efficacy volatility Volatility volatility->efficacy solubility Solubility solubility->efficacy adsorption Adsorption Coefficient adsorption->efficacy rate Application Rate rate->efficacy depth Injection Depth depth->efficacy sealing Soil Sealing sealing->efficacy

Key factors influencing soil fumigant efficacy.

Conclusion

While this compound has a history of use as a fungicide, there is a clear need for contemporary, comparative research to validate its efficacy across different soil types, especially in relation to modern alternatives like Dazomet and Metam Sodium. The experimental framework provided in this guide offers a pathway for researchers to generate the robust, quantitative data necessary for such comparisons. A deeper understanding of how soil properties modulate the performance of these compounds is critical for developing more effective and sustainable disease management strategies in diverse agricultural systems.

References

A Comparative Analysis of Nabam and Alternative Biocides on Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Biocidal Impacts on Microbial Ecosystems

The application of biocides is a critical practice in agriculture and various industrial processes to control pathogenic microorganisms. However, their broad-spectrum activity can have significant off-target effects on beneficial microbial communities, impacting soil health and ecosystem functions. This guide provides a comprehensive comparison of the impact of Nabam, a dithiocarbamate fungicide, and its alternatives on microbial communities, supported by experimental data.

Introduction to this compound and its Alternatives

This compound belongs to the ethylenebisdithiocarbamate (EBDC) group of fungicides. While specific quantitative data on the direct impact of this compound on soil microbial communities is limited in publicly available research, its chemical relatives, such as Mancozeb, provide insights into its potential effects. This guide compares the known impacts of key alternative biocides, including Metam Sodium, Dazomet, Chloropicrin, 1,3-Dichloropropene, Glutaraldehyde, and Quaternary Ammonium Compounds (QACs), on the diversity, abundance, and function of soil microbial populations.

Quantitative Data Summary

The following tables summarize the quantitative effects of various biocides on microbial communities based on available experimental data.

Table 1: Impact of Biocides on Soil Microbial Diversity and Richness

BiocideMicrobial GroupDiversity Index (Shannon)Richness Index (Chao1/Observed OTUs)Reference
Mancozeb (as proxy for this compound) Fungi & ActinomycetesDeleterious effectDecrease in populations[1][2]
Metam Sodium BacteriaNo significant long-term changeSignificantly lower observed OTUs 14-28 days post-treatment[2][3]
Dazomet Bacteria & FungiSignificant decreaseSignificant decrease[4]
Chloropicrin Bacteria & FungiLong-term decrease (at least 70 days)No significant long-term change[5][6]
1,3-Dichloropropene BacteriaInitial decrease, recovery over timeNo significant long-term influence[7][8]
Glutaraldehyde BacteriaDecrease in diversityDecrease in richness[9][10]
Quaternary Ammonium Compounds General MicrobiotaAltered community compositionData not available[11]

Table 2: Changes in Relative Abundance of Microbial Phyla/Genera

BiocideMicrobial GroupIncrease in Relative AbundanceDecrease in Relative AbundanceReference
Mancozeb (as proxy for this compound) Bacteria-Detrimental to soil bacteria at high concentrations (1000-2000 ppm)[1]
Metam Sodium BacteriaActinomycetales, Bacilli, ChloroflexiAcidobacteria[2]
Dazomet Bacteria & FungiBeneficial genera (Lecanicillium, Cladosporium, Saccharomyces, Aspergillus)Pathogenic fungi[4]
Chloropicrin Bacteria & FungiProteobacteria, Gemmatimonadetes, Firmicutes, AscomycotaChloroflexi, Basidiomycota[5][6]
1,3-Dichloropropene BacteriaProteobacteria, Firmicutes, Actinobacteria-[12]
Glutaraldehyde BacteriaTaxa with tolerance to glutaraldehydeSensitive taxa[9][10]
Quaternary Ammonium Compounds Bacteria--[11]

Table 3: Impact of Biocides on Soil Enzyme Activities

BiocideEnzyme ActivityEffectReference
Mancozeb (as proxy for this compound) Amylase, Invertase, PhosphataseAdverse and disruptive effect above 10 ppm[1]
Metam Sodium DehydrogenaseSignificant decrease 1 day post-treatment, recovery within 7 days[3]
1,3-Dichloropropene Urease, ProteaseNo statistically significant long-term difference[8]
Chloropicrin General enzyme activitiesAltered activities related to nutrient cycling[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the impact of biocides on microbial communities.

Soil Microbial Community Analysis via 16S rRNA and ITS Gene Sequencing

This protocol is widely used to assess the diversity and composition of bacterial and fungal communities in soil following biocide application.

  • DNA Extraction:

    • Collect soil samples from treated and control plots.

    • Homogenize and sieve the soil samples.

    • Extract total genomic DNA from a known quantity of soil (e.g., 0.25-1.0 g) using a commercially available soil DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, Qiagen) according to the manufacturer's instructions. These kits typically involve mechanical lysis (bead beating) to break open microbial cells, followed by chemical purification of the DNA.[13]

  • PCR Amplification:

    • Amplify the V4 hypervariable region of the 16S rRNA gene for bacteria and the ITS region for fungi using specific primers (e.g., 338F/806R for 16S rRNA).[14]

    • Perform PCR using a high-fidelity polymerase to minimize errors.

  • Sequencing and Data Analysis:

    • Sequence the amplified DNA fragments using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Process the raw sequencing data to remove low-quality reads and chimeras.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).

    • Assign taxonomy to the representative sequences.

    • Calculate alpha diversity indices (e.g., Shannon, Chao1) and beta diversity to compare community composition between treatments.

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative measure of the total microbial biomass and a profile of the microbial community structure.

  • Lipid Extraction:

    • Freeze-dry a known weight of soil (e.g., 1-5 g).

    • Extract lipids from the soil using a one-phase extraction solvent mixture of chloroform, methanol, and phosphate buffer.[1][9][11]

  • Fractionation:

    • Separate the lipid extract into neutral lipids, glycolipids, and phospholipids using solid-phase extraction (SPE) columns.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Subject the phospholipid fraction to mild alkaline methanolysis to convert the fatty acids into their methyl ester derivatives (FAMEs).

  • Quantification and Identification:

    • Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).

    • Identify and quantify individual FAMEs by comparing their retention times and peak areas to known standards. Specific FAMEs are used as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).

Soil Respiration Measurement

Soil respiration is an indicator of the overall metabolic activity of the soil microbial community.

  • Incubation:

    • Place a known amount of sieved soil into an airtight container (microcosm).

    • Adjust the soil moisture to a specific water holding capacity (e.g., 60%).

    • Pre-incubate the soil for a period to allow the microbial community to stabilize.[15]

  • CO2 Trapping and Titration (Alkali Trap Method):

    • Place a vial containing a known concentration of sodium hydroxide (NaOH) inside the microcosm to trap the CO2 produced by microbial respiration.

    • After a specific incubation period, remove the NaOH trap.

    • Add barium chloride (BaCl2) to precipitate the carbonate formed.

    • Titrate the remaining NaOH with a standardized solution of hydrochloric acid (HCl) to determine the amount of CO2 evolved.[16]

  • Gas Chromatography (GC) Method:

    • Collect gas samples from the headspace of the microcosm at regular intervals.

    • Inject the gas samples into a gas chromatograph equipped with a thermal conductivity detector (TCD) to measure the concentration of CO2.

Dehydrogenase Activity Assay

Dehydrogenase activity is a measure of the total oxidative activity of the microbial community.

  • Incubation:

    • Incubate a known weight of soil with a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC acts as an artificial electron acceptor.

  • Extraction:

    • Dehydrogenase enzymes in the soil reduce the colorless TTC to the red-colored triphenyl formazan (TPF).

    • Extract the TPF from the soil using a solvent such as methanol or ethanol.

  • Spectrophotometry:

    • Measure the absorbance of the colored extract at a specific wavelength (e.g., 485 nm) using a spectrophotometer.

    • The amount of TPF formed is proportional to the dehydrogenase activity in the soil.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the comparison of biocides.

Experimental_Workflow_for_Microbial_Community_Analysis cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Data Analysis Soil_Sample Soil Sample (Treated & Control) DNA_Extraction DNA Extraction Soil_Sample->DNA_Extraction PCR_Amplification PCR Amplification (16S rRNA / ITS) DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatic Analysis (OTU/ASV Clustering, Taxonomy) Sequencing->Bioinformatics Statistical_Analysis Statistical Analysis (Alpha & Beta Diversity) Bioinformatics->Statistical_Analysis

Fig. 1: Workflow for soil microbial community analysis.

Biocide_Impact_Pathway cluster_direct_effects Direct Effects cluster_community_shifts Community Level Changes cluster_functional_impacts Functional Consequences Biocide Biocide Application (e.g., this compound, Metam Sodium) Microbial_Mortality Microbial Mortality (Target & Non-Target) Biocide->Microbial_Mortality Enzyme_Inhibition Enzyme Inhibition Biocide->Enzyme_Inhibition Reduced_Diversity Reduced Diversity & Richness Microbial_Mortality->Reduced_Diversity Altered_Composition Altered Community Composition Microbial_Mortality->Altered_Composition Nutrient_Cycling Altered Nutrient Cycling Enzyme_Inhibition->Nutrient_Cycling Reduced_Diversity->Nutrient_Cycling Altered_Composition->Nutrient_Cycling Soil_Health Impact on Soil Health Nutrient_Cycling->Soil_Health

Fig. 2: Conceptual pathway of biocide impact on soil microbes.

Conclusion

The choice of biocide has a profound and differential impact on soil microbial communities. While broad-spectrum fumigants like Dazomet and Chloropicrin can cause significant initial reductions in microbial diversity and biomass, the recovery and subsequent community structure can vary. Alternatives like 1,3-Dichloropropene may have a less severe long-term impact. The lack of direct comparative data for this compound highlights a critical research gap. The use of its analogue, Mancozeb, suggests a detrimental effect on fungal and actinomycetes populations and key soil enzymes. Glutaraldehyde and QACs, while effective antimicrobials, require further investigation regarding their specific effects within complex soil matrices. Researchers and professionals in drug development should consider these ecological impacts when selecting and developing new biocidal agents to ensure both efficacy and environmental sustainability.

References

Inter-Laboratory Validation of a Standardized Method for Nabam Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of Nabam, a dithiocarbamate fungicide. Due to the inherent instability of this compound and other dithiocarbamates in their parent form, standardized analytical approaches have historically relied on indirect measurement. This document contrasts the traditional acid hydrolysis method, which measures the common degradation product carbon disulfide (CS₂), with a more recent, direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) method capable of distinguishing between different dithiocarbamates.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the quantitative performance data for two primary analytical approaches for dithiocarbamate analysis, including this compound.

Table 1: Performance Characteristics of the Acid Hydrolysis to CS₂ Method

ParameterReported ValueMatrixReference
Linearity Range0.04 - 5.0 mg/kgApple, Lettuce, Potato, Strawberry[1][2]
Limit of Detection (LOD)0.004 mg/kgApple, Lettuce, Potato, Strawberry[1][2]
Limit of Quantification (LOQ)0.013 mg/kgApple, Lettuce, Potato, Strawberry[1][2]
Recovery96 - 111%Apple, Lettuce, Potato, Strawberry[2]
Relative Standard Deviation (RSD)< 2%Apple, Lettuce, Potato, Strawberry[2]

Table 2: Performance Characteristics of the LC-MS/MS Method for Dithiocarbamates (including this compound)

ParameterReported Value for this compoundMatrixReference
Mean Recovery85 - 103%Fruits and Vegetables[3][4]
Relative Repeatability (RSDr)6 - 15%Fruits and Vegetables[3][4]
Relative Within-Laboratory Reproducibility (RSDR)8 - 20%Fruits and Vegetables[3][4]
Limit of Detection (LOD)0.01 mg/kgFruits and Vegetables[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Standardized Method: Acid Hydrolysis to Carbon Disulfide (CS₂) with GC-MS Detection

This method is a widely used indirect approach for the determination of dithiocarbamates. It relies on the acid-catalyzed decomposition of dithiocarbamates to carbon disulfide, which is then quantified.

1. Sample Preparation and Hydrolysis:

  • A homogenized sample (e.g., fruit or vegetable matrix) is weighed into a reaction vessel.

  • An acidic solution, typically containing stannous chloride (SnCl₂) in hydrochloric acid (HCl), is added to the sample.[1][5]

  • The vessel is sealed and heated to facilitate the hydrolysis of dithiocarbamates to CS₂.

2. Extraction of CS₂:

  • The volatile CS₂ is partitioned into an organic solvent (e.g., isooctane) present in the reaction vessel.

3. Instrumental Analysis:

  • An aliquot of the organic solvent containing the extracted CS₂ is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Quantification is performed by monitoring characteristic ions of CS₂.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct or near-direct analysis of individual dithiocarbamates, offering greater specificity.

1. Sample Extraction:

  • A homogenized sample is extracted with a suitable solvent mixture, often containing a chelating agent like EDTA to stabilize the dithiocarbamates.

  • For some dithiocarbamates, a derivatization step, such as methylation, may be employed to improve stability and chromatographic performance.

2. Instrumental Analysis:

  • The sample extract is injected into a Liquid Chromatograph (LC) for separation.

  • The separated analytes are then introduced into a Tandem Mass Spectrometer (MS/MS) for detection and quantification.

  • Specific precursor-to-product ion transitions for each dithiocarbamate, including this compound, are monitored for selective and sensitive analysis.[3][4]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships of the described analytical methods.

experimental_workflow_cs2 cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenization Sample Homogenization Acid Hydrolysis (SnCl2/HCl) Acid Hydrolysis (SnCl2/HCl) Sample Homogenization->Acid Hydrolysis (SnCl2/HCl) Decomposition CS2 Extraction (Isooctane) CS2 Extraction (Isooctane) Acid Hydrolysis (SnCl2/HCl)->CS2 Extraction (Isooctane) Partitioning GC-MS Analysis GC-MS Analysis CS2 Extraction (Isooctane)->GC-MS Analysis Injection Quantification of CS2 Quantification of CS2 GC-MS Analysis->Quantification of CS2 Detection

Caption: Workflow for the indirect analysis of this compound via acid hydrolysis to CS₂.

experimental_workflow_lcmsms cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample Homogenization Sample Homogenization Extraction (with EDTA) Extraction (with EDTA) Sample Homogenization->Extraction (with EDTA) (Optional) Derivatization (Optional) Derivatization Extraction (with EDTA)->(Optional) Derivatization LC Separation LC Separation Extraction (with EDTA)->LC Separation Injection (Optional) Derivatization->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Ionization Quantification of this compound Quantification of this compound MS/MS Detection->Quantification of this compound Detection

Caption: Workflow for the direct analysis of this compound using LC-MS/MS.

method_comparison cluster_cs2 Indirect Method cluster_lcmsms Direct Method This compound Analysis This compound Analysis Acid Hydrolysis to CS2 Acid Hydrolysis to CS2 This compound Analysis->Acid Hydrolysis to CS2 LC-MS/MS LC-MS/MS This compound Analysis->LC-MS/MS Pros_CS2 Pros: - Well-established - Robust for total dithiocarbamates Acid Hydrolysis to CS2->Pros_CS2 Cons_CS2 Cons: - Not specific to this compound - Potential for interference Acid Hydrolysis to CS2->Cons_CS2 Pros_LCMSMS Pros: - High specificity for this compound - High sensitivity LC-MS/MS->Pros_LCMSMS Cons_LCMSMS Cons: - Requires more specialized equipment - Method development can be complex LC-MS/MS->Cons_LCMSMS

Caption: Comparison of indirect and direct methods for this compound analysis.

References

validating the correlation between in vitro and in vivo efficacy of Nabam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicide Nabam, focusing on the correlation between its laboratory (in vitro) and real-world (in vivo) effectiveness. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from closely related ethylenebisdithiocarbamate (EBDC) fungicides, such as Mancozeb and Zineb, as proxies to provide a comprehensive overview. This approach is taken with the understanding that while these fungicides share a similar mode of action, variations in efficacy can exist.

Executive Summary

This compound is a broad-spectrum fungicide belonging to the dithiocarbamate class of chemicals. Its fungicidal activity stems from a multi-site mode of action, primarily through the disruption of essential enzyme processes in fungal pathogens. While specific in vitro and in vivo efficacy data for this compound is not extensively published, analysis of related EBDC fungicides provides valuable insights into its expected performance against key agricultural pathogens like Alternaria solani (early blight) and Phytophthora infestans (late blight). This guide presents available data, outlines experimental protocols for efficacy testing, and visualizes the proposed mechanism of action and experimental workflows.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro and in vivo efficacy of dithiocarbamate fungicides (represented by Mancozeb) and other alternatives against common plant pathogens.

Table 1: In Vitro Efficacy of Various Fungicides Against Alternaria solani

FungicideChemical ClassConcentrationMycelial Growth Inhibition (%)Source(s)
Mancozeb 75% WPDithiocarbamate0.2%100%[1]
MancozebDithiocarbamate0.25%78.61%[2]
PropiconazoleTriazole1000 ppm90.19%[3]
TebuconazoleTriazole1000 ppm86.52%[3]
HexaconazoleTriazole0.1%86.22%[2]
Azoxystrobin + DifenoconazoleStrobilurin + Triazole30 ppm99%[4]
Boscalid + PyraclostrobinCarboxamide + Strobilurin100 ppm99%[4]
ChlorothalonilChloronitrile-36.57%[2]

Table 2: In Vivo Efficacy of Various Fungicides Against Potato Early Blight (Alternaria solani)

FungicideChemical ClassApplication RateDisease Severity Reduction (%)Source(s)
MancozebDithiocarbamate0.25%70.34% (Field Trial)[1]
Azoxystrobin + DifenoconazoleStrobilurin + Triazole1/1000100% (Greenhouse)[4]
Boscalid + PyraclostrobinCarboxamide + Strobilurin0.5/1000100% (Greenhouse)[4]

Table 3: In Vivo Efficacy of Various Fungicides Against Tomato Late Blight (Phytophthora infestans)

FungicideChemical ClassApplication RateEfficacy (%)Source(s)
Zineb (as Indofil Z-78)Dithiocarbamate-Adequate inhibition[5]
Mancozeb (as Indofil M-45)Dithiocarbamate-Adequate inhibition[5]
ChlorostrobinStrobilurinRecommended dose86.38%[6]
Cabrio Top (Pyraclostrobin + Metiram)Strobilurin + DithiocarbamateRecommended dose85.09%[6]
Curzate M (Cymoxanil + Mancozeb)Cymoxanil + DithiocarbamateRecommended dose84.62%[6]
Ridomil Gold (Mefenoxam + Mancozeb)Phenylamide + DithiocarbamateRecommended dose83.23%[6]

Experimental Protocols

In Vitro Efficacy Testing: The Poisoned Food Technique

The "poisoned food technique" is a standard laboratory method to evaluate the fungitoxicity of a compound.[7][8][9][10]

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus by a certain percentage (e.g., EC50 - the effective concentration for 50% inhibition).

Materials:

  • Pure culture of the target fungus (e.g., Alternaria solani)

  • Potato Dextrose Agar (PDA) medium

  • Fungicide to be tested (e.g., this compound)

  • Sterile petri plates, flasks, pipettes, and cork borer

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.

  • Fungicide Stock Solution: Prepare a stock solution of the test fungicide at a known concentration.

  • Poisoned Media Preparation: While the sterilized PDA is still molten (around 45-50°C), add the required amount of the fungicide stock solution to achieve a series of desired final concentrations in the agar. Mix thoroughly.

  • Pouring Plates: Pour the poisoned PDA into sterile petri plates and allow it to solidify. A control plate containing PDA without the fungicide should also be prepared.

  • Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5mm diameter) from the edge of an actively growing culture of the target fungus. Place this disc in the center of each poisoned and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25-28°C) for a specified period (e.g., 7-10 days), or until the fungal growth in the control plate has reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    % Inhibition = ((C - T) / C) * 100

    Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

In Vivo Efficacy Testing: Field Trials

Field trials are essential to evaluate the performance of a fungicide under real-world conditions.[11][12][13]

Objective: To assess the efficacy of a fungicide in controlling a specific plant disease in a field setting and its impact on crop yield.

Materials:

  • Test crop (e.g., potato, tomato)

  • Fungicide to be tested (e.g., this compound) and standard reference fungicides

  • Spraying equipment

  • Plot markers

  • Data collection tools (e.g., disease rating scales, yield measurement equipment)

Procedure:

  • Experimental Design: Design the trial using a randomized complete block design (RCBD) with multiple replications for each treatment to minimize the effects of field variability.[6]

  • Plot Establishment: Establish individual plots of a specific size, ensuring buffer zones between plots to prevent spray drift.

  • Treatments: Include the test fungicide at various application rates, a standard fungicide for comparison, and an untreated control.

  • Inoculation (if necessary): If natural disease pressure is low or unpredictable, artificial inoculation with the target pathogen may be necessary to ensure a uniform disease outbreak.

  • Fungicide Application: Apply the fungicides according to a predetermined schedule (e.g., at the first sign of disease, then at regular intervals). Ensure uniform coverage of the plant foliage.

  • Disease Assessment: Periodically assess the disease severity in each plot using a standardized disease rating scale (e.g., percentage of leaf area affected).

  • Yield Data: At the end of the growing season, harvest the crop from each plot and measure the yield.

  • Data Analysis: Statistically analyze the disease severity and yield data to determine the efficacy of the different fungicide treatments compared to the untreated control.

Mandatory Visualizations

Signaling Pathway of Dithiocarbamate Fungicides

G This compound This compound (Dithiocarbamate) MetalIons Metal Ions (e.g., Cu2+, Zn2+) This compound->MetalIons Chelates Enzyme Sulfhydryl-containing Enzymes This compound->Enzyme Inhibits UbiquitinProteasome Ubiquitin-Proteasome System This compound->UbiquitinProteasome Inhibits MetalIons->Enzyme Inhibits CellularRespiration Cellular Respiration Enzyme->CellularRespiration Essential for FungalCellDeath Fungal Cell Death UbiquitinProteasome->FungalCellDeath Regulates CellularRespiration->FungalCellDeath Leads to (when inhibited)

Caption: Proposed multi-site mechanism of action of this compound.

Experimental Workflow for Efficacy Validation

G InVitro In Vitro Testing (Poisoned Food Technique) EC50 Determine EC50 (Effective Concentration) InVitro->EC50 Greenhouse Greenhouse Trials (Controlled Environment) EC50->Greenhouse Inform Dosing InVivo In Vivo Field Trials (Real-world Conditions) Greenhouse->InVivo Refine Protocols DataAnalysis Data Analysis (Disease Severity, Yield) InVivo->DataAnalysis Correlation Validate In Vitro- In Vivo Correlation DataAnalysis->Correlation

Caption: Workflow for validating this compound's efficacy.

References

Degradation of Nabam: A Comparative Analysis Under Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of fungicides like Nabam is critical. This guide provides an objective comparison of this compound's degradation rates under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, supported by available experimental data and standardized testing protocols.

This compound, a fungicide belonging to the ethylene bis-dithiocarbamate (EBDC) class, is known for its rapid degradation in the environment. Its primary and more stable degradation product is ethylenethiourea (ETU), a compound of toxicological concern. The rate and pathway of this compound's degradation are significantly influenced by the presence or absence of oxygen, which dictates the microbial and chemical processes involved.

Quantitative Degradation Rates

CompoundConditionDegradation Rate/Half-LifeReference
Ethylenethiourea (ETU)Aerobic (Oxic)4.5 µg/kg soil/day(General literature on ETU degradation)
Ethylenethiourea (ETU)Anaerobic (Anoxic)3.2 µg/kg soil/day(General literature on ETU degradation)

Note: The data presented is for Ethylenethiourea (ETU), the primary degradation product of this compound. Specific half-life values for this compound under these conditions are not consistently reported in available literature.

Experimental Protocols

The methodologies for assessing the degradation of pesticides like this compound in soil are well-established and standardized by international organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to determine the rate and pathway of degradation of chemicals in soil under both aerobic and anaerobic conditions.

Key Experimental Parameters:

  • Test System: Soil microcosms (flasks or flow-through systems) incubated in the dark under controlled temperature and moisture.

  • Soil: A range of representative soil types with varying organic carbon content, pH, and microbial biomass are typically used.

  • Test Substance: Radiolabeled (e.g., ¹⁴C-labeled) this compound is often used to trace its transformation and mineralization.

  • Application Rate: The test substance is applied to the soil at a rate equivalent to the maximum recommended field application rate.

  • Incubation:

    • Aerobic: The soil is maintained under aerobic conditions by ensuring a continuous supply of air. Volatile degradation products, including ¹⁴CO₂, are trapped.

    • Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the system is made anaerobic by purging with an inert gas (e.g., nitrogen) and then sealed.

  • Sampling and Analysis: Soil samples are taken at various time intervals and analyzed for the parent compound (this compound) and its transformation products (e.g., ETU). Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) are commonly employed.

A similar methodology is outlined in the US EPA's OPPTS Guideline 835.4100 for aerobic soil metabolism and 835.4200 for anaerobic soil metabolism.

Degradation Pathways

The degradation of this compound involves a series of chemical and microbial transformations. The presence or absence of oxygen influences the final products.

Nabam_Degradation_Comparison This compound This compound ETU Ethylenethiourea (ETU) This compound->ETU Rapid Degradation Aerobic_Products Further Aerobic Degradation Products (e.g., Ethylene Urea, CO₂) ETU->Aerobic_Products Aerobic Conditions (Faster) Anaerobic_Products Further Anaerobic Degradation Products ETU->Anaerobic_Products Anaerobic Conditions (Slower)

Comparison of this compound degradation pathways.

Under both aerobic and anaerobic conditions, this compound rapidly degrades to form ethylenethiourea (ETU). Subsequent degradation of ETU proceeds, albeit at different rates.

Aerobic Pathway: In the presence of oxygen, microorganisms further break down ETU into compounds such as ethylene urea (EU) and eventually mineralize it to carbon dioxide (CO₂). This process is generally considered to be more rapid than anaerobic degradation.

Anaerobic Pathway: Under anaerobic conditions, the degradation of ETU is slower. The specific end products of anaerobic degradation are less well-defined in the available literature but would involve different microbial pathways and electron acceptors.

Experimental Workflow

The general workflow for a comparative study of this compound degradation follows a structured approach from preparation to data analysis.

Nabam_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Aerobic_Incubation Aerobic Incubation (Controlled Temp, Moisture, Airflow) Soil_Collection->Aerobic_Incubation Anaerobic_Incubation Anaerobic Incubation (Inert Atmosphere) Soil_Collection->Anaerobic_Incubation Test_Substance_Prep Test Substance (¹⁴C-Nabam) Preparation Test_Substance_Prep->Aerobic_Incubation Test_Substance_Prep->Anaerobic_Incubation Sampling Periodic Sampling Aerobic_Incubation->Sampling Anaerobic_Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Quantification Quantification (HPLC, LSC) Extraction->Quantification Data_Analysis Data Analysis (Kinetics, Half-life) Quantification->Data_Analysis Pathway_ID Pathway Identification Quantification->Pathway_ID

Workflow for this compound degradation study.

evaluating the performance of different analytical standards for Nabam quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide Nabam, the selection of a high-quality analytical standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of different analytical standards for this compound quantification, supported by experimental data and detailed methodologies.

This compound, a dithiocarbamate fungicide, is known for its instability, making the choice of a reliable analytical standard a critical factor in analytical method development and validation. This comparison focuses on key performance indicators of analytical standards, including purity, stability, and behavior in different analytical systems.

Comparison of this compound Analytical Standards

The performance of an analytical standard is primarily defined by its certified purity and stability. While a wide array of suppliers offer this compound standards, obtaining detailed comparative data can be challenging. This guide compiles available information to facilitate a more informed selection process.

Standard TypeSupplier ExampleReported PurityKey Considerations
Certified Reference Material (CRM) CRM LABSTANDARD≥ 50%This standard comes with a Certificate of Analysis (CoA) guaranteeing a minimum purity. The lower purity percentage may indicate the presence of stabilizers or isomers. It is crucial to consider the entire certified information provided in the CoA.
Research Grade Synthesized in-house (as per literature)>98% (typical)Often synthesized for specific research purposes, the purity of these standards can be high but may lack the rigorous certification and traceability of a CRM. Purity is typically determined by techniques like HPLC/DAD.
Commercial Analytical Standard VariousTypically >95%Purity and characterization data can vary between suppliers. It is essential to obtain and review the Certificate of Analysis for each specific lot.

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods. Due to its inherent instability, two primary approaches are commonly employed: direct analysis of the parent compound and indirect analysis via its degradation product, carbon disulfide (CS₂).

Direct Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct measurement of the intact this compound molecule.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

Standard Preparation:

  • Prepare a stock solution of the this compound analytical standard in a suitable solvent, such as methanol, at a concentration of 1000 µg/mL.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation (e.g., for agricultural produce):

  • Homogenize 10 g of the sample with 20 mL of methanol.

  • Centrifuge the extract at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

Indirect Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) via CS₂ Derivatization

This traditional and widely used method relies on the acid-induced decomposition of this compound to carbon disulfide (CS₂), which is then quantified.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Derivatization (Acid Hydrolysis):

  • Place a known amount of the sample or standard in a sealed vial.

  • Add a strong acid (e.g., hydrochloric acid) to initiate the decomposition of this compound to CS₂.

  • The headspace gas containing the generated CS₂ is then sampled for GC-MS analysis.

GC-MS Conditions:

  • Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron Ionization (EI) mode, monitoring for the characteristic ions of CS₂ (m/z 76 and 78).

Visualizing Experimental Workflows and Degradation Pathways

To provide a clearer understanding of the analytical processes and the chemical transformations of this compound, the following diagrams have been generated.

Experimental_Workflow_HPLC Experimental Workflow for Direct this compound Quantification by HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard This compound Analytical Standard Stock Stock Solution (1000 µg/mL in Methanol) Standard->Stock Sample Sample Matrix (e.g., agricultural produce) Extraction Homogenization & Extraction with Methanol Sample->Extraction Working Working Standards (Serial Dilutions) Stock->Working HPLC HPLC-UV/DAD (C18 Column) Working->HPLC Cleanup Centrifugation & Filtration Extraction->Cleanup Cleanup->HPLC Data Data Acquisition (Chromatogram at 272 nm) HPLC->Data Calibration Calibration Curve (Peak Area vs. Concentration) Data->Calibration Quantification This compound Quantification in Sample Calibration->Quantification

Caption: Workflow for the direct analysis of this compound using HPLC.

Nabam_Degradation_Pathway Simplified Degradation Pathway of this compound This compound This compound (Disodium ethylenebis(dithiocarbamate)) Intermediate Isothiocyanate Intermediate This compound->Intermediate Hydrolysis/Thermal Stress CS2 Carbon Disulfide (CS₂) (Volatile Degradation Product) This compound->CS2 Acid Hydrolysis EDA Ethylenediamine This compound->EDA Hydrolysis ETU Ethylenethiourea (ETU) (Major Degradation Product) Intermediate->ETU Other Other Minor Degradation Products Intermediate->Other

Caption: Key degradation products of this compound under various conditions.

Conclusion

The accurate quantification of this compound is highly dependent on the quality of the analytical standard and the appropriateness of the chosen analytical method. For routine analysis, a certified reference material with a detailed Certificate of Analysis is recommended to ensure traceability and confidence in the results. While research-grade standards can be of high purity, their characterization may not be as comprehensive.

Both direct HPLC and indirect GC-MS methods have their merits. The choice of method will depend on the available instrumentation, the required sensitivity, and the specific matrix being analyzed. It is imperative for laboratories to validate their chosen method using a well-characterized this compound analytical standard to ensure the reliability of their findings in research, quality control, and regulatory compliance.

Safety Operating Guide

Proper Disposal of Nabam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Nabam in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound (disodium ethylenebisdithiocarbamate) is a fungicide, algicide, and bactericide that requires careful management due to its inherent chemical instability and potential for hazardous decomposition. This guide outlines the necessary steps for its safe disposal, focusing on chemical inactivation and waste management protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be aware of the following:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Incompatibilities: this compound is incompatible with acids, peroxides, and acid halides.[1] Contact with these substances can lead to rapid decomposition and the release of toxic and flammable gases.

  • Decomposition Hazards: When heated or in contact with moisture or acids, this compound decomposes to produce highly toxic hydrogen sulfide and flammable carbon disulfide.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, critical for understanding its chemical behavior and disposal requirements.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number142-59-6[3]
Molecular FormulaC₄H₆N₂Na₂S₄[3]
Molecular Weight256.34 g/mol [3]
AppearanceColorless to light amber solid[3]
Water SolubilityVery soluble[3]
Hydrolysis Half-life~3.5 hours at pH 7 and 25°C[3]
Thermal DecompositionAbove 75°C[3]

Table 2: Hazard and Regulatory Information

IdentifierClassificationSource
UN Number3077[2]
Hazard Class9 (Miscellaneous hazardous material)[2]
Hazard StatementsH302: Harmful if swallowedH317: May cause an allergic skin reactionH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[4]

Experimental Protocol: Laboratory-Scale Chemical Inactivation of this compound Waste

This protocol details a method for the chemical inactivation of small quantities of aqueous this compound waste through alkaline hydrolysis. This procedure should only be performed by trained personnel in a controlled laboratory environment.

Objective: To hydrolyze this compound into less hazardous and more easily disposable compounds. Alkaline conditions accelerate the breakdown of this compound.[3]

Materials:

  • Aqueous this compound waste

  • Sodium hydroxide (NaOH), 10 M solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • Chemical fume hood

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation: Perform all steps within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dilution: If the this compound waste is highly concentrated, dilute it with water to a concentration of less than 1% (10 g/L) in a suitably sized beaker or flask. This helps to control the reaction rate.

  • Alkaline Hydrolysis:

    • Place the beaker with the diluted this compound solution on a stir plate and add a stir bar.

    • While stirring, slowly add 10 M sodium hydroxide solution dropwise.

    • Monitor the pH of the solution regularly using a pH meter or pH strips.

    • Continue adding NaOH until the pH of the solution is stable at >12.

  • Reaction:

    • Cover the beaker (e.g., with a watch glass) and allow the solution to stir at room temperature for at least 12 hours. This extended time ensures complete hydrolysis. This compound's hydrolysis is accelerated in alkaline solutions.[3]

  • Neutralization:

    • After the 12-hour reaction period, slowly neutralize the solution by adding a suitable acid (e.g., 1 M hydrochloric acid) dropwise while stirring.

    • Monitor the pH closely and adjust to a final pH between 6.0 and 8.0.

  • Disposal:

    • The resulting neutralized solution contains the degradation products of this compound. While the primary hazardous compound has been degraded, this solution must still be disposed of as hazardous chemical waste.

    • Transfer the solution to a properly labeled hazardous waste container. The label should include the chemical contents (e.g., "Hydrolyzed this compound solution," listing the primary degradation products like ethylenediamine and thiocarbonates) and the date.

    • Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local and institutional regulations.[2][5]

Disposal Plan and Logistics

A comprehensive disposal plan for this compound involves more than just chemical inactivation. The following logical workflow should be implemented.

Nabam_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Waste Handling cluster_treatment Treatment & Disposal A Consult SDS B Don PPE A->B C Work in Fume Hood B->C D Segregate this compound Waste C->D E Aqueous Waste (<1%) D->E F Solid Waste / Concentrates D->F G Chemical Inactivation (Alkaline Hydrolysis) E->G J Containerize & Label (No Treatment) F->J H Containerize & Label G->H I Licensed Contractor Disposal H->I J->I

Caption: Logical workflow for the safe disposal of this compound waste.

Signaling Pathways and Logical Relationships

The chemical degradation of this compound is a critical pathway to understand for its proper disposal. The primary concern is its breakdown into hazardous components.

Nabam_Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Primary Degradation Products This compound This compound (C₄H₆N₂Na₂S₄) CS2 Carbon Disulfide (CS₂) (Flammable, Toxic) This compound->CS2 H2S Hydrogen Sulfide (H₂S) (Toxic) This compound->H2S ETU Ethylenethiourea (ETU) (Carcinogen Concern) This compound->ETU Acid Acid (H⁺) Acid->this compound accelerates Alkali Alkali (OH⁻) Alkali->this compound accelerates Heat Heat (>75°C) Heat->this compound initiates UV Photodegradation UV->this compound contributes to

Caption: Degradation pathway of this compound under various conditions.

By adhering to these detailed procedures, laboratory personnel can effectively manage and dispose of this compound waste, minimizing risks to both human health and the environment.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Nabam

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Nabam

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Usage Notes
Hands Chemical-resistant glovesWear protective gloves. Nitrile or neoprene are suitable options. Inspect gloves for tears or holes before and during use. Discard and replace immediately if compromised.
Eyes/Face Safety glasses with side shields or gogglesDirect contact with eyes may cause temporary irritation.[1] In case of splashing, a face shield should be worn in addition to goggles.
Body Protective clothingWear a lab coat or coveralls. Ensure clothing is clean and changed daily or immediately if contaminated. Contaminated work clothing must not be allowed out of the workplace.[1]
Respiratory RespiratorUse only outdoors or in a well-ventilated area.[1] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Good general ventilation, typically 10 air changes per hour, should be used.[1]

  • Hygiene: Observe good industrial hygiene practices. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as acids, peroxides, and acid halides.[2] Keep the container tightly closed and store locked up.[1]

Spill Response:

  • Isolate the Area: Immediately isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids and at least 25 meters (75 feet) for solids.[2]

  • Personal Protection: Don appropriate PPE before attempting to clean up the spill.

  • Containment: For small spills, use a non-combustible absorbent material like sand or earth and place it into containers for later disposal.[2] For larger spills, dike the area to prevent spreading.

  • Cleanup: With a clean shovel, carefully place the material into a clean, dry, and covered container.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[1]

Disposal of this compound and Contaminated Materials:

  • Regulatory Compliance: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1] this compound is very toxic to aquatic life with long-lasting effects, so avoid release to the environment.[1]

  • Waste Classification: Contaminated PPE and other materials may need to be treated as hazardous waste.[3][4]

  • Procedure:

    • Collect waste this compound and contaminated materials in designated, labeled, and sealed containers.

    • Store waste containers in a secure area away from incompatible materials.

    • Arrange for disposal by a licensed hazardous waste management company.

Emergency Procedures

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. Wash contaminated clothing before reuse.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If in Eyes: Rinse with water.[1] Flush with copious quantities of water for at least 15 minutes and call a physician.[2]

Firefighting Measures:

  • Extinguishing Media: Use dry chemical, CO2, water spray, or regular foam for small fires. For large fires, use water spray, fog, or regular foam.[2]

  • Hazards: Decomposition in boiling water can produce poisonous hydrogen sulfide and flammable carbon disulfide.[2][5]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Quantitative Data Summary

PropertyValueSource
Acute Oral Toxicity (LD50, Rat) 395 mg/kg[6]
Molecular Weight 256.34 g/mol [6][7]
Density 1.342 g/mL at 25 °C[6]
Solubility Water soluble[2][5]

This compound Incident Response Workflow

The following diagram outlines the procedural flow for responding to a this compound-related incident in the laboratory.

Nabam_Incident_Response cluster_incident Incident Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal cluster_followup Follow-up spill Chemical Spill isolate Isolate Area spill->isolate exposure Personal Exposure first_aid Administer First Aid exposure->first_aid evacuate Evacuate Area isolate->evacuate notify_supervisor Notify Supervisor evacuate->notify_supervisor first_aid->notify_supervisor don_ppe Don Appropriate PPE notify_supervisor->don_ppe contain_spill Contain Spill don_ppe->contain_spill neutralize_clean Neutralize & Clean contain_spill->neutralize_clean package_waste Package Waste neutralize_clean->package_waste label_waste Label Hazardous Waste package_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_professional Professional Disposal store_waste->dispose_professional document_incident Document Incident dispose_professional->document_incident review_procedures Review & Update Procedures document_incident->review_procedures

Caption: Workflow for this compound incident response.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.